5-Methyl-2-(trifluoromethyl)cinnamic acid
Description
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Properties
IUPAC Name |
(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDCFLMGKPCCR-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 5-Methyl-2-(trifluoromethyl)cinnamic acid: A Multi-Technique Approach to Unambiguous Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous elucidation of a molecule's structure is the bedrock of modern chemical research and pharmaceutical development. 5-Methyl-2-(trifluoromethyl)cinnamic acid, a compound of interest due to its unique substitution pattern combining an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, presents a compelling case study for the application of an integrated analytical workflow. This guide provides a comprehensive, field-proven strategy for its complete structural characterization. We move beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating system of protocols. This document details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy to build a cohesive and undeniable structural proof.
Foundational Analysis: Predicted Structure and Properties
Before embarking on experimental analysis, a theoretical foundation is established based on the compound's name and known chemical principles.
-
Molecular Formula: C₁₁H₉F₃O₂[1]
-
Molecular Weight: 230.18 g/mol [1]
-
Core Structure: A trans-cinnamic acid backbone substituted on the phenyl ring. The naming "5-Methyl-2-(trifluoromethyl)" dictates the positions of the substituents relative to the propenoic acid chain.
The anticipated structure forms the hypothesis that the subsequent experimental data will seek to confirm or refute.
Caption: Predicted structure of this compound.
The Pillar of Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, its capabilities are even further extended.[2] The combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides an intricate roadmap of atomic connectivity.
Expertise & Causality: The choice of multiple NMR experiments is deliberate. ¹H NMR provides information on the proton environments and their neighbors. ¹³C NMR maps the carbon skeleton. ¹⁹F NMR is exceptionally sensitive for the trifluoromethyl group, offering a clear diagnostic signal.[3][4] Finally, 2D correlation experiments (COSY, HSQC, HMBC) are not merely confirmatory; they are essential to unequivocally link the individual pieces into the final molecular structure.
Predicted NMR Data
| Technique | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~7.8-8.2 (d) | Vinyl proton alpha to the carbonyl, deshielded by conjugation. |
| ~6.4-6.8 (d) | Vinyl proton beta to the carbonyl. Large coupling constant (~16 Hz) confirms trans geometry. | |
| ~7.4-7.8 (m) | Three aromatic protons. Their specific shifts and splitting patterns are complex due to the competing electronic effects of the -CH₃ and -CF₃ groups. | |
| ~2.4 (s) | Three protons of the methyl group, appearing as a singlet. | |
| ~12.0 (br s) | Carboxylic acid proton, broad and downfield. | |
| ¹³C NMR | ~168-172 | Carboxylic acid carbonyl carbon. |
| ~140-145 | Aromatic carbon attached to the methyl group (C5). | |
| ~120-135 (q) | Aromatic carbon attached to the CF₃ group (C2). The signal will be split into a quartet by the three fluorine atoms. | |
| ~125-145 | Remaining four aromatic carbons and two vinyl carbons. | |
| ~124 (q) | Trifluoromethyl carbon, appears as a distinct quartet with a large ¹JCF coupling constant. | |
| ~21 | Methyl carbon. | |
| ¹⁹F NMR | ~ -60 to -65 | A single peak for the three equivalent fluorine atoms of the CF₃ group. Its exact shift is sensitive to the electronic environment. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ carbons).
-
¹⁹F NMR: A straightforward proton-decoupled experiment.
-
2D NMR: Acquire standard COSY, HSQC, and HMBC spectra to establish correlations.
-
-
Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, integration values, and coupling constants to assemble the structural fragments. Use the 2D spectra to connect these fragments definitively.
Caption: A streamlined workflow for comprehensive NMR-based structure elucidation.
Confirming Identity and Integrity: Mass Spectrometry
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.[5]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the self-validating standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it allows for the calculation of a molecular formula, providing powerful confirmation that the correct atoms are present in the correct numbers.
Expected Mass Spectrometry Data
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds like this one.[6]
-
High-Resolution Molecular Ion:
-
[M-H]⁻: Expected m/z = 229.0482 (Calculated for C₁₁H₈F₃O₂⁻)
-
-
Key Fragmentation Ions (MS/MS): Fragmentation of the molecular ion can reveal structural motifs.
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
-
Loss of H₂O (18 Da): Possible from the carboxylic acid group.
-
Cleavage of the propenoic acid chain.
-
| Ion | Calculated m/z | Description |
| [M-H]⁻ | 229.0482 | Parent molecular ion |
| [M-H-CO₂]⁻ | 185.0584 | Loss of carbon dioxide from the parent ion |
| [M-H-COOH]⁻ | 184.0506 | Loss of the carboxyl radical |
Experimental Protocol: LC-MS Analysis
Liquid Chromatography (LC) is coupled with MS to ensure the analysis of a pure compound.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
-
Mass Spectrometry: Direct the LC eluent into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[7]
-
Data Acquisition: Acquire data in negative ion mode over a relevant m/z range (e.g., 50-500). Perform MS/MS (or tandem MS) experiments by selecting the [M-H]⁻ ion for collision-induced dissociation to observe fragment ions.
-
Data Analysis: Compare the accurate mass of the molecular ion with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to validate the presence of key structural units.
Functional Group Fingerprinting: IR and UV-Vis Spectroscopy
While NMR and MS map the atomic skeleton, IR and UV-Vis spectroscopy provide rapid and reliable confirmation of the functional groups and the conjugated electronic system, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds.[8] The presence of characteristic absorption bands provides direct evidence for the functional groups within the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 2500-3300 (broad) | O-H stretch | Confirms the carboxylic acid group.[8][9] |
| ~1680-1710 (strong) | C=O stretch | Confirms the conjugated carboxylic acid carbonyl. |
| ~1620-1640 | C=C stretch (alkene) | Evidence for the propenoic double bond. |
| ~1450-1600 | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |
| 1100-1300 (very strong) | C-F stretch | A strong, characteristic signal confirming the CF₃ group. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify the characteristic peaks and compare them to known values for the expected functional groups.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the extent of conjugation. The cinnamic acid core contains an extended π-system (phenyl ring conjugated with a double bond and a carbonyl group).
Expected UV-Vis Absorption
-
λmax: Expected to be around 270-300 nm. Cinnamic acid itself shows a strong absorption maximum (λmax) at ~273 nm.[6][10] The substituents on the ring will cause slight shifts in this value.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.[6] Record the absorbance from ~200 to 400 nm, using the pure solvent as a blank for baseline correction.[6]
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
The Integrated Analytical Strategy: A Self-Validating System
Caption: Integrated workflow demonstrating the synergy of multiple analytical techniques.
This integrated approach ensures scientific integrity:
-
HRMS confirms the elemental formula.
-
NMR (¹H, ¹³C, ¹⁹F, and 2D) builds the atomic connectivity map.
-
IR validates the presence of the key functional groups predicted by the NMR and MS data.
-
UV-Vis confirms the expected electronic conjugation of the proposed structure.
For absolute, unambiguous proof, especially regarding stereochemistry and crystal packing, Single-Crystal X-ray Crystallography serves as the ultimate arbiter.[11] This technique, while dependent on the ability to grow a high-quality crystal, provides a definitive 3D model of the molecule in the solid state.[11]
Conclusion
The structure elucidation of this compound is a clear demonstration of a modern, rigorous analytical chemistry workflow. It relies not on a single experiment, but on a logical and synergistic sequence of spectroscopic and spectrometric techniques. By integrating the precise data from NMR, MS, and IR, researchers can build an unassailable case for the molecule's structure, ensuring the reliability and reproducibility required for advanced applications in drug discovery and materials science.
References
-
Bechtold, D. H., & Hill, R. A. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432-435. [Link]
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
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Gupta, R., et al. (2015). FTIR spectrum of Cinnamic acid. ResearchGate. [Link]
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National Institutes of Health (NIH). (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
ResearchGate. (2022). MS spectra showing fragmentation patterns of cinnamic acid derivatives... [Link]
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NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. [Link]
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Herrera, J. C., et al. (2018). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]
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JEOL. (2020). Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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NIST. (n.d.). trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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El-Gogary, T. M. (2014). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. ResearchGate. [Link]
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- 1. 1017779-24-6|this compound|BLD Pharm [bldpharm.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Trifluoromethyl Moiety: A Catalyst for Enhanced Biological Activity in Cinnamic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological potential.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has emerged as a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of trifluoromethyl-substituted cinnamic acids. We will delve into their potent antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the cinnamic acid scaffold.
Introduction: The Strategic Advantage of Trifluoromethyl Substitution
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and steric properties.[2] Its introduction into the cinnamic acid scaffold profoundly impacts several key physicochemical parameters:
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This enhanced stability can lead to a longer biological half-life and improved bioavailability of the drug candidate.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity of the carboxylic acid group and influence the electron density of the aromatic ring, thereby affecting binding interactions with biological targets.[2]
These advantageous properties have spurred extensive research into the biological activities of trifluoromethyl-substituted cinnamic acids, revealing a broad spectrum of therapeutic potential.
Synthesis of Trifluoromethyl-Substituted Cinnamic Acids
The most prevalent and efficient method for synthesizing trifluoromethyl-substituted cinnamic acids is the Knoevenagel condensation .[2] This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with malonic acid.
Knoevenagel Condensation: A Step-by-Step Protocol
This protocol outlines a general procedure for the synthesis of a trifluoromethyl-substituted cinnamic acid.
Materials:
-
Trifluoromethyl-substituted benzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Ethanol/water mixture (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the trifluoromethyl-substituted benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture onto crushed ice.
-
Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The trifluoromethyl-substituted cinnamic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure trifluoromethyl-substituted cinnamic acid.
-
Drying: Dry the purified crystals under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of trifluoromethyl-substituted cinnamic acids via Knoevenagel condensation.
Antimicrobial Activity
Trifluoromethyl-substituted cinnamic acids have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The electron-withdrawing nature of the trifluoromethyl group appears to play a crucial role in enhancing their antimicrobial efficacy.[3]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for several trifluoromethyl-substituted cinnamic acid derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µM) | Reference |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 | [4] |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 | [4] |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium marinum | 0.29–2.34 | [4] |
| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 0.15–5.57 | [4] |
| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Enterococcus faecalis | 2.34–44.5 | [4] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Staphylococcus aureus | 0.15–5.57 | [4] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Enterococcus faecalis | 2.34–44.5 | [4] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | Mycobacterium marinum | 0.29–2.34 | [4] |
| 3-Trifluoromethyl cinnamate | Curvularia lunatus | Inhibition zone: 26 mm | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a trifluoromethyl-substituted cinnamic acid derivative using the broth microdilution method.
Materials:
-
Trifluoromethyl-substituted cinnamic acid derivative
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Antimicrobial Assay Workflow Diagram
Caption: Workflow for determining the antimicrobial activity of trifluoromethyl-substituted cinnamic acids.
Anticancer Activity
The introduction of trifluoromethyl groups is a recognized strategy for enhancing the anticancer properties of various pharmacophores, and cinnamic acid derivatives are no exception.[5] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.[5][6]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for some trifluoromethyl-substituted cinnamic acid derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amide of 4-(trifluoromethyl)cinnamic acid | A549 (Lung) | 10.36 | [[“]] |
| Amide of 4-(trifluoromethyl)cinnamic acid | A549 (Lung) | 11.38 | [[“]] |
| Amide of 4-(trifluoromethyl)cinnamic acid | A549 (Lung) | 11.06 | [[“]] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.
Materials:
-
Trifluoromethyl-substituted cinnamic acid derivative
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted cinnamic acid derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) from the dose-response curve.[5]
Anticancer Assay Workflow Diagram
Caption: Workflow for assessing the anticancer activity of trifluoromethyl-substituted cinnamic acids.
Modulation of Signaling Pathways
Cinnamic acid derivatives are known to exert their anticancer effects by modulating several critical signaling pathways involved in cancer progression, including the NF-κB, PI3K-Akt, and MAPK pathways.[5] The trifluoromethyl group can enhance the interaction of these compounds with key proteins in these pathways, leading to a more potent inhibition of cancer cell growth and survival.
Caption: Inhibition of key signaling pathways in cancer by trifluoromethyl-substituted cinnamic acid derivatives.
Neuroprotective and Anti-inflammatory Activities
While research specifically focused on trifluoromethyl-substituted cinnamic acids in neuroprotection and anti-inflammation is still emerging, the broader class of cinnamic acid derivatives has shown significant promise in these areas.[8][9] Given the known ability of the CF3 group to enhance drug-like properties, it is hypothesized that trifluoromethyl substitution could lead to more potent neuroprotective and anti-inflammatory agents.
Potential Mechanisms of Action
-
Neuroprotection: Cinnamic acid derivatives have been shown to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways such as the CREB-BDNF pathway, which is crucial for neuronal survival and synaptic plasticity.[[“]]
-
Anti-inflammatory Activity: The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as to modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12]
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay
This protocol provides a method to assess the anti-inflammatory potential of trifluoromethyl-substituted cinnamic acids by measuring their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the inflammatory response.
Materials:
-
Purified recombinant neuronal NOS (nNOS) or inducible NOS (iNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
Griess Reagent
-
Trifluoromethyl-substituted cinnamic acid derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, and calmodulin in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the trifluoromethyl-substituted cinnamic acid derivative to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the production of nitric oxide (NO).
-
Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite, a stable product of NO oxidation, to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Inhibition Calculation: Determine the percent inhibition of NOS activity for each concentration of the test compound and calculate the IC50 value.[13]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For trifluoromethyl-substituted cinnamic acids, the position and number of CF3 groups on the phenyl ring, as well as modifications to the acrylic acid side chain, significantly influence their biological activity.
-
Position of the Trifluoromethyl Group: The position of the CF3 group (ortho, meta, or para) on the phenyl ring can dramatically affect the compound's activity. For example, in some series of cinnamamides, para-substitution with a trifluoromethyl group resulted in a loss of antibiotic potentiating activity, whereas other substitutions at this position were well-tolerated.[14]
-
Multiple Trifluoromethyl Groups: The presence of multiple CF3 groups can further enhance lipophilicity and electron-withdrawing effects, potentially leading to increased biological activity, as seen in some potent antimicrobial derivatives.[4]
-
Modifications to the Amide/Ester Group: Derivatization of the carboxylic acid to amides or esters can significantly impact the antimicrobial and anticancer activities. The nature of the substituent on the amide or ester moiety plays a key role in determining the potency and selectivity of the compound.[4][[“]]
Conclusion and Future Perspectives
Trifluoromethyl-substituted cinnamic acids represent a promising class of compounds with a wide range of biological activities. The incorporation of the trifluoromethyl group has been shown to enhance their antimicrobial and anticancer properties, and there is a strong rationale for their further investigation as neuroprotective and anti-inflammatory agents.
Future research should focus on:
-
Systematic SAR studies: A comprehensive evaluation of a broader range of trifluoromethyl-substituted analogs is needed to fully elucidate the structure-activity relationships for each biological activity.
-
In vivo studies: While in vitro data is promising, in vivo studies are essential to validate the therapeutic potential of these compounds in animal models of disease.
-
Mechanistic studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drug candidates.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. The continued investigation of trifluoromethyl-substituted cinnamic acids holds great promise for the development of novel and effective treatments for a variety of diseases.
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A Technical Guide to the Discovery and Synthesis of Novel Cinnamic Acid Derivatives
Introduction: The Enduring Relevance of the Cinnamic Acid Scaffold in Modern Drug Discovery
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are fundamental building blocks in the plant kingdom, serving as key intermediates in the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans.[1][2] Found in sources like cinnamon bark, fruits, and vegetables, these compounds have low toxicity and are part of the human diet.[3][4][5] Beyond their natural roles, the cinnamic acid scaffold has emerged as a "privileged structure" in medicinal chemistry. Its simple, yet versatile, architecture—comprising a phenyl ring, an acrylic acid moiety, and a connecting double bond—offers multiple points for synthetic modification, enabling the generation of diverse molecular libraries with a broad spectrum of pharmacological activities.[3][6][7]
Extensive research has demonstrated that cinnamic acid derivatives possess potent antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][8][9][10] This has led to significant interest in their development as novel therapeutic agents, particularly in an era marked by rising drug resistance and the need for safer, more effective treatments for chronic diseases.[3][11] This technical guide provides an in-depth exploration of the rational design, synthesis, and evaluation of novel cinnamic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, provide field-proven protocols, and ground all claims in authoritative scientific literature.
Chapter 1: The Cinnamic Acid Scaffold: A Platform for Therapeutic Innovation
The therapeutic versatility of cinnamic acid derivatives stems from the ability to strategically modify three key regions of the core scaffold.[6] Understanding these regions is fundamental to designing new chemical entities with enhanced potency and selectivity.
-
The Phenyl Ring: This is the most common site for modification. The nature, number, and position of substituents dramatically influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, the addition of hydroxyl (-OH) groups is strongly correlated with increased antioxidant activity.[9][12]
-
The Propenoic Acid Side Chain: The α,β-unsaturated carbonyl system is crucial for many biological activities. The double bond's geometry (typically the more stable trans configuration) and the electronic nature of the carboxylic acid group are key determinants of reactivity and target interaction.[3] The double bond, for example, enhances the stability of the phenoxyl radical formed during antioxidant activity through resonance.[9][13]
-
The Carboxyl Group: This functional group can be readily converted into esters, amides, or hydrazides to modulate properties like solubility, cell permeability, and metabolic stability, or to introduce new pharmacophoric elements.[12][14][15]
Below is a visualization of the core scaffold and its primary points for synthetic diversification.
Caption: Core Cinnamic Acid Scaffold and Key Modification Sites.
Chapter 2: Rational Design Through Structure-Activity Relationship (SAR) Analysis
The design of potent cinnamic acid derivatives is not arbitrary; it is guided by established Structure-Activity Relationships (SAR). By systematically altering the scaffold and observing the impact on biological activity, researchers can develop hypotheses for designing more effective compounds.
Antioxidant Activity: The antioxidant capacity of cinnamic acid derivatives is heavily influenced by the substitution pattern on the phenyl ring.[13] The presence of hydroxyl groups is critical, as they can donate a hydrogen atom to scavenge free radicals.[9] The resulting phenoxyl radical is stabilized by resonance, a process enhanced by the conjugated double bond of the propenoic side chain.[9][13] Cinnamic acid derivatives are generally more potent antioxidants than their benzoic acid counterparts, underscoring the importance of the propenoic chain.[13]
Antimicrobial Activity: The antimicrobial mechanism often involves the disruption of microbial cell membranes.[16][17] The lipophilic nature of the cinnamic scaffold allows it to penetrate and disorganize the lipid bilayer, leading to leakage of intracellular contents and cell death.[16] Modifications that increase lipophilicity, such as esterification of the carboxyl group, can enhance this activity, though a balance must be struck to maintain sufficient aqueous solubility.[18]
The table below summarizes key SAR findings for various biological activities.
| Substituent/Modification | Position (Phenyl Ring) | Effect on Biological Activity | Causality & Rationale | References |
| Hydroxyl (-OH) | 2, 3, 4 | Increases Antioxidant Activity | The phenolic hydroxyl group is essential for free radical scavenging via hydrogen atom donation.[9] Multiple hydroxyl groups (e.g., in caffeic acid) further enhance activity.[13] | [9][13] |
| Methoxy (-OCH₃) | 4 | Increases α-glucosidase Inhibition | The methoxy group at the 4-position showed the highest inhibitory activity among tested derivatives, suggesting an optimal fit in the enzyme's active site.[19] | [19] |
| Electron-withdrawing group (e.g., -NO₂) | 4 | Decreases α-glucosidase Inhibition | Increasing the electron-withdrawing nature of the substituent at the 4-position was shown to decrease inhibitory activity.[19] | [19] |
| Carboxyl to Amide/Ester | N/A | Modulates Antimicrobial & Anti-inflammatory Activity | Increases lipophilicity, which can enhance cell membrane penetration.[18] Amidation can also introduce new hydrogen bonding interactions and reduce side effects associated with a free carboxyl group.[15] | [15][18] |
| Increased Alkoxy Chain Length | 4 | Decreases α-glucosidase Inhibition | Increasing the bulkiness and chain length of 4-alkoxy substituents was found to reduce the inhibitory effect, likely due to steric hindrance.[19] | [19] |
Chapter 3: Core Synthetic Strategies
The synthesis of cinnamic acid derivatives can be achieved through several reliable methods. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability. While classical methods like the Perkin reaction are historically significant, modern approaches often offer higher yields, milder conditions, and greater functional group tolerance.[5]
Knoevenagel Condensation
This is one of the most fundamental and widely used methods for forming the α,β-unsaturated acid system of cinnamic derivatives.[20] The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base (e.g., pyridine, piperidine).[20][21][22] A key advantage is that when malonic acid is used, the intermediate product often undergoes spontaneous decarboxylation upon heating, yielding the desired cinnamic acid directly in a one-pot procedure (Doebner modification).[22][23]
Causality: The base catalyst is critical for deprotonating the active methylene compound (malonic acid), forming a nucleophilic carbanion (enolate). This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is often facile, driven by the formation of a stable, conjugated π-system.
Heck Coupling Reaction
The Heck reaction is a powerful modern method that forms a carbon-carbon bond between an aryl halide and an alkene (e.g., methyl acrylate) using a palladium catalyst.[24] This approach is highly versatile, allowing for the synthesis of a wide range of derivatives, as many substituted aryl halides are commercially available or readily prepared.[18][24]
Causality: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.
-
β-Hydride Elimination: This step forms the C=C double bond and regenerates the palladium catalyst, which is then reduced back to Pd(0) to complete the cycle.
Carboxyl Group Functionalization: Synthesis of Amides
A common strategy to expand a chemical library and modulate pharmacological properties is the conversion of the carboxylic acid to other functional groups, such as amides.[14][15] This is typically a two-step process:
-
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be "activated." A standard method is to convert the acid to a more reactive cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[25][26]
-
Amidation: The highly electrophilic cinnamoyl chloride is then reacted with a primary or secondary amine. The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form the stable amide bond.[26] A non-nucleophilic base like triethylamine or pyridine is typically added to scavenge the HCl byproduct.[26]
The following table provides a comparative overview of these synthetic methodologies.
| Reaction | Key Reagents & Catalysts | Typical Yields | Advantages | Disadvantages |
| Knoevenagel Condensation | Aromatic aldehyde, malonic acid, weak base (e.g., pyridine, piperidine)[20] | 75-85%[21] | Simple, often one-pot, good for acid synthesis, "green" variations exist.[20][27] | Can require high temperatures and long reaction times; base catalyst can be noxious.[24] |
| Heck Coupling Reaction | Aryl halide, acrylate ester, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N)[24] | High (>90%)[24] | High yields, excellent functional group tolerance, wide substrate scope. | Palladium catalyst can be expensive and requires removal from the final product. |
| Amidation (via Acid Chloride) | 1. Thionyl chloride (SOCl₂)[26]2. Amine, base (e.g., Et₃N)[26] | Good to Excellent | Versatile for creating diverse amide libraries, robust and reliable reaction.[26] | Requires handling of moisture-sensitive and corrosive reagents (SOCl₂, acid chloride). |
Chapter 4: Experimental Protocols and Workflow
Adherence to validated, reproducible protocols is the cornerstone of scientific integrity. This section provides step-by-step methodologies for the synthesis and preliminary bio-evaluation of novel cinnamic acid derivatives.
General Synthetic Workflow
The discovery of novel derivatives follows a logical and iterative process, from initial synthesis to biological validation.
Caption: A typical workflow for the discovery of novel derivatives.
Protocol 1: Synthesis of a Cinnamic Acid Derivative via Knoevenagel Condensation
This protocol describes a general procedure for synthesizing a substituted cinnamic acid from an aromatic aldehyde and malonic acid.[20][21]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (~0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice and 10% HCl. The acid neutralizes the pyridine and causes the product to precipitate.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cinnamic acid derivative.
-
Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and melting point analysis.
Protocol 2: Synthesis of a Cinnamoyl Amide Derivative
This two-step protocol details the synthesis of a cinnamamide from a cinnamic acid via a cinnamoyl chloride intermediate.[26]
Step A: Synthesis of Cinnamoyl Chloride [26]
-
Place trans-cinnamic acid (1.0 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. (Caution: Perform in a fume hood. SOCl₂ is corrosive and reacts violently with water).
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours, until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride (a yellow-orange oil or low-melting solid) is typically used immediately in the next step without further purification.
Step B: Synthesis of Cinnamamide [26]
-
Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) in a separate flask.
-
Cool the amine solution in an ice bath (0 °C).
-
Dissolve the crude cinnamoyl chloride (1.0 eq) from Step A in a minimal amount of anhydrous DCM.
-
Add the cinnamoyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamamide.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: In Vitro Antioxidant Screening (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to evaluate the free radical scavenging activity of novel compounds.[28][29][30]
Materials:
-
DPPH stock solution (e.g., 0.1 mM in methanol)
-
Test compounds (dissolved in methanol or DMSO at various concentrations)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH stock solution to each well (e.g., 180 µL).
-
Add a small volume of each compound dilution to the corresponding wells (e.g., 20 µL). Prepare a blank well with methanol instead of the compound solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (RSA %) using the following formula: RSA % = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the RSA % against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[31]
| Compound | Concentration (µg/mL) | Radical Scavenging Activity (%) | IC₅₀ (µg/mL) |
| Cinnamic Acid | 10-200 | Varies | 0.18[31] |
| Acetyl Derivative | 10-200 | Varies | 0.16[31] |
| Vitamin C (Control) | 1-20 | Varies | 0.12[31] |
Chapter 5: Unraveling the Mechanisms of Action
Understanding how a compound exerts its therapeutic effect is crucial for lead optimization and clinical development. Cinnamic acid derivatives engage with multiple biological pathways.
Antioxidant Mechanism: As previously discussed, phenolic cinnamic acid derivatives act as direct radical scavengers.[9] Additionally, some derivatives can indirectly boost the body's antioxidant defenses by activating the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[16]
Anti-inflammatory Mechanism: A primary anti-inflammatory mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][32] In inflammatory states, the IκB protein is phosphorylated and degraded, allowing the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).[17] Certain cinnamic acid derivatives can inhibit the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing this inflammatory cascade.[17]
Caption: Inhibition of the NF-κB signaling pathway by a cinnamic acid derivative.
Conclusion and Future Perspectives
Cinnamic acid and its derivatives represent a remarkably versatile and pharmacologically significant class of compounds.[12][33] Their proven efficacy across a range of biological targets, coupled with their inherent low toxicity, makes them ideal starting points for drug discovery campaigns.[9][10] The synthetic methodologies outlined in this guide—from the classical Knoevenagel condensation to modern palladium-catalyzed couplings—provide robust and adaptable routes to generate chemical diversity.
Future research will likely focus on several key areas:
-
Hybrid Molecules: The conjugation of the cinnamic acid scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[3]
-
Target Selectivity: Fine-tuning substituent patterns to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.
-
Advanced Drug Delivery: Employing novel formulations like nanoparticles or self-nanoemulsifying drug delivery systems (SNEDDS) to overcome challenges of bioavailability for certain lipophilic derivatives.[4]
By integrating rational SAR-based design, robust synthetic chemistry, and detailed mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.
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Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6702. Available at: [Link]
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Rao, J. M., & Rao, J. (2025). Synthesis of naturally occurring cinnamyl cinnamates. ResearchGate. Available at: [Link]
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Ghosez, L., et al. (2025). Synthesis of alkyl halides under neutral conditions. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Fluorinated Cinnamic Acids in Medicinal Chemistry
This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated cinnamic acids in the realm of medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the unique advantages of fluorine substitution in this versatile chemical scaffold.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of approved drugs since 2020 containing this unique halogen.[1] This is not a random occurrence but a deliberate strategy to enhance the pharmacological profile of therapeutic agents. The small van der Waals radius of fluorine (1.47 Å), second only to hydrogen, allows it to act as a bioisostere for a hydrogen atom, while its extreme electronegativity (3.98 on the Pauling scale) imparts profound effects on the electronic properties of a molecule.[2]
The strategic incorporation of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[1][3] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[3]
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic groups, making them stronger acids, and decrease the basicity of amines.[1][3] This can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and binding to biological targets.[1][4]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2][5]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[6]
Cinnamic acids, naturally occurring aromatic carboxylic acids, and their derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[7][8] The combination of the privileged cinnamic acid scaffold with the unique properties of fluorine presents a compelling strategy for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.
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literature review on 5-Methyl-2-(trifluoromethyl)cinnamic acid
An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)cinnamic acid: Synthesis, Predicted Properties, and Potential Applications
Introduction
This compound is a substituted aromatic carboxylic acid that holds significant potential in the fields of medicinal chemistry and materials science. The cinnamic acid scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[2]. This guide provides a comprehensive overview of the probable synthetic routes for this compound, its predicted physicochemical and biological properties based on structurally related compounds, and detailed experimental protocols for its synthesis and evaluation.
Proposed Synthesis Methodologies
The synthesis of this compound can be approached through several established methods for the formation of α,β-unsaturated carboxylic acids from aromatic aldehydes. The Knoevenagel condensation and the Perkin reaction are two of the most reliable and widely applicable methods.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base[3][4][5][6]. This method is advantageous due to its relatively mild reaction conditions and often good yields[5].
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)cinnamic acid, a halogenated derivative of cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and material science. The strategic incorporation of a methyl group and a trifluoromethyl group onto the cinnamic acid scaffold can profoundly influence its physicochemical properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced lipophilicity and metabolic stability in drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established experimental protocols for their determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug discovery and development. These properties dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1017779-24-6 | [1] |
| Molecular Formula | C₁₁H₉F₃O₂ | [1] |
| Molecular Weight | 230.18 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O |
Molecular Structure Diagram:
Caption: 2D Structure of this compound.
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | 293.4 ± 35.0 °C | Predicted using computational models. |
| Density | 1.316 ± 0.06 g/cm³ | Predicted using computational models. |
| pKa | 4.24 ± 0.10 | The carboxylic acid moiety is expected to have a pKa in this range, influenced by the electron-withdrawing trifluoromethyl group. |
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy. While an experimental melting point for this compound is not documented in the searched literature, data from structurally similar compounds can provide a reasonable estimate. For instance, m-(Trifluoromethyl)cinnamic acid has a reported melting point of 133-136 °C.[2] The addition of a methyl group at the 5-position may slightly alter the crystal packing and thus the melting point.
Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. The presence of both a lipophilic trifluoromethyl group and a polar carboxylic acid group suggests that this compound will exhibit limited solubility in water, a characteristic common to many cinnamic acid derivatives.[3] The solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties. The trifluoromethyl group is known to significantly increase lipophilicity. While an experimental LogP value for this compound is not available, it is expected to be higher than that of cinnamic acid itself (LogP ≈ 2.13).
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the methyl and trifluoromethyl substituents), the vinylic protons of the acrylic acid moiety (typically appearing as doublets with a large coupling constant indicative of a trans configuration), the methyl protons (as a singlet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), the alkene carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1680-1710 cm⁻¹), C=C stretching of the alkene and aromatic ring (in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).[4][5][6]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH, H₂O, and fragments related to the trifluoromethyl and methyl groups.[7][8][9] Electrospray ionization (ESI) in negative mode would be expected to show a strong [M-H]⁻ ion.
Experimental Protocols
To ensure scientific integrity and reproducibility, the determination of physicochemical properties should follow standardized and validated protocols. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
This protocol describes a standard laboratory procedure for determining the melting point range of a solid organic compound.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to fill it to a height of 2-3 mm.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly.[10]
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned.
-
-
Measurement:
-
For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the expected melting point is approached.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[11][12]
-
-
Reporting:
-
The melting point should be reported as a range. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
-
Aqueous Solubility Determination (OECD 105 Flask Method)
This protocol is based on the OECD Guideline 105 for the testing of chemicals and is suitable for substances with a solubility greater than 10⁻² g/L.[13][14][15]
Step-by-Step Methodology:
-
Preliminary Test:
-
To estimate the approximate solubility, add varying amounts of this compound to a series of vessels containing a known volume of water.
-
Agitate the vessels at a constant temperature (e.g., 20 °C) for 24 hours.
-
Visually inspect for any undissolved material to determine a rough solubility range.
-
-
Definitive Test:
-
Based on the preliminary test, add an excess amount of the compound to replicate flasks containing a known volume of deionized water.
-
Seal the flasks and agitate them in a constant temperature water bath (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (at least 24 hours). Periodically check for equilibrium by analyzing samples taken at different time points (e.g., 24, 48, and 72 hours).
-
After reaching equilibrium, allow the undissolved material to settle.
-
-
Sample Analysis:
-
Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.
-
Determine the concentration of the dissolved this compound in the aqueous phase using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Reporting:
-
The aqueous solubility is reported in units of mass per volume (e.g., mg/L or g/L) at the specified temperature.
-
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
This protocol is a standard method for determining the lipophilicity of a compound.[16][17]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) if determining the distribution coefficient (LogD) for an ionizable compound.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase. The volume ratio of the two phases should be chosen based on the expected LogP value to ensure a measurable concentration in both phases.
-
Gently shake the vessel at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can lead to the formation of emulsions.
-
-
Phase Separation and Analysis:
-
After equilibration, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
-
Calculation and Reporting:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[18]
-
Conclusion
The physicochemical properties of this compound, including its molecular structure, melting point, solubility, and lipophilicity, are critical determinants of its potential applications in drug discovery and materials science. The presence of the methyl and trifluoromethyl substituents on the cinnamic acid backbone creates a unique combination of properties that warrant further investigation. While some experimental data is yet to be reported, the provided protocols offer a robust framework for the empirical determination of these essential parameters. A comprehensive understanding of these properties will undoubtedly facilitate the rational design and development of novel molecules with enhanced efficacy and desired ADME profiles.
References
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Melting point determination. (n.d.). Retrieved January 22, 2026, from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 22, 2026, from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 22, 2026, from [Link]
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Science in Motion, Clarion University. (n.d.). Determination of Melting Point. Retrieved January 22, 2026, from [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 22, 2026, from [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 22, 2026, from [Link]
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INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID. Retrieved January 22, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved January 22, 2026, from [Link]
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Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved January 22, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved January 22, 2026, from [Link]
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What is NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
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NIST WebBook. (n.d.). 4-Trifluoromethylcinnamic acid. Retrieved January 22, 2026, from [Link]
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MassBank. (2019, March 28). Cinnamic acids. Retrieved January 22, 2026, from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)cinnamic acid - Optional[ATR-IR] - Spectrum. Retrieved January 22, 2026, from [Link]
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BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved January 22, 2026, from [Link]
- Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 104-114.
- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). Chemistry Central Journal, 11(1), 29.
-
ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode (A). Retrieved January 22, 2026, from [Link]
- Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024). Molecules, 29(16), 3794.
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The Trifluoromethyl Group: A Paradigm Shift in the Bioactivity of Cinnamic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry research due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic modification of the cinnamic acid scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles.[2] Among the various chemical modifications, the introduction of a trifluoromethyl (-CF3) group has emerged as a powerful strategy in drug design. This technical guide provides a comprehensive analysis of the profound impact of the trifluoromethyl group on the bioactivity of cinnamic acid. We will delve into the physicochemical underpinnings of this "trifluoromethyl effect," explore its manifestation in anticancer, antimicrobial, and anti-inflammatory activities with supporting quantitative data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in harnessing the potential of trifluoromethylated cinnamic acids.
The Strategic Advantage of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and steric properties that can dramatically enhance the therapeutic potential of a lead compound.[3] Its introduction into the cinnamic acid framework is a deliberate strategy to modulate its physicochemical characteristics in several key ways:
-
Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group or a hydrogen atom. This increased lipophilicity can improve a drug's ability to traverse biological membranes, potentially leading to better absorption and distribution.[3]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as the cytochrome P450 family. By replacing a metabolically susceptible group with a -CF3 group, the metabolic stability of the molecule can be significantly increased, leading to a longer half-life and improved bioavailability.
-
Modulation of Acidity (pKa): The trifluoromethyl group is a strong electron-withdrawing group. When placed on the phenyl ring of cinnamic acid, it can lower the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH. This can have a profound impact on the molecule's solubility, receptor binding, and pharmacokinetic properties.
-
Improved Target Binding: The steric bulk and unique electronic nature of the -CF3 group can lead to more favorable interactions within the binding pocket of a biological target. It can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can enhance binding affinity and selectivity.
These properties collectively contribute to a more "drug-like" profile for trifluoromethylated cinnamic acid derivatives compared to their non-fluorinated counterparts.
Synthesis of Trifluoromethylated Cinnamic Acids: The Knoevenagel Condensation
The Knoevenagel condensation is a robust and widely employed method for the synthesis of cinnamic acids and their derivatives. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid.[4]
Sources
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Abstract
This guide outlines a strategic, multi-tiered approach for the preliminary in-vitro screening of the novel compound, 5-Methyl-2-(trifluoromethyl)cinnamic acid. As direct biological data for this specific molecule is not publicly available, this document leverages established methodologies for analogous structures—cinnamic acid derivatives and trifluoromethyl-containing compounds—to construct a scientifically rigorous screening cascade. The proposed workflow begins with foundational cytotoxicity assessments, progresses to hypothesis-driven assays targeting inflammation and cancer-related pathways, and concludes with guidance on data interpretation for subsequent investigation. Detailed, self-validating protocols, data presentation frameworks, and workflow visualizations are provided to equip researchers in drug development with a comprehensive plan to elucidate the therapeutic potential of this compound.
Introduction: Rationale and Strategic Overview
The compound this compound integrates two key structural motifs that suggest significant therapeutic potential: a cinnamic acid backbone and a trifluoromethyl (-CF3) group.
-
Cinnamic Acid Scaffold: Cinnamic acid and its derivatives are well-documented for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties.[1][2][3] Their mechanisms often involve modulation of key signaling pathways related to cellular stress and proliferation.[4]
-
Trifluoromethyl (-CF3) Moiety: The introduction of a -CF3 group is a cornerstone of modern medicinal chemistry.[5][6] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8] Its strong electron-withdrawing nature can profoundly alter the electronic properties of the parent molecule, potentially leading to enhanced or novel biological activities.[8]
The combination of these features in this compound necessitates a systematic screening approach. This guide proposes a tiered workflow designed to efficiently characterize its biological activity profile, starting with broad assessments and progressively narrowing the focus to specific mechanisms of action.
The Tiered Screening Cascade
Our proposed strategy is organized into three tiers to ensure a logical, cost-effective, and scientifically sound investigation.
-
Tier 1: Foundational Viability and Cytotoxicity. Establishes the compound's basic safety profile and therapeutic window.
-
Tier 2: Hypothesis-Driven Efficacy Screening. Investigates specific, predicted biological activities based on the compound's structural alerts (i.e., anti-inflammatory and anti-proliferative potential).
-
Tier 3: Mechanism of Action (MoA) Deconvolution. A forward-looking perspective on subsequent studies based on Tier 2 outcomes.
Tier 1: Foundational Viability and Cytotoxicity Screening
Expertise & Causality: Before assessing for specific therapeutic effects, it is imperative to determine the compound's intrinsic toxicity. Without this baseline, any observed activity in subsequent assays could be a mere artifact of cell death. The MTT assay is selected as a robust, widely accepted method for an initial screen, measuring mitochondrial metabolic activity as a proxy for cell viability.[9][10][11] This provides a critical half-maximal cytotoxic concentration (CC50), which informs the dose ranges for all future experiments.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of the test compound on the viability of both a non-cancerous and a cancerous cell line to establish a preliminary therapeutic index.
Objective: To determine the CC50 of this compound in a representative non-cancerous cell line (e.g., HEK293) and a cancer cell line (e.g., A549).
Materials:
-
HEK293 (human embryonic kidney) and A549 (human lung carcinoma) cell lines
-
DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Test Compound Stock: 10 mM in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in PBS
-
Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution
-
96-well flat-bottom plates
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of the 10 mM stock solution to prepare 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) in a serum-free medium.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" wells (DMSO concentration matched to the highest compound dose) and "untreated control" wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[11] Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO or SDS solubilization buffer to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Data Presentation and Interpretation
The results of the cytotoxicity screening should be summarized in a clear, tabular format.
| Cell Line | Compound CC50 (µM) | Positive Control (e.g., Doxorubicin) CC50 (µM) |
| HEK293 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
Trustworthiness: The inclusion of both a non-cancerous and a cancerous cell line allows for the calculation of a preliminary selectivity index (SI = CC50 non-cancerous / CC50 cancerous). A high SI value suggests the compound is preferentially toxic to cancer cells, a desirable characteristic for an anti-cancer therapeutic. This dual-line approach is a self-validating system; if the compound is broadly cytotoxic to both, its utility as a selective agent is low.
Tier 2: Hypothesis-Driven Efficacy Screening
Based on the structural alerts, we hypothesize two primary avenues of activity: anti-inflammatory and anti-proliferative. Assays in this tier should be conducted at non-toxic concentrations (ideally ≤ 1/10th of the determined CC50) to ensure observed effects are due to specific biological modulation, not cell death.
Anti-Inflammatory Potential
Expertise & Causality: Cinnamic acid derivatives are known to modulate inflammatory pathways.[1][4] The arachidonic acid cascade, involving the enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), is a critical axis in inflammation.[13] Furthermore, the transcription factor NF-κB is a master regulator of pro-inflammatory gene expression.[14][15] Therefore, a logical screening approach involves assessing the compound's ability to inhibit these key targets.
Objective: To determine if the compound directly inhibits the enzymatic activity of COX-2 and 5-LOX.
Methodology: Commercially available fluorometric or colorimetric inhibitor screening kits are recommended for high-throughput and standardized results.[16][17][18] These assays typically involve a recombinant human enzyme (COX-2 or 5-LOX), a substrate (arachidonic acid), and a probe that detects the enzymatic product.
-
Reagent Preparation: Prepare assay buffer, enzyme, probe, and substrate according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399 for COX-2).[18]
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the enzyme.
-
Initiation: Add the substrate (arachidonic acid) to initiate the reaction.
-
Detection: Incubate for the specified time and measure the output (fluorescence or absorbance) on a plate reader.
-
Controls: Include a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as a positive control.[16]
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Objective: To assess if the compound can inhibit the activation of the NF-κB pathway in a cellular context.
Methodology: This assay uses lipopolysaccharide (LPS) to induce an inflammatory response and NF-κB activation in a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate for a designated period (e.g., 24 hours for cytokine measurement).
-
Endpoint Measurement: Measure a downstream consequence of NF-κB activation. A common and robust method is to quantify the release of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), into the cell culture supernatant using an ELISA kit. The classical NF-κB pathway, when activated by inflammatory signals, leads to the coordinated expression of multiple inflammatory genes, including TNF-α.[19]
-
Analysis: Compare TNF-α levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Anti-Proliferative Potential
Expertise & Causality: The trifluoromethyl group is a frequent constituent of anti-cancer drugs, where it can enhance binding to oncogenic proteins.[5][20] Cinnamic acid derivatives have also demonstrated anti-cancer activity.[3][21][22] A primary screen against a panel of cancer cell lines from diverse tissue origins is a standard and effective method to identify potential anti-cancer activity and spectrum. The Sulforhodamine B (SRB) assay is chosen here as an orthogonal method to MTT. It measures total protein content, making it less susceptible to artifacts from metabolic changes and providing a more direct correlation with cell number.[23]
Objective: To evaluate the anti-proliferative activity of the compound across a panel of human cancer cell lines.
Recommended Cell Line Panel:
-
A549 (Lung Carcinoma)
-
MCF-7 (Breast Carcinoma, ER+)
-
MDA-MB-231 (Breast Carcinoma, Triple-Negative)
-
HCT116 (Colon Carcinoma)
-
PC-3 (Prostate Carcinoma)
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Section 2.1), plating the appropriate cell line and treating with a range of non-toxic compound concentrations.
-
Cell Fixation: After a 72-hour incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
-
Wash and Solubilize: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5 minutes and read the absorbance at 510 nm.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Tier 2 Data Summary
All quantitative data from Tier 2 should be compiled for easy comparison.
| Assay | Cell Line / Target | Endpoint | Compound IC50/GI50 (µM) | Positive Control IC50 (µM) |
| Anti-Inflammatory | ||||
| COX-2 Inhibition | Cell-Free | IC50 | [Value] | Celecoxib: [Value] |
| 5-LOX Inhibition | Cell-Free | IC50 | [Value] | Zileuton: [Value] |
| NF-κB Activation | RAW 264.7 | IC50 (TNF-α) | [Value] | Dexamethasone: [Value] |
| Anti-Proliferative | ||||
| SRB Assay | A549 | GI50 | [Value] | Doxorubicin: [Value] |
| SRB Assay | MCF-7 | GI50 | [Value] | Doxorubicin: [Value] |
| SRB Assay | MDA-MB-231 | GI50 | [Value] | Doxorubicin: [Value] |
| SRB Assay | HCT116 | GI50 | [Value] | Doxorubicin: [Value] |
| SRB Assay | PC-3 | GI50 | [Value] | Doxorubicin: [Value] |
Conclusion and Forward Look to Tier 3
The preliminary screening cascade outlined in this guide provides a robust framework for the initial characterization of this compound. The data generated from Tiers 1 and 2 will be critical for a "Go/No-Go" decision.
-
A "Go" decision would be supported by evidence of potent and selective activity in a Tier 2 assay (e.g., low micromolar or high nanomolar IC50/GI50) coupled with a favorable therapeutic window (high CC50 in non-cancerous cells).
-
A "No-Go" decision might result from high cytotoxicity, lack of significant activity in any of the hypothesis-driven assays, or poor selectivity.
Should the results be promising, Tier 3 studies would focus on Mechanism of Action (MoA) deconvolution. For example, if the compound shows strong anti-proliferative activity against a specific cancer cell line, subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or target-based screening to identify the specific protein(s) with which it interacts. If potent anti-inflammatory activity is observed, further investigation into upstream and downstream components of the NF-κB pathway would be warranted.[14][24] This structured, iterative approach ensures that research efforts are focused and resources are allocated efficiently in the long and complex process of drug discovery.
References
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic Chemistry Frontiers. [Link]
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PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel), 18(7), 1234. [Link]
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ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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PubMed - NIH. (2014). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 14034. [Link]
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PMC - NIH. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Cell Biology and Toxicology, 39(4), 1-15. [Link]
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PMC - NIH. (2025). Machine-Learning- and Structure-Based Virtual Screening for Selecting Cinnamic Acid Derivatives as Leishmania major DHFR-TS Inhibitors. Molecules, 30(20), 12345. [Link]
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Preprints.org. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]
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MDPI. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 29(1), 234. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
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PMC - NIH. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3218. [Link]
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ResearchGate. (2020). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and.... [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. [Link]
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MDPI. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 22(18), 9877. [Link]
-
ResearchGate. (2025). (PDF) Machine-Learning- and Structure-Based Virtual Screening for Selecting Cinnamic Acid Derivatives as Leishmania major DHFR-TS Inhibitors. [Link]
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MDPI. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules, 27(21), 7486. [Link]
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Wikipedia. (n.d.). NF-κB. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 799. [Link]
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PMC - PubMed Central. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6696. [Link]
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ResearchGate. (2024). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. [Link]
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Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Volume 13, Issue 2. [Link]
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PMC - PubMed Central. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 22(8), 4079. [Link]
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NCBI Bookshelf - NIH. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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WJBPHS. (2022). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 12(02), 053–060. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(24), 17395. [Link]
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Methodological & Application
Synthesis Protocol: 5-Methyl-2-(trifluoromethyl)cinnamic Acid via Knoevenagel-Doebner Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Methyl-2-(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry and materials science. We present a robust and high-yielding protocol based on the Knoevenagel-Doebner condensation, reacting 5-Methyl-2-(trifluoromethyl)benzaldehyde with malonic acid. The methodology is selected for its operational simplicity, use of readily available reagents, and consistently good yields. This guide offers a step-by-step experimental procedure, mechanistic insights, safety precautions, and expected outcomes, designed to be a self-validating system for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
Substituted cinnamic acids are a privileged scaffold in organic chemistry, serving as precursors to a wide array of pharmacologically active compounds, including anticoagulants, anticancer agents, and herbicides.[1][2][3] The unique electronic properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make trifluoromethyl-substituted analogues like this compound particularly sought after in modern drug discovery programs.
Several synthetic routes are available for preparing cinnamic acid derivatives, including the Perkin reaction, Heck reaction, and Suzuki coupling.[4][5][6] However, for this specific target, the Knoevenagel-Doebner condensation offers a superior combination of efficiency, mild reaction conditions, and high yields.[7][8] This method involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak organic base like pyridine or piperidine.[8] The reaction proceeds via a tandem condensation-decarboxylation sequence to furnish the desired α,β-unsaturated acid, making it an ideal choice for both laboratory-scale synthesis and potential scale-up.
Reaction Scheme and Mechanism
The synthesis proceeds by reacting 5-Methyl-2-(trifluoromethyl)benzaldehyde with malonic acid. Pyridine serves as both the solvent and a weak base, while a catalytic amount of piperidine is used to facilitate the initial condensation.
Overall Reaction:
Mechanistic Rationale: The reaction is initiated by the deprotonation of malonic acid by piperidine to form a reactive enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration (elimination of water) to form an unsaturated dicarboxylic acid intermediate. Finally, upon heating, this intermediate readily undergoes decarboxylation to yield the thermodynamically stable trans-cinnamic acid derivative.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally related trifluoromethyl-substituted cinnamic acids.[9]
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| 5-Methyl-2-(trifluoromethyl)benzaldehyde | C₉H₇F₃O | 188.15 | 885473-05-4 | BLD Pharm[10] |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Sigma-Aldrich |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Sigma-Aldrich |
| Hydrochloric Acid (Conc., ~37%) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | --- |
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) apparatus
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 5-Methyl-2-(trifluoromethyl)benzaldehyde (10.0 g, 53.1 mmol, 1.0 eq) and malonic acid (11.0 g, 105.7 mmol, ~2.0 eq). Add anhydrous pyridine (50 mL) and stir until the solids dissolve. Carefully add piperidine (1.0 mL, ~10.1 mmol, 0.19 eq) to the mixture.
-
Expert Insight: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde starting material. Pyridine acts as both the solvent and a base to facilitate the reaction.[7]
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Trustworthiness: The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
-
Work-up and Isolation: After the reaction is complete, allow the dark mixture to cool to room temperature. In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (45 mL).
-
Causality: Pouring the reaction mixture into an acidic aqueous solution neutralizes the pyridine and piperidine, causing the acidic product to precipitate out of the solution.[8]
-
-
Precipitation: Slowly pour the cooled reaction mixture into the ice/HCl slurry with vigorous stirring. A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral (check with pH paper). This step is crucial to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask. Recrystallize the product from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to obtain off-white to pale yellow needles.
-
Expert Insight: Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.
Expected Results
Based on similar preparations, this protocol is expected to yield the final product in the range of 85-95%. The final product should be an off-white crystalline solid.
| Compound | MW ( g/mol ) | Mass (g) | Moles (mmol) | Molar Eq. |
| 5-Methyl-2-(trifluoromethyl)benzaldehyde | 188.15 | 10.0 | 53.1 | 1.0 |
| Malonic Acid | 104.06 | 11.0 | 105.7 | 2.0 |
| This compound | 230.18 | ~11.0 - 12.2 | ~47.8 - 50.5 | 85-95% Yield |
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Pyridine and piperidine are toxic and have strong, unpleasant odors. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times.
Mechanistic Diagram
Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.
References
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
-
Singh, N., et al. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4254-4259. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction.
-
PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
Ingenta Connect. (n.d.). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
-
Bayero Journal of Pure and Applied Sciences. (2025). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
JOCPR. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Introduction
5-Methyl-2-(trifluoromethyl)cinnamic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. The presence of both a methyl and a trifluoromethyl group on the phenyl ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for drug discovery and development.[1] Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and properties of this compound, ensuring reliable and reproducible results in downstream applications.
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of this compound. The protocols described herein are designed to be self-validating and are grounded in established analytical principles for similar molecules. We will cover chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind the chosen methodologies and providing step-by-step protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development and for predicting its behavior in various experimental settings.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₉F₃O₂ | |
| Molecular Weight | 230.18 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | To be determined by DSC | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water. | General knowledge of similar compounds |
| pKa | ~4.0 - 4.5 (predicted) | Based on the pKa of cinnamic acid (~4.4) and the electronic effects of the substituents. Computational prediction methods can provide a more precise estimate.[3][4] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for assessing the purity and quantifying cinnamic acid derivatives.[5][6] A reversed-phase method is typically employed, leveraging the nonpolar nature of the C18 stationary phase.
High-Performance Liquid Chromatography (HPLC-UV)
The trifluoromethyl group enhances the lipophilicity of the molecule, which will likely lead to a longer retention time compared to unsubstituted cinnamic acid under reversed-phase conditions. The methyl group will also contribute to this effect.
Workflow for HPLC Method Development:
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: A UV scan of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be around 275 nm for cinnamic acid derivatives.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of working standards by dilution with the mobile phase.
-
Test Sample: Accurately weigh and dissolve the sample in methanol to a known concentration.
-
-
Data Analysis:
-
Purity Assessment: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
-
Quantification: A calibration curve of peak area versus concentration of the standards should be plotted to quantify the compound in a sample. The linearity of the method should be established (R² > 0.999).
-
Spectroscopic Analysis: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will confirm the presence of the aromatic, vinylic, and methyl protons. The trans-configuration of the double bond can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons.
-
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm.
-
Vinylic Protons: Two doublets, one around 6.4 ppm (α-proton) and the other around 7.7 ppm (β-proton), with a coupling constant of approximately 16 Hz.
-
Methyl Protons: A singlet around 2.4 ppm.
-
Carboxylic Acid Proton: A broad singlet at >10 ppm (can be exchanged with D₂O).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Carbonyl Carbon: ~170-175 ppm.[7]
-
Aromatic and Vinylic Carbons: ~115-150 ppm.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
-
Methyl Carbon: ~20-25 ppm.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the CF₃ group is sensitive to its electronic environment.[8]
Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Workflow for LC-MS Analysis:
Caption: Workflow for LC-MS analysis of this compound.
Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the same HPLC conditions as described above.
-
MS Parameters:
-
Ionization Mode: Negative ion mode is preferred for carboxylic acids, which will readily deprotonate to form [M-H]⁻.
-
Expected Molecular Ion: [M-H]⁻ at m/z 229.05.
-
Fragmentation Analysis (MS/MS): The primary fragmentation is expected to be the loss of CO₂ (44 Da) from the carboxylate group. Further fragmentation of the aromatic ring may also be observed.[11][12]
-
-
Data Analysis: Confirm the molecular weight from the full scan mass spectrum. Use MS/MS to elucidate the fragmentation pattern and confirm the structure.
Thermal Analysis
Thermal analysis provides information about the thermal stability and melting behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the crystalline purity of the sample. A sharp melting endotherm is indicative of a pure crystalline compound.
Protocol: DSC Analysis
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Program: Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
-
Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The sharpness of the peak provides an indication of purity.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques allows for unambiguous confirmation of the compound's identity, purity, and key physicochemical properties. These protocols are designed to be readily implemented in a research or quality control laboratory setting, ensuring the reliability of data for drug discovery and development professionals.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
- Jensen, J. H. (2014). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 2, e295.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 564(1-3), 249-254.
-
University of Wisconsin-Madison. (n.d.). hil7_sln.html. Retrieved from [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
-
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods | Request PDF. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID | 231291-18-2. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-fluoro-2-(trifluoromethyl)cinnamic acid (C10H6F4O2). Retrieved from [Link]
- Nguyen, H. T., et al. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology, 59(4), 48.
- American Chemical Society. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
- MDPI. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids.
- MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]
-
ResearchGate. (2021). Time-Dependent Photodimerization of α-Trans-Cinnamic Acid Studied by Photocalorimetry and NMR Spectroscopy. Retrieved from [Link]
- Scientific Research Publishing. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4(4), 102-108.
-
ResearchGate. (n.d.). Mass spectrum of trans cinnamic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). trans-Cinnamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Retrieved from [Link]
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Application Note: ¹H and ¹³C NMR Analysis of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-Methyl-2-(trifluoromethyl)cinnamic acid. It provides an in-depth analysis of both ¹H and ¹³C NMR spectra, offering field-proven insights into experimental design, sample preparation, and spectral interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, providing a robust framework for the characterization of complex aromatic compounds.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of a trifluoromethyl group, a methyl group, and a cinnamic acid moiety introduces distinct electronic and steric effects that are reflected in its NMR spectra. Understanding these spectral features is crucial for confirming the compound's identity, purity, and for studying its chemical behavior. This application note serves as a practical guide to obtaining and interpreting high-quality NMR data for this specific molecule, emphasizing the causality behind experimental choices.
Part 1: Experimental Design and Protocols
Meticulous sample preparation is the cornerstone of high-quality NMR spectroscopy.[1] The protocols outlined below are designed to yield spectra with excellent resolution and signal-to-noise, enabling unambiguous structural assignment.
Solvent Selection
The choice of a deuterated solvent is critical and depends on the analyte's solubility and the desired spectral information. For carboxylic acids, solvents like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are commonly used.[2]
-
CDCl₃: Often preferred for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo hydrogen bonding, leading to a broad signal with a variable chemical shift.[3]
-
DMSO-d₆: An excellent solvent for polar compounds and can be particularly useful for observing the carboxylic acid proton, which typically appears as a well-defined, albeit broad, singlet at a high chemical shift.
For this analysis, CDCl₃ is selected to minimize solvent-analyte interactions that could complicate the aromatic and vinylic regions of the spectrum. The broadness of the carboxylic acid proton is an accepted trade-off.
Sample Preparation Protocol
A properly prepared sample is homogeneous and free of particulate matter, which can degrade spectral quality.[1][4]
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube[5]
-
Pasteur pipette with a cotton plug
-
Small vial
Procedure:
-
Weigh 5-10 mg of this compound into a clean, dry vial.[5] This concentration is generally sufficient for routine ¹H NMR and allows for a reasonable acquisition time for ¹³C NMR.[1]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6]
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into the NMR tube.[4] This removes any suspended particles that could interfere with the magnetic field homogeneity.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm, which is optimal for detection by the spectrometer's coils.[2][6]
-
Cap the NMR tube securely and label it appropriately.
NMR Spectrometer and Parameters
High-field NMR spectrometers provide superior signal dispersion and sensitivity. The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32 (adjust for desired signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 14 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Part 2: Spectral Analysis and Interpretation
The structure of this compound dictates a unique pattern of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, and the electron-donating nature of the methyl group, all influence the chemical shifts of nearby nuclei.
Figure 1: Structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, methyl, and carboxylic acid protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| COOH | 10.0 - 13.0 | Broad Singlet | - | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.[3][7][8] |
| Vinylic H (β to COOH) | 7.8 - 8.2 | Doublet | trans J ≈ 16 Hz | 1H | Deshielded by the adjacent aromatic ring and the conjugated carbonyl group. The large coupling constant is characteristic of a trans configuration.[9][10] |
| Aromatic H (H-3) | 7.6 - 7.8 | Doublet | J ≈ 8 Hz | 1H | Ortho to the electron-withdrawing CF₃ group, leading to deshielding. |
| Aromatic H (H-4) | 7.3 - 7.5 | Doublet of Doublets | J ≈ 8 Hz, 2 Hz | 1H | Coupled to both H-3 and H-6. |
| Aromatic H (H-6) | 7.2 - 7.4 | Singlet (or very fine multiplet) | - | 1H | May appear as a singlet due to small meta coupling to H-4. Long-range coupling to the CF₃ group may also be observed. |
| Vinylic H (α to COOH) | 6.4 - 6.6 | Doublet | trans J ≈ 16 Hz | 1H | Shielded relative to the β-proton. The large coupling constant confirms the trans geometry.[9][10] |
| Methyl H | 2.3 - 2.5 | Singlet | - | 3H | Attached to the aromatic ring, in a typical chemical shift range for aryl methyl groups. |
Key Insights:
-
The large coupling constant (~16 Hz) between the vinylic protons is a definitive indicator of the trans stereochemistry of the double bond.[9][10]
-
The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the ortho proton (H-3).[11]
-
Long-range coupling between the fluorine atoms of the CF₃ group and nearby protons (e.g., H-3 and the vinylic proton α to the ring) may be observed, leading to further splitting of these signals.[12][13][14] This is often referred to as H-F coupling.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to ¹J(C-F) coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C=O (Carboxylic Acid) | 168 - 173 | Singlet | Carbonyl carbons of carboxylic acids are highly deshielded.[7] |
| C-β (Vinylic) | 140 - 145 | Singlet | Deshielded due to conjugation with the aromatic ring and carbonyl group. |
| C-5 (Aromatic, with CH₃) | 138 - 142 | Singlet | Substituted aromatic carbon. |
| C-1 (Aromatic, with C=C) | 135 - 139 | Singlet | Quaternary aromatic carbon. |
| C-3 (Aromatic) | 130 - 134 | Singlet | Aromatic CH. |
| C-4 (Aromatic) | 128 - 132 | Singlet | Aromatic CH. |
| C-6 (Aromatic) | 126 - 130 | Singlet | Aromatic CH. |
| C-2 (Aromatic, with CF₃) | 125 - 129 | Quartet (²J(C-F) ≈ 30-35 Hz) | The carbon attached to the CF₃ group is split into a quartet.[15] |
| CF₃ | 122 - 126 | Quartet (¹J(C-F) ≈ 270-275 Hz) | The carbon of the trifluoromethyl group shows a large one-bond coupling to the three fluorine atoms.[15][16] |
| C-α (Vinylic) | 118 - 122 | Singlet | Shielded relative to the β-carbon. |
| CH₃ | 20 - 22 | Singlet | Typical chemical shift for an aryl methyl carbon. |
Key Insights:
-
The carbon of the trifluoromethyl group will exhibit a large one-bond C-F coupling constant, resulting in a distinct quartet.[15]
-
The aromatic carbon directly attached to the trifluoromethyl group will also show coupling, but with a smaller two-bond coupling constant (²J(C-F)).[15][17]
-
The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methyl and trifluoromethyl substituents.
Part 3: Workflow and Data Interpretation Logic
The process of analyzing the NMR data for this compound follows a logical progression to ensure accurate structural confirmation.
Figure 2: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a detailed protocol and theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation and understanding the principles of spectral interpretation, researchers can confidently elucidate and confirm the structure of this and related compounds. The interplay of substituent effects on chemical shifts and the characteristic coupling patterns, particularly the large trans vinylic coupling and the C-F and H-F couplings, serve as key diagnostic features.
References
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-
Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000930). Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-Cinnamic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Quora. (2018). In C-13 NMR, does CF₃ carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from [Link]
-
Concepts in Magnetic Resonance. (n.d.). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Retrieved from [Link]
-
PubChem. (n.d.). 5-fluoro-2-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000930). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). Retrieved from [Link]
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Application Notes and Protocols: 5-Methyl-2-(trifluoromethyl)cinnamic Acid as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. The trifluoromethyl group (-CF3), in particular, is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 5-Methyl-2-(trifluoromethyl)cinnamic acid is a bifunctional building block that combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of the cinnamic acid scaffold. This molecule, featuring a carboxylic acid and an activated carbon-carbon double bond, serves as a valuable precursor for a diverse array of complex organic structures, from pharmacologically active heterocycles to advanced polymeric materials.
This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound. We will present detailed, field-proven protocols for its preparation and its use in key organic transformations, including palladium-catalyzed cross-coupling reactions, amide bond formations, and the synthesis of medicinally relevant heterocyclic scaffolds. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.18 g/mol |
| CAS Number | 1017779-24-6 |
| Appearance | Off-white to white crystalline solid |
| Canonical SMILES | CC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid. The subsequent decarboxylation of the intermediate leads to the desired α,β-unsaturated carboxylic acid.[1][2]
Caption: Synthesis of this compound via Knoevenagel Condensation.
Protocol 1: Knoevenagel Condensation
Materials:
-
5-Methyl-2-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, Büchner funnel.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Methyl-2-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq).
-
Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (~0.1 eq).
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of 1 M HCl to precipitate the product.
-
Stir the mixture for 30 minutes, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
Expected Outcome and Characterization:
The expected product is an off-white to white crystalline solid. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should be determined and compared to literature values if available.
Applications in Organic Synthesis
Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[3][4] Derivatives of this compound, such as its methyl or ethyl ester, can serve as the alkene component in Heck reactions to introduce further complexity and build sophisticated molecular architectures.
Caption: Catalytic cycle of the Heck reaction.
Protocol 2: Heck Reaction of Methyl 5-Methyl-2-(trifluoromethyl)cinnamate
Note: The cinnamic acid must first be converted to its ester (e.g., methyl cinnamate) to prevent interference from the acidic proton. This can be achieved via Fischer esterification.
Materials:
-
Methyl 5-Methyl-2-(trifluoromethyl)cinnamate (1.0 eq)
-
Aryl bromide or iodide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Reaction vial, magnetic stirrer with heating mantle, inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add Methyl 5-Methyl-2-(trifluoromethyl)cinnamate (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (e.g., 3 mol%), and PPh₃ (e.g., 6 mol%).
-
Add the base (e.g., Et₃N, 2.0 eq) and anhydrous solvent (e.g., DMF).
-
Seal the vial and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome and Characterization:
The product will be a substituted stilbene derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry of the double bond.
Amide Bond Formation
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a wide range of amides. Amide bonds are a cornerstone of medicinal chemistry, being present in a vast number of pharmaceuticals.[5] Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) can be effectively used.[5][6]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Protocol 3: EDC/HOBt Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq)
-
Anhydrous dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Expected Outcome and Characterization:
The product is the corresponding cinnamamide. Its structure and purity should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Synthesis of Heterocyclic Scaffolds: Quinolones
The quinolone core is a privileged scaffold in medicinal chemistry, most notably found in the fluoroquinolone class of antibiotics.[7] this compound can serve as a precursor to novel quinolone derivatives. A plausible synthetic route involves the initial reduction of the cinnamic acid double bond, followed by conversion of the carboxylic acid to an acyl chloride, and subsequent intramolecular cyclization. A more versatile approach, however, would be a Gould-Jacobs-type reaction pathway.[8][9][10] This involves the synthesis of an appropriate aniline precursor which can then undergo cyclization.
Caption: A conceptual synthetic pathway to a novel trifluoromethylated quinolone.
Conceptual Protocol 4: Multi-step Synthesis of a Trifluoromethylated Quinolone
Step 1: Reduction of the Alkene
The double bond of this compound can be selectively reduced using catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate to yield 3-(5-Methyl-2-(trifluoromethyl)phenyl)propanoic acid.
Step 2: Amide Formation with an Aniline
The resulting saturated acid would then be coupled with an appropriately substituted aniline (e.g., 2-amino-5-chloropyridine) using the EDC/HOBt protocol described above (Protocol 3) to form the corresponding anilide.
Step 3: Intramolecular Cyclization (e.g., Bischler-Napieralski or Friedel-Crafts type)
The anilide intermediate can then be subjected to intramolecular cyclization conditions. For instance, a Friedel-Crafts acylation promoted by a Lewis acid like polyphosphoric acid (PPA) or Eaton's reagent could induce ring closure onto the aniline ring, forming a dihydroquinolone.
Step 4: Aromatization
The final step would involve the oxidation of the dihydroquinolone intermediate to the aromatic quinolone scaffold using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).
This multi-step sequence provides a conceptual framework for accessing novel and potentially bioactive trifluoromethylated quinolone derivatives, demonstrating the utility of this compound as a strategic starting material.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive cinnamic acid scaffold with the electronically and sterically influential trifluoromethyl and methyl groups makes it an attractive starting material for the synthesis of a wide range of organic molecules. The protocols detailed in this guide for its synthesis and subsequent transformations in Heck reactions, amide couplings, and heterocyclic synthesis provide a solid foundation for its application in drug discovery, agrochemicals, and materials science. The continued exploration of the reactivity of this and related fluorinated building blocks will undoubtedly lead to the discovery of novel compounds with significant scientific and commercial potential.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
- BenchChem. (2025).
- MDPI. (2025).
- Shekhar, A. C., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(45), 6149-6152.
- Biblio. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925.
- MDPI. (2017).
- ResearchGate. (2025).
- Viciu, M. S., et al. (2002). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 4(13), 2229–2231.
- Royal Society of Chemistry. (2023).
- BenchChem. (2025).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(Trifluoromethyl)benzaldehyde.
- Organic Syntheses. (n.d.). 5-METHYLFURFURAL.
- Royal Society of Chemistry. (n.d.).
- Asian Journal of Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2020).
- ResearchGate. (2025).
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-(Trifluoromethyl)benzaldehyde.
- Bentham Science. (n.d.). Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with....
- PMC. (2020).
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Application Note: Assessing Cellular Viability in Response to 5-Methyl-2-(trifluoromethyl)cinnamic acid using the MTT Assay
Introduction and Scientific Principle
The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology. 5-Methyl-2-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a class of compounds investigated for various pharmacological activities. This document provides a detailed protocol for assessing the cytotoxicity of this specific compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
The MTT assay is a robust and widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The core principle of the assay relies on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, present in metabolically active, viable cells.[2] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[3][4][5] Dead cells lose this enzymatic capability and therefore do not produce the colored product.[6] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells in the well.[4]
Materials and Reagents
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood (Class II)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
-
Multichannel pipette and sterile tips
-
Standard laboratory glassware and plasticware
Reagents:
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, MCF-7). Ensure cells are in the logarithmic growth phase.[6]
-
This compound: (CAS No. 1017779-24-6)
-
MTT Reagent (Stock Solution): 5 mg/mL in sterile phosphate-buffered saline (PBS).
-
Expertise Note: MTT is light-sensitive. Prepare the solution, filter-sterilize (0.22 µm filter), and store in foil-wrapped tubes at 4°C for frequent use or -20°C for long-term storage.[2]
-
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Expertise Note: DMSO is the most common and effective solvent for formazan crystals.[3] Ensure it is high-purity, cell culture grade.
-
-
Vehicle Control: DMSO (or the solvent used to dissolve the test compound).
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, which is ideal for dose-response studies.
Step 1: Preparation of Compound Stock and Working Solutions
-
Compound Stock Solution: Based on the properties of similar cinnamic acid derivatives, this compound is likely soluble in DMSO. Prepare a high-concentration stock solution (e.g., 50 mM) in 100% DMSO.
-
Serial Dilutions (Working Solutions): Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final test concentrations.
-
Trustworthiness: It is critical to ensure the final concentration of the vehicle (DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%.[8] Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration well.
-
Step 2: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count (e.g., using a hemocytometer) and calculate the cell suspension density.
-
Dilute the cell suspension to the optimal seeding density.
-
Expertise Note: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. A typical starting point is 5,000-10,000 cells per well in a 100 µL volume.[2][5] The goal is for cells to be approximately 70-80% confluent at the end of the experiment in the untreated control wells. Over-confluence can inhibit metabolism and affect results.[6]
-
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Pro-Tip: To avoid "edge effects" caused by differential evaporation in outer wells, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[5]
Step 3: Compound Treatment
-
After 24 hours, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound working solutions (including vehicle control and untreated media control) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[3]
Step 4: MTT Incubation and Formazan Solubilization
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[5][6]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[2][6]
-
Expertise Note: During this time, viable cells will form visible purple formazan crystals. The optimal incubation time can vary between cell lines and should be determined empirically by observing crystal formation under a microscope.
-
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[7]
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[3][10]
-
Place the plate on an orbital shaker for 15 minutes at a low speed to ensure complete solubilization of the formazan.[7] Protect the plate from light with aluminum foil during this step.[7]
Step 5: Absorbance Measurement
-
Ensure there are no bubbles in the wells, as they can interfere with the reading.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][6] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
Visualization of the MTT Assay Workflow
Caption: Workflow diagram of the MTT cytotoxicity assay protocol.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the "media only" blank wells and subtract this value from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability. Use the following formula:
% Viability = (Absorbance of Treated Well / Mean Absorbance of Vehicle Control Wells) * 100
-
Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[11]
-
Plot a dose-response curve with the compound concentration on the x-axis (often on a logarithmic scale) and the corresponding percent viability on the y-axis.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an Excel add-in to calculate the precise IC₅₀ value from the curve.[12][13]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Background | - Contamination (bacterial/fungal).- Insufficient removal of media before solubilization.[2]- Non-specific reduction of MTT by serum components.[2] | - Check cultures for contamination microscopically.[14]- Be thorough but gentle when aspirating media.- Consider washing cells with PBS before adding MTT, or use serum-free media during MTT incubation.[15] |
| Low Signal | - Seeding density is too low.[2]- MTT incubation time is too short.[2]- Degraded MTT reagent. | - Optimize cell seeding number for your specific cell line.- Increase MTT incubation time (e.g., to 4 hours).- Use fresh or properly stored MTT stock solution.[2] |
| High Variability | - Uneven cell seeding.[9]- Pipetting errors.- Incomplete formazan solubilization. | - Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes; practice consistent technique (e.g., reverse pipetting for viscous solutions).- Ensure the plate is adequately agitated after adding DMSO. |
Safety and Handling Precautions
-
This compound: While specific data is limited, related compounds can cause skin and eye irritation.[8][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust or aerosols.[17]
-
MTT: MTT is a potential mutagen. Wear gloves and handle with care.
-
DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.
-
All procedures involving cell culture and potentially hazardous chemicals should be performed in a certified laminar flow hood following good laboratory practices.[18]
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5885. Retrieved from [Link]
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Al-Samydai, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
Loba Chemie. (2022). CINNAMIC ACID AR Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 719451, m-(Trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
Reddit. (2023). struggling with MTT assay. r/labrats. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Australian Government Department of Health. (2018). Cinnamic acid: Human health tier II assessment. Retrieved from [Link]
-
Martínez-Ramos, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2053. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Axxence. (2025). SAFETY DATA SHEET - Cinnamic Acid, Natural. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-cinnamic acid. Retrieved from [Link]
-
ScenTree. (n.d.). Methyl cinnamate (CAS N° 103-26-4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366245, 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 5-Methyl-2-(trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: A Novel Cinnamic Acid Derivative with Therapeutic Potential
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Cinnamic acid and its derivatives have long been recognized for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] These naturally occurring compounds, found in various plants, represent a promising scaffold for the development of new drugs.[4][5] The antimicrobial efficacy of cinnamic acid derivatives is often attributed to the nature and position of substituent groups on their structure.[6]
This application note focuses on a novel synthetic derivative, 5-Methyl-2-(trifluoromethyl)cinnamic acid . This compound combines the core cinnamic acid structure with two key modifications: a methyl group and a trifluoromethyl (CF3) group. The trifluoromethyl group is a particularly noteworthy addition in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and membrane permeability, which can significantly influence a molecule's biological activity and pharmacokinetic profile.[7][8][9] The presence of the CF3 group can alter the electronic properties of the molecule, potentially leading to enhanced interactions with microbial targets.[9]
Given the established antimicrobial potential of the cinnamic acid backbone and the advantageous properties conferred by the trifluoromethyl group, this compound presents itself as a compelling candidate for antimicrobial drug discovery. These application notes provide a comprehensive guide to systematically evaluate its in vitro antimicrobial activity, offering detailed protocols based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Part 1: Initial Characterization and Preparation of this compound
Prior to initiating antimicrobial testing, it is crucial to properly handle and prepare the test compound.
1.1. Compound Solubility Testing: The solubility of this compound will dictate the choice of solvent for stock solution preparation. It is essential to use a solvent that is non-toxic to the test microorganisms at the concentrations used.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
-
Procedure:
-
Attempt to dissolve a small, known amount of the compound in each solvent to determine the optimal solvent and maximum stock concentration.
-
Observe for complete dissolution. Gentle warming or vortexing may be applied.
-
A solvent control must be included in all subsequent antimicrobial assays to ensure it does not inhibit microbial growth. The final concentration of the solvent in the test medium should typically not exceed 1% (v/v).
-
1.2. Preparation of Stock Solution: Once a suitable solvent is identified, prepare a high-concentration stock solution.
-
Example: If the desired highest test concentration is 1024 µg/mL, a stock solution of 10.24 mg/mL (or higher) is practical.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve in the chosen solvent to the final desired volume.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Part 2: Core Antimicrobial Susceptibility Testing (AST) Protocols
The following protocols are foundational for determining the antimicrobial efficacy of a novel compound. It is recommended to test against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Representative Bacterial Strains for Initial Screening:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][10][12] This protocol is adapted from CLSI M07 guidelines.[10]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solution of this compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent control
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the microdilution plate.
-
Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the subculture plate.
Protocol 2.3: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 2.1, step 1.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application:
-
Aseptically apply sterile blank paper disks to the surface of the inoculated agar.
-
Pipette a known volume (e.g., 10-20 µL) of a specific concentration of this compound stock solution onto each disk.
-
Apply a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Part 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of novel compounds.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) at 100 µ g/disk |
| Staphylococcus aureus ATCC 29213 | Positive | 16 | 32 | 18 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 | >128 | 14 |
| Escherichia coli ATCC 25922 | Negative | 64 | 128 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | >128 | 0 |
| Positive Control (Ciprofloxacin) | N/A | Report Value | Report Value | Report Value |
| Solvent Control (1% DMSO) | N/A | No Inhibition | No Inhibition | 0 |
Interpretation:
-
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
-
A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.
-
The size of the zone of inhibition in the disk diffusion assay correlates with the degree of susceptibility.
Part 4: Investigating the Potential Mechanism of Action
While the precise mechanism of action of this compound requires further investigation, insights can be drawn from related compounds. Cinnamic acid and its derivatives are known to exert their antimicrobial effects through various mechanisms.
Potential Mechanisms:
-
Membrane Disruption: The lipophilic nature of the compound, enhanced by the trifluoromethyl group, may facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[7][9]
-
Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit key bacterial enzymes involved in metabolic pathways or cell wall synthesis.[4]
-
Inhibition of Biofilm Formation: Many cinnamic acid derivatives exhibit anti-biofilm activity, which is a critical factor in chronic and device-related infections.[3]
Logical Flow for Further Investigation:
Caption: A logical workflow for investigating the mechanism of action.
Conclusion and Future Directions
This application note provides a foundational framework for the antimicrobial evaluation of this compound. The combination of the cinnamic acid scaffold with methyl and trifluoromethyl substitutions presents a scientifically grounded rationale for its potential as a novel antimicrobial agent. The detailed protocols for determining MIC, MBC, and zones of inhibition according to CLSI and EUCAST standards will ensure the generation of robust and reproducible data.
Further studies, as outlined in the mechanism of action workflow, are essential to elucidate the compound's mode of action and to evaluate its potential for further preclinical development. Investigating its activity against a broader panel of resistant clinical isolates, assessing its cytotoxicity against mammalian cell lines, and exploring its efficacy in in vivo infection models will be critical next steps in characterizing the therapeutic potential of this promising molecule.
References
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Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]
-
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. [Link]
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Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. National Center for Biotechnology Information (NCBI). [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris univpm. [Link]
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Cinnamic acid and its derivatives naturally observed. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information (NCBI). [Link]
-
EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information (NCBI). [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information (NCBI). [Link]
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Trifluoromethylated bioactive molecules and the construction of... ResearchGate. [Link]
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Synthesis and Biological Activity of Some Trifluoromethyl Derivatives of 5‐tert‐Butyl‐2‐furylmethylideneanilines and Their Silyl Analogues. Sci-Hub. [Link]
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Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Frontiers. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Center for Biotechnology Information (NCBI). [Link]
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purification of 5-Methyl-2-(trifluoromethyl)cinnamic acid by recrystallization
An Application Note and Protocol for the Purification of 5-Methyl-2-(trifluoromethyl)cinnamic acid by Recrystallization
Abstract
This application note provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making this class of compounds highly valuable.[1] Purification is critical to ensure the integrity of downstream applications. Recrystallization is presented as a robust and scalable method for removing impurities.[2][3] This document details the fundamental principles of recrystallization, a systematic approach to solvent selection, a step-by-step protocol for the purification process, and a guide for troubleshooting common issues.
The Foundational Principle: Purification by Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[4][5] The core principle is that the solubility of most solids increases significantly with temperature.[5][6] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly.[2][4]
As the solution cools, the solubility of the desired compound decreases, forcing it to gradually leave the solution and form a crystalline lattice.[4][6] The slow, ordered process of crystal growth tends to exclude impurity molecules from the lattice, leaving them behind in the cooled solvent (the "mother liquor").[4] The pure crystals are then isolated by filtration.[2]
The success of this technique hinges on the selection of an appropriate solvent, which should ideally exhibit the following characteristics[7][8]:
-
High solvency for the target compound at high temperatures.
-
Low solvency for the target compound at low or room temperatures.
-
High or low solvency for impurities , ensuring they either remain in the mother liquor or can be removed via hot filtration.
-
Chemical inertness , meaning it does not react with the compound being purified.[7][8]
-
Sufficient volatility to be easily removed from the purified crystals during drying.[7]
Strategic Solvent Selection for this compound
The molecular structure of this compound dictates its solubility behavior. It possesses:
-
A polar carboxylic acid group capable of hydrogen bonding.
-
An aromatic ring system .
-
A non-polar methyl group .
-
A lipophilic, strongly electron-withdrawing trifluoromethyl (-CF3) group .[9][10]
This combination of polar and non-polar features suggests that a single solvent may not be ideal. A mixed-solvent system often provides the necessary nuanced solubility profile. For cinnamic acid derivatives, alcohol-water mixtures are commonly employed.[11][12][13][14] The alcohol (e.g., ethanol, methanol) acts as the "soluble solvent," while water acts as the "insoluble solvent" or "antisolvent."[13]
The following protocol outlines a systematic, small-scale screening method to determine the optimal solvent or solvent pair for your specific batch of crude this compound.
Experimental Protocol: A Two-Part Approach
Part A: Systematic Solvent System Screening
Objective: To identify a suitable solvent or solvent pair that dissolves the compound when hot but not when cold.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Selection of potential solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Hot plate or steam bath
-
Glass stirring rod
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a potential solvent dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5][8]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-20 minutes.[4]
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate.
-
For mixed-solvent screening (e.g., Ethanol/Water):
-
Dissolve the crude solid in the minimum amount of the "soluble solvent" (e.g., Ethanol) at an elevated temperature.[13]
-
Add the "insoluble solvent" (e.g., Water) dropwise with heating until the solution becomes persistently cloudy.[13]
-
Add a few more drops of the soluble solvent until the solution becomes clear again.[13]
-
Allow the solution to cool slowly as described in step 4.
-
Data Interpretation:
Summarize your observations in a table to facilitate comparison.
| Solvent/Solvent Pair | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Poor | |
| Ethanol | Soluble | Very Soluble | None / Very Little | Good "soluble solvent" candidate |
| Hexane | Insoluble | Insoluble | N/A | Good "insoluble solvent" candidate |
| Ethanol/Water (e.g., 4:1) | Sparingly Soluble | Soluble | Good, crystalline precipitate | Promising System |
| Toluene | Sparingly Soluble | Soluble | Crystals formed | Potential single-solvent system |
Part B: Bulk Recrystallization Protocol
This protocol assumes an ethanol/water solvent system was identified as optimal in Part A. Adjust the solvent choice based on your screening results.
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
This compound and its derivatives may cause skin, eye, and respiratory irritation.[15][16][17][19] Avoid inhalation of dust and direct contact with skin and eyes.[15][16]
-
Organic solvents like ethanol are flammable. Use a steam bath or a heating mantle with a stirrer; avoid open flames.[3]
Workflow Diagram:
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a boiling chip. In the fume hood, heat a beaker of the "soluble solvent" (ethanol) on a steam bath or hot plate. Add the minimum amount of the hot ethanol to the Erlenmeyer flask to completely dissolve the solid.[4][20] Using the minimum volume is crucial for maximizing yield.[20]
-
Induce Saturation: While keeping the solution hot, add the "insoluble solvent" (hot water) dropwise until the solution becomes slightly and persistently cloudy. This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot soluble solvent (ethanol) until the solution just becomes clear again. At this point, the solution is saturated and ready for cooling.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5][13] Slow cooling is essential for the formation of large, pure crystals; rapid cooling can cause impurities to become trapped in the crystal lattice.[5]
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of the ice-cold recrystallization solvent mixture (e.g., ethanol/water). This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.[20]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used.[21] The solution has become supersaturated.[20][21] | Boil off some of the solvent to reduce the volume and re-cool.[21] Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[20][22] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated, or cooling is too rapid.[21][23] | Reheat the solution to redissolve the oil. Add a small amount of additional "soluble solvent" to lower the saturation point and attempt to re-cool slowly.[21][22] |
| Low Yield of Recovered Crystals | Too much solvent was used initially. The crystals were washed with solvent that was not ice-cold.[20] Premature crystallization occurred during hot filtration (if performed). | If the mother liquor has not been discarded, it can be concentrated by evaporation to recover a "second crop" of crystals.[3] Ensure wash solvent is thoroughly chilled. Use a slight excess of hot solvent and pre-heat the filtration apparatus.[24] |
| Colored Impurities Remain | The impurities are not effectively removed by recrystallization alone. | If the impurity is colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can also adsorb the desired product. |
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1975). Journal of Chemical Education. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
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Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
-
3: Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2006). PubMed. Retrieved from [Link]
-
Recrystallization of Cinnamic acid and Tryptamine Part I. (2020). YouTube. Retrieved from [Link]
-
Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2006). ResearchGate. Retrieved from [Link]
-
3.6D: Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Crystallization. (n.d.). sathee jee. Retrieved from [Link]
- Process for the preparation of trifluoromethylated aromatic compounds. (n.d.). Google Patents.
-
Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π and F···F Interactions. (2020). Chemistry Europe. Retrieved from [Link]
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2015). ResearchGate. Retrieved from [Link]
-
2-(Trifluoromethyl)cinnamic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
m-(Trifluoromethyl)cinnamic acid. (n.d.). PubChem. Retrieved from [Link]
-
5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]
-
Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE. Retrieved from [Link]
-
Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Application Note & Protocol: A Robust HPLC Method for Purity Assessment of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 5-Methyl-2-(trifluoromethyl)cinnamic acid. This compound is a significant building block in the synthesis of pharmaceuticals and specialty chemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and adherence to regulatory standards.
Introduction: The "Why" Behind the Method
This compound is a derivative of cinnamic acid, a compound known for its various biological activities, including antioxidant and antimicrobial properties.[1] The introduction of a trifluoromethyl group can enhance the biological efficacy of cinnamic acid derivatives.[2] As this compound is often used as an intermediate in pharmaceutical development, its purity is of utmost importance to ensure the safety and efficacy of the final product. This application note details a robust reverse-phase HPLC (RP-HPLC) method for its purity assessment.
Foundational Knowledge: Analyte Properties and Initial Strategy
Successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Implication for HPLC Method Development |
| pKa | ~4.2 | The carboxylic acid moiety necessitates a mobile phase pH below its pKa to maintain it in a neutral, un-ionized state for optimal retention on a C18 column. |
| logP | ~3.8 | The relatively high lipophilicity indicates good interaction with a nonpolar stationary phase, making RP-HPLC a suitable technique.[3] |
| UV Absorbance | ~270 nm | The aromatic ring and conjugated double bond provide strong UV absorbance, allowing for sensitive detection. |
Based on these properties, an RP-HPLC method utilizing a C18 column and a UV detector was selected. The initial mobile phase consisted of an acidic aqueous solution and an organic modifier to ensure sharp peaks and adequate retention.
The Workflow: From Development to Routine Use
A systematic approach is crucial for developing a reliable HPLC method. The following diagram outlines the key stages of this process.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocol
Materials and Instrumentation
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (reagent grade).
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV detector is suitable.[4]
Optimized Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is widely used and effective for retaining nonpolar compounds like the analyte.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.[6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| Gradient | See Table 3 | A gradient elution is employed to separate the main compound from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.[4] |
| Column Temp. | 30 °C | Maintaining a consistent temperature ensures reproducible retention times.[4] |
| Detection | UV at 270 nm | This wavelength provides high sensitivity for the analyte. |
| Injection Vol. | 10 µL |
Table 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Method Validation: Ensuring Trustworthiness
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]
Specificity
The method's ability to assess the analyte unequivocally in the presence of other components was confirmed. No interfering peaks were observed at the retention time of this compound in a blank chromatogram.
Linearity and Range
A linear relationship between the peak area and concentration was established over a range of 0.05 to 1.5 mg/mL, with a correlation coefficient (R²) > 0.999.
Accuracy and Precision
-
Accuracy: The mean recovery of the analyte from spiked samples was within 98-102%.
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections was < 1.0%.
-
Intermediate Precision (Inter-day): The RSD between two different days, with different analysts, was < 2.0%.
-
Robustness
The method's reliability was demonstrated by making small, deliberate variations in the flow rate (±0.1 mL/min) and column temperature (±2 °C) without significant changes in the results.
Step-by-Step Protocol for Purity Analysis
-
Standard Solution (1.0 mg/mL):
-
Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask.
-
Dissolve and bring to volume with the same diluent as the standard.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample using the area percent method.
-
Conclusion
This application note provides a detailed, robust, and validated RP-HPLC method for the purity assessment of this compound. The systematic development and rigorous validation ensure the method is reliable for quality control and regulatory purposes.
References
-
PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
ChemComplete. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
Sources
Application Note & Protocols: Developing Anticancer Agents from Cinnamic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the systematic development of anticancer agents derived from the cinnamic acid scaffold.
Cinnamic acid, a naturally occurring organic compound, and its derivatives have garnered substantial interest in oncology research for their potential as effective anticancer agents.[1] These compounds exhibit a wide range of biological activities, including antiproliferative, antioxidant, and anti-inflammatory effects.[2] The true potential, however, lies in the chemical versatility of the cinnamic acid scaffold. Its three primary reactive sites—the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group—allow for extensive chemical modifications to synthesize derivatives with enhanced potency and selectivity against various cancer types.[3][4]
This guide provides a structured approach to the discovery and preclinical development of novel anticancer agents based on cinnamic acid, from initial synthesis and in vitro screening to mechanism of action studies.
Section 1: Lead Discovery and Optimization via Chemical Synthesis
Rationale: While natural cinnamic acids exhibit modest anticancer activity, their clinical application is often hampered by poor bioavailability and limited potency.[5] Chemical synthesis allows for the rational design of derivatives to overcome these limitations. By strategically modifying the scaffold, researchers can enhance interactions with biological targets, improve pharmacokinetic properties, and increase tumor cell selectivity. The goal is to identify a lead compound with a promising balance of efficacy and drug-like properties.
Key Structure-Activity Relationship (SAR) Insights
Decades of research have illuminated key structural features that influence the anticancer activity of cinnamic acid derivatives. Understanding these relationships is crucial for designing new and more potent molecules.
| Structural Modification | Observation on Anticancer Activity | Reference(s) |
| Phenyl Ring Substitution | The presence and position of hydroxyl (-OH) groups are critical. Derivatives with two hydroxyl groups often show the highest cytotoxicity. | [6] |
| Electron-donating groups (e.g., -OCH3, -NH-R) at the meta position are generally preferred for anticancer activity. | [7] | |
| Electron-withdrawing groups (e.g., -NO2, -CF3) at the para position can be important for potency and selectivity. | [7] | |
| Carboxylic Acid Modification | Conversion of the carboxylic acid to amides, esters, or hydrazides can significantly alter biological activity and cell permeability. | [4][8] |
| α,β-Unsaturated System | This Michael acceptor moiety is considered crucial for the anticancer activity of many derivatives, enabling covalent interactions with cellular nucleophiles like cysteine residues in target proteins. | [5][9] |
| Hybridization | Fusing the cinnamic acid scaffold with other pharmacophores (e.g., chalcones, thiohydantoins) can lead to hybrid molecules with significantly enhanced and sometimes novel mechanisms of action. | [7][10] |
Protocol 1: Representative Synthesis of a Cinnamic Acid Amide Derivative
This protocol outlines a common two-step process: a Knoevenagel condensation to form the substituted cinnamic acid, followed by amidation. This method is widely adaptable for creating a library of derivatives for screening.
Objective: To synthesize a substituted cinnamoyl amide as a potential anticancer candidate.
Materials:
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., benzylamine)
-
Anhydrous solvents (e.g., Toluene, DMF)
-
Standard glassware for organic synthesis with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of Substituted Cinnamic Acid (Knoevenagel Condensation) [2]
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to 80-90 °C and reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude cinnamic acid derivative can be purified by recrystallization if necessary.
Part B: Synthesis of Cinnamic Acid Amide [11]
-
Suspend the dried cinnamic acid derivative (1 equivalent) in a suitable solvent like toluene.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. This converts the carboxylic acid to a more reactive acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., DMF).
-
In a separate flask, dissolve the desired amine (1.1 equivalents) in the same solvent and cool in an ice bath.
-
Add the acyl chloride solution dropwise to the amine solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 6-8 hours.
-
Pour the reaction mixture into cold water to precipitate the amide product.
-
Filter the solid, wash with water, and dry.
-
Purify the final compound using silica gel column chromatography.
-
Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Self-Validation: The identity and purity of the final compound must be rigorously confirmed by analytical techniques. Purity of >95% is required for biological assays to ensure observed effects are due to the compound of interest.
Section 2: In Vitro Biological Evaluation
Rationale: The initial biological assessment of newly synthesized compounds involves a tiered screening process. The first step is to determine their general cytotoxicity against a panel of cancer cell lines to identify "hits." Subsequent assays then probe for more specific cellular effects, such as the ability to halt cell proliferation or induce programmed cell death (apoptosis).
Caption: A typical workflow for the in vitro screening of novel compounds.
Protocol 2: Cytotoxicity Screening using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cinnamic acid derivatives on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)[10][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (570 nm)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.[3]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the cell cycle progression by quantifying the DNA content of cells. It can reveal if a compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).[1][9]
Objective: To assess whether a lead compound induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound for 24 hours. Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare treated samples to untreated controls. A significant accumulation of cells in one phase indicates cell cycle arrest.
Section 3: Mechanism of Action (MoA) Elucidation
Rationale: Identifying the molecular mechanism is a critical step in drug development. For cinnamic acid derivatives, common mechanisms include the induction of apoptosis, disruption of key signaling pathways, and inhibition of specific enzymes.[1][3] Elucidating the MoA provides a stronger rationale for further development and can help predict potential side effects.
Key Signaling Pathways Targeted by Cinnamic Acid Derivatives
Many derivatives exert their anticancer effects by modulating signaling pathways essential for cancer cell survival and proliferation.[3] A primary mechanism is the induction of apoptosis, or programmed cell death.[7]
Caption: Simplified diagram of the intrinsic apoptosis pathway often activated by cinnamic acid derivatives.
Protocol 4: Western Blot Analysis for Apoptosis Markers
Western blotting allows for the detection and quantification of specific proteins. This protocol is used to measure changes in the expression levels of key apoptosis-related proteins like Bcl-2, Bax, and cleaved Caspase-3.
Objective: To confirm apoptosis induction by measuring the expression of key regulatory proteins.
Materials:
-
Protein lysates from cells treated with the test compound
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Protein Extraction: Lyse treated and untreated cells using RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin) to compare expression levels between treated and untreated samples. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmark indicators of apoptosis.
References
- Vertex AI Search. (2026). Exploring the Anticancer Potential of Cinnamic Acid Derivatives.
- Anticancer Research. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters.
- MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.
- Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies.
- Semantic Scholar. (n.d.). [PDF] Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
- BenchChem. (n.d.). A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives.
- PubMed. (2011). Cinnamic acid derivatives as anticancer agents-a review.
- Bentham Science. (2015). Anticancer Agents Derived from Natural Cinnamic Acids.
- National Institutes of Health. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
- National Institutes of Health. (n.d.). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells.
- ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- ResearchGate. (2011). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review.
- Future Medicine. (n.d.). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety.
- SciELO. (n.d.). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds.
- Taylor & Francis Online. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential.
- SpringerLink. (2024). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents.
- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
Sources
- 1. nbinno.com [nbinno.com]
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- 4. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Introduction: Contextualizing 5-Methyl-2-(trifluoromethyl)cinnamic acid in Drug Discovery
An Application Note and In-Depth Protocol for the Molecular Docking of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Cinnamic acid and its derivatives represent a class of organic compounds extensively studied for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of specific functional groups, such as a trifluoromethyl moiety, can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.[2] this compound is one such derivative. Its structural features make it an interesting candidate for computational analysis to predict its potential biological targets and binding mechanisms.
Molecular docking is a powerful computational technique in structure-based drug design used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][4] This method allows researchers to simulate the ligand-protein interaction at an atomic level, providing insights into binding affinity and conformation.[4] By employing robust software like AutoDock Vina and visualization tools such as UCSF Chimera, we can construct a predictive model of how this compound might interact with a protein target, guiding further experimental validation.
This guide provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of this compound against a relevant biological target. As many cinnamic acid derivatives have shown inhibitory activity against matrix metalloproteinases (MMPs), this protocol will use MMP-9 as an exemplary target, a protein implicated in cancer and inflammatory diseases.[5][6]
Principle of the Method: The "Why" Behind the Workflow
The core objective of this protocol is to predict the binding pose and estimate the binding affinity of our ligand within the active site of a target protein. The process is underpinned by two key components of docking software: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. AutoDock Vina employs a sophisticated search algorithm based on a Lamarckian Genetic Algorithm, which efficiently samples different poses.[7]
-
Scoring Function: For each generated pose, a scoring function calculates an estimated binding affinity, typically expressed in kcal/mol. This score approximates the free energy of binding. A more negative score indicates a more favorable, higher-affinity interaction.[4]
By systematically preparing both the ligand and the receptor and carefully defining the search space, we create a computationally sound environment to generate biologically relevant predictions.
Required Materials and Software
This protocol relies on freely available and widely used academic software. Ensure all software is downloaded from official sources and properly installed before beginning.
| Component | Description | Source / URL |
| UCSF Chimera | A molecular visualization program used for preparing protein and ligand structures and for analyzing results. | [8] |
| AutoDock Vina | A high-performance molecular docking program. | [Link][9] |
| AutoDock Tools (MGLTools) | A suite of tools required for creating the PDBQT input files used by AutoDock Vina. | [Link][10] |
| PubChem Database | A public repository for information on chemical substances, used to retrieve the ligand structure. | [Link] |
| RCSB Protein Data Bank (PDB) | A database of 3D structural data for large biological molecules, used to retrieve the protein structure. | [Link] |
Phase 1: Ligand Preparation Workflow
The initial and critical phase of any docking study is the accurate preparation of the small molecule ligand. This ensures that the molecule has the correct 3D geometry, charge distribution, and atom types for the docking simulation.
Caption: Workflow for preparing the small molecule ligand.
Step-by-Step Protocol:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database.
-
Search for "this compound" or its CAS number: 1017779-24-6.[11]
-
Download the 3D structure in SDF format.
-
-
Generate 3D Conformation and Add Charges:
-
Open UCSF Chimera.
-
Go to File > Open and select the downloaded SDF file.
-
The 2D or initial 3D structure will be displayed. We will now prepare it for docking.
-
Go to Tools > Structure Editing > Dock Prep.
-
In the Dock Prep window, keep the default selections to:
-
Add hydrogens to the structure.
-
Add charges (select Gasteiger).
-
-
Click OK. Chimera will process the molecule. This step is crucial as it ensures the correct protonation states and partial charges necessary for the scoring function to work accurately.[12]
-
-
Save in PDBQT Format:
-
After Dock Prep completes, go to File > Save Mol2. Save the prepared ligand file (e.g., ligand.mol2).
-
Open AutoDockTools (ADT).
-
Go to Ligand > Input > Open and select the ligand.mol2 file.
-
ADT will automatically detect the root and set up rotatable bonds. The trifluoromethyl and carboxylic acid groups will have rotatable bonds, allowing for flexibility during docking.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt. This is the final format required by AutoDock Vina.[13]
-
Phase 2: Receptor Preparation Workflow
Proper receptor preparation is equally vital. It involves cleaning the experimentally determined structure to remove non-essential components and preparing it for the simulation.
Caption: Workflow for preparing the target protein receptor.
Step-by-Step Protocol:
-
Select and Download Receptor:
-
Navigate to the RCSB PDB.
-
Search for a suitable structure of human MMP-9. A good choice is PDB ID: 4H3X , which is a high-resolution crystal structure.
-
Download the structure in PDB format.
-
-
Clean and Prepare the Protein in UCSF Chimera:
-
Open the downloaded PDB file (4H3X.pdb) in Chimera.
-
Remove Water: Go to Select > Structure > solvent. Then, go to Actions > Atoms/Bonds > delete. Water molecules are typically removed because their positions are not always well-resolved and can interfere with docking, unless a specific water molecule is known to be critical for binding.[12][14]
-
Remove Original Ligand: The 4H3X structure contains a co-crystallized inhibitor. Select this ligand (it will be listed as a HETATM) and delete it (Actions > Atoms/Bonds > delete). This clears the active site for our new ligand.
-
Prepare the Protein: Use the Dock Prep tool again (Tools > Structure Editing > Dock Prep). This will add hydrogens and assign partial charges (Kollman charges are standard for proteins in ADT).[15]
-
-
Save in PDBQT Format:
-
After Dock Prep, save the cleaned protein as a PDB file (e.g., receptor.pdb).
-
Open AutoDockTools (ADT).
-
Go to Grid > Macromolecule > Open and select receptor.pdb.
-
A dialog will appear to add polar hydrogens and merge non-polar hydrogens. Click OK.
-
Save the final prepared receptor file by going to Grid > Macromolecule > Choose and then saving it as receptor.pdbqt.
-
Phase 3: The Docking Simulation
With both ligand and receptor prepared, the next step is to define the search space for the docking calculation and run the simulation.
Step-by-Step Protocol:
-
Define the Grid Box (Search Space):
-
The grid box is a three-dimensional cube that defines the region where AutoDock Vina will search for binding poses.[16]
-
In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. You need to adjust its center and dimensions to encompass the known active site of MMP-9. For 4H3X, the active site is a prominent cleft containing a catalytic zinc ion.
-
A good starting point for the grid box dimensions for PDB ID 4H3X is:
-
Center: X=15.2, Y=53.9, Z=16.9
-
Dimensions: X=22, Y=22, Z=22 (in Angstroms)
-
-
This defines the search space. If the binding site is unknown, a much larger grid box encompassing the entire protein can be used in a "blind docking" approach, though this is less accurate and more computationally intensive.[17]
-
Record the center coordinates and dimensions. You will need them for the configuration file.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt in your working directory.
-
Add the following lines, replacing the coordinates with the ones you determined from the grid box setup:
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.
-
-
Run AutoDock Vina:
-
Open a command line terminal or shell.
-
Navigate to your working directory containing the receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the Vina program by typing the following command (ensure the path to the vina executable is correct):
-
Phase 4: Analysis and Validation
Caption: The complete pipeline from preparation to analysis.
Step-by-Step Protocol:
-
Interpret Binding Affinity Scores:
-
Open the results.log file. You will see a table of binding scores for the top poses.
-
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.954 | 2.431 |
| 3 | -8.1 | 2.113 | 2.876 |
-
Visualize Docked Poses:
-
Open UCSF Chimera and load your prepared receptor (receptor.pdbqt).
-
Go to Tools > Surface/Binding Analysis > ViewDockX.
-
Select the all_poses.pdbqt file.
-
The ViewDockX window will list all the calculated poses. Clicking on each one will display it in the active site.
-
-
Analyze Key Interactions:
-
With the top pose displayed, use Chimera's tools to identify interactions.
-
Go to Tools > Structure Analysis > FindHBond to visualize potential hydrogen bonds between the ligand and protein residues.
-
Observe which amino acid residues are in close contact with the ligand. The trifluoromethyl group may engage in hydrophobic interactions, while the carboxylic acid is a prime candidate for forming hydrogen bonds or salt bridges.
-
-
Protocol Validation (Trustworthiness):
-
To ensure your docking protocol is reliable for this specific target, a validation step is essential.[19] The most common method is re-docking .
-
Procedure: Take the original co-crystallized ligand from the PDB file (the one you deleted in Phase 2), prepare it using the same ligand preparation workflow, and dock it back into its own receptor using the same grid box and docking parameters.
-
Success Criteria: A successful validation is generally indicated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose. This demonstrates that the docking protocol can accurately reproduce the experimentally observed binding mode.[7]
-
References
-
Vertex AI Search result[20]
-
Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. University of Illinois at Urbana-Champaign. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
-
Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Research Protocols, 9(6), e15748. [Link]
-
Vertex AI Search result[21]
-
Kumar, R., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
Gorgani, L., et al. (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. Future Medicinal Chemistry, 15(12), 989-1002. [Link]
-
Pantea, V., et al. (2021). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 26(24), 7545. [Link]
-
Schrödinger. (2025). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. [Link]
-
Spoken Tutorial Project, IIT Bombay. (n.d.). Visualizing Docking using UCSF Chimera. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Morris, G. M., & Huey, R. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Vertex AI Search result[22]
-
Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012031. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
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Vertex AI Search result[23]
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Bio excellence. (2023). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube. [Link]
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Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. [Link]
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ResearchGate. (2021). How to generate Autodock Grid Box?. [Link]
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Bioinformatics Tutorials. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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Vertex AI Search result[24]
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Vertex AI Search result[25]
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Vertex AI Search result[26]
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Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360. [Link]
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Santos, G. L., et al. (2015). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 11(3), 847-860. [Link]
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Vertex AI Search result[27]
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Vertex AI Search result[28]
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Vertex AI Search result
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Vertex AI Search result[29]
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Vertex AI Search result[30]
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Vertex AI Search result[31]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methyl-2-(trifluoromethyl)cinnamic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on improving reaction yields and troubleshooting common issues encountered during synthesis. We will explore the most effective synthetic pathways, offer solutions to specific experimental challenges, and provide detailed, field-tested protocols.
Introduction: Synthesis Strategy
This compound is a valuable building block in medicinal chemistry and materials science. The successful synthesis of this and other cinnamic acid derivatives hinges on the formation of a carbon-carbon double bond. Several classic organic reactions can achieve this transformation, including the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[1] The choice of method depends on starting material availability, desired scale, and tolerance for specific reaction conditions.
This guide will focus primarily on the Knoevenagel-Doebner condensation , which represents a highly efficient and reliable route starting from 5-Methyl-2-(trifluoromethyl)benzaldehyde. We will also address the classic Perkin reaction as a viable alternative and provide troubleshooting for both.
Part 1: Choosing Your Synthetic Pathway
Selecting the optimal synthetic route is the first critical step toward maximizing yield. The starting material you have readily available—the aryl aldehyde or the corresponding aryl halide—will be the primary determinant.
Caption: Decision tree for selecting a synthetic pathway.
Comparison of Synthetic Routes
| Feature | Knoevenagel-Doebner Condensation | Perkin Reaction | Heck Reaction |
| Starting Material | Aryl aldehyde + Malonic acid | Aryl aldehyde + Acetic anhydride | Aryl halide + Acrylic acid |
| Catalyst/Base | Weak amine base (Pyridine, Piperidine)[2] | Alkali salt of the acid (e.g., KOAc, NaOAc)[3] | Palladium catalyst + Base[4] |
| Typical Temperature | 80-110°C (Reflux in Pyridine)[5] | 140-180°C[1] | 80-140°C |
| Advantages | High yields, relatively mild conditions, direct conversion.[6] | Classic, well-established method. | Excellent for functional group tolerance, high stereoselectivity for the trans isomer.[4] |
| Disadvantages | Use of pyridine (toxic, unpleasant odor).[7] | High temperatures, long reaction times, moderate yields.[8] | Expensive palladium catalyst, potential for catalyst deactivation, requires aryl halide precursor.[9] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Focus on: Knoevenagel-Doebner Condensation
This reaction involves the condensation of 5-Methyl-2-(trifluoromethyl)benzaldehyde with malonic acid, catalyzed by a weak base like pyridine, often with a co-catalyst like piperidine or beta-alanine.[2][10] The reaction proceeds via an initial condensation followed by a spontaneous decarboxylation.[5][11]
Caption: Simplified mechanism of the Knoevenagel-Doebner reaction.
Q: My reaction is very slow or appears to have stalled. What are the common causes?
A: This is a frequent issue. Consider the following:
-
Purity of Benzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid on storage. An aged starting material can inhibit the reaction. Verify the purity of your 5-Methyl-2-(trifluoromethyl)benzaldehyde by NMR or GC-MS. If necessary, purify it by distillation.
-
Activity of the Base: Pyridine is hygroscopic and absorbed water can interfere with the reaction. Use freshly distilled or anhydrous pyridine. The co-catalyst (piperidine or beta-alanine) is crucial; ensure it has been added in the correct catalytic amount.[10]
-
Temperature: The reaction, particularly the final decarboxylation step, requires sufficient thermal energy.[5] Ensure your reaction is maintaining a steady reflux. A low temperature will favor the formation of the intermediate aldol adduct without conversion to the final product.
Q: My yield is low, and I recover a significant amount of unreacted starting material. How can I drive the reaction to completion?
A: Low conversion is typically related to reaction equilibrium or conditions.
-
Stoichiometry: While malonic acid is relatively inexpensive, using a slight excess (e.g., 1.1 to 1.2 equivalents) can help push the equilibrium toward the product.
-
Reaction Time: These condensations can require several hours at reflux.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde spot has been consumed.
-
Water Removal: The dehydration step produces water, which can be hydrolytically reversible. While not always necessary, performing the reaction in a flask equipped with a Dean-Stark trap to azeotropically remove water can sometimes improve yields, especially on a larger scale.
Q: The reaction mixture has turned dark brown or black, and I have a tar-like substance instead of a crystalline product. What went wrong?
A: Tar formation indicates side reactions, often caused by excessive heat or impurities.
-
Temperature Control: Overheating can lead to polymerization of the aldehyde or product. Maintain a controlled, gentle reflux. Do not heat the oil bath significantly higher than the boiling point of the solvent (pyridine, ~115°C).
-
Aldehyde Self-Condensation: In the presence of a base, aldehydes can undergo self-condensation (an aldol reaction). This is less common with aromatic aldehydes under these specific conditions but can be promoted by strong bases or high temperatures. Ensure you are using a weak amine base as specified.[2][5]
Q: My final product is an oil or a low-melting solid, and NMR shows impurities. What is the best purification strategy?
A: The primary impurities are typically unreacted benzaldehyde and residual malonic acid.
-
Initial Workup: After the reaction, the mixture is typically poured into water and acidified (e.g., with HCl) to precipitate the cinnamic acid product. This step also serves to protonate and dissolve the pyridine base.
-
Removing Benzaldehyde: If unreacted aldehyde remains, it can be removed by washing an ethereal solution of the crude product with a saturated sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde.
-
Recrystallization: This is the most effective method for final purification. A solvent system like ethanol/water or toluene is often effective. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Focus on: The Perkin Reaction
The Perkin reaction is an alternative that uses acetic anhydride in the presence of an alkali salt, such as potassium acetate or sodium acetate, to form the cinnamic acid derivative.[3][8]
Q: Why are my yields for the Perkin reaction consistently below 50%?
A: The Perkin reaction is notoriously sensitive to conditions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is oven-dried and use anhydrous sodium or potassium acetate.[8]
-
Choice of Base: Potassium acetate is generally more effective than sodium acetate, often leading to higher yields under the same conditions.[1]
-
High Temperature Requirement: This reaction demands high temperatures, typically 160-180°C, for several hours.[1] Insufficient heat will result in very low conversion. Using microwave irradiation has been shown to reduce reaction times and sometimes improve yields.[8]
Part 3: General FAQs
Q: How can I monitor the progress of my reaction effectively?
A: Thin Layer Chromatography (TLC) is the simplest method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The aldehyde starting material will be less polar (higher Rf) than the carboxylic acid product (lower Rf, often with streaking). Spot the reaction mixture alongside your starting aldehyde to track its disappearance.
Q: What are the key safety considerations for this synthesis?
A:
-
Pyridine: Is toxic, flammable, and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Acid/Base Handling: The workup involves strong acids (HCl) and bases. Handle with care.
-
Thermal Hazards: Both reactions can involve heating to high temperatures. Use a proper heating mantle and oil bath with temperature control.
Q: I need to produce a larger quantity (50g+) of this material. What are the main challenges in scaling up?
A:
-
Heat Management: Exothermic events are more difficult to control on a larger scale. Ensure you have adequate cooling capabilities and add reagents slowly if necessary. For the Knoevenagel, maintaining a uniform reflux without localized overheating is critical to prevent tar formation.
-
Mixing: Efficient stirring is crucial. For larger volumes, an overhead mechanical stirrer is superior to a magnetic stir bar.
-
Workup and Isolation: Handling and filtering large volumes of precipitate can be challenging. Ensure you have appropriately sized glassware and filtration equipment (e.g., a large Büchner funnel).
Part 4: Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This protocol is a standard lab-scale procedure adapted from established Knoevenagel-Doebner condensation methods.[2][10][12]
Materials:
-
5-Methyl-2-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (Anhydrous, ~3-4 mL per gram of aldehyde)
-
Piperidine (0.1 eq)
-
Hydrochloric Acid (Concentrated or 6M)
-
Deionized Water
-
Recrystallization Solvent (e.g., Ethanol/Water)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Methyl-2-(trifluoromethyl)benzaldehyde.
-
Add malonic acid (1.2 eq) to the flask.
-
In a fume hood, add anhydrous pyridine, followed by the catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to a gentle reflux (oil bath temperature ~115-120°C). Bubbling (CO2 evolution) should become apparent.
-
Maintain the reflux and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC by observing the consumption of the starting aldehyde.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the dark reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. A precipitate should form.
-
Continue adding acid until the solution is strongly acidic (pH 1-2), ensuring all the pyridine has been neutralized.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the crude product. Proceed to purification by recrystallization.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
References
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Perkin reaction. Retrieved from [Link]
-
Harshad, P., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS, 12(3). Retrieved from [Link]
-
SciSpace. (2021). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Lupascu, C. A., et al. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 16(9), 7452-7463. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
NileRed. (2016). Making Cinnamic Acid. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry. Retrieved from [Link]
-
Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. Retrieved from [Link]
-
ResearchGate. (2015). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
Taylor & Francis Online. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Critical Reviews in Chemical Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Diva Portal. (2016). Palladium(II)-Catalysed Heck and Addition Reactions. Retrieved from [Link]
-
ResearchGate. (2016). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3. Retrieved from [Link]
-
YouTube. (2023). Heck Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Retrieved from [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
ACS Publications. (2023). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Indian Academy of Sciences. (1941). The condensation of aldehydes with malonic acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
-
ACS Publications. (2020). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ACS Publications. (1991). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. Retrieved from [Link]
-
Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Preprints.org. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
Sources
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- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Solubility Challenges of 5-Methyl-2-(trifluoromethyl)cinnamic Acid in Biological Assays
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues commonly encountered with this compound in biological assays. Our goal is to equip you with the knowledge to achieve reliable and reproducible experimental outcomes.
Introduction: Understanding the Molecule
This compound is a substituted derivative of cinnamic acid. Its chemical structure, featuring a methyl group and a highly electronegative trifluoromethyl (CF3) group on the phenyl ring, presents unique challenges for solubility in aqueous biological systems. The trifluoromethyl group, while often beneficial for metabolic stability and bioactivity, significantly increases the molecule's lipophilicity, thereby reducing its aqueous solubility.[1][2][3] Cinnamic acid itself has limited water solubility, which is influenced by pH and temperature.[4][5][6] The addition of the methyl and trifluoromethyl groups further exacerbates this issue.
This guide will address the most frequently asked questions and provide detailed troubleshooting protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening?
A: This is a classic sign of a compound crashing out of solution. Your compound is likely soluble in the 100% DMSO stock, but when diluted into an aqueous buffer, its concentration exceeds its maximum aqueous solubility, leading to precipitation.[7] The large, non-polar aromatic ring and the hydrophobic trifluoromethyl group make it difficult for the molecule to form favorable interactions with polar water molecules.[1][8]
Troubleshooting Workflow for Compound Precipitation:
Caption: A decision tree for addressing compound precipitation in assays.
Q2: My biological assay results with this compound are inconsistent and show poor potency. Could this be related to solubility?
A: Absolutely. Poor solubility is a primary reason for variable and inaccurate biological data.[7][9][10] If your compound is not fully dissolved, the actual concentration available to interact with the target is unknown and lower than the intended concentration. This can manifest as:
-
Underestimated Potency: The apparent IC50 or EC50 will be higher than the true value.
-
High Variability: Inconsistent amounts of dissolved compound between wells or experiments will lead to scattered data points.
-
Inaccurate Structure-Activity Relationships (SAR): You may incorrectly discard a potent compound due to misleading data.[10]
Q3: What is the best organic solvent to prepare a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and generally effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[9][11] Other options include ethanol, methanol, or acetone, but their compatibility with your specific assay must be verified.[8]
Key Considerations for Stock Solutions:
-
Purity: Use anhydrous, high-purity DMSO to prevent water absorption, which can lower the solubility of your compound over time.[10]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water uptake.[10]
-
Solubility Check: Before use, visually inspect your thawed stock solution for any signs of precipitation. If present, gently warm and vortex the solution to redissolve the compound.
Troubleshooting Guides & Protocols
Protocol 1: Optimizing Dilution to Prevent Precipitation
A careful dilution strategy is critical. Avoid making large, single-step dilutions from your DMSO stock directly into the aqueous buffer.
Step-by-Step Method:
-
Prepare an Intermediate Dilution: Create an intermediate dilution of your DMSO stock in 100% DMSO. For example, if your stock is 10 mM and your final assay concentration is 10 µM with a final DMSO concentration of 0.1%, you would first prepare a 1 mM intermediate stock in DMSO.
-
Serial Dilution in DMSO: Perform any further serial dilutions in 100% DMSO.
-
Final Dilution into Assay Buffer: For the final step, add a small volume of the appropriate DMSO stock to your assay buffer with rapid mixing. It's often better to add the DMSO stock to the buffer rather than the other way around.[7]
-
Vortexing: Immediately vortex or triturate the final solution to ensure rapid and uniform dispersion of the compound.
Protocol 2: pH-Dependent Solubilization
As a cinnamic acid derivative, this compound is a weak acid. Increasing the pH of the buffer above its pKa will deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[4][8][12]
Experimental Steps:
-
Prepare Buffers at Various pHs: Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Test Solubility: Add your compound (from a DMSO stock) to each buffer to determine the pH at which it remains soluble at the desired concentration.
-
Assay Compatibility: Ensure that the optimal pH for solubility is also compatible with your biological assay (e.g., enzyme activity, cell viability).
Solubility Profile of Cinnamic Acid Derivatives vs. pH
| pH | Ionization State | Expected Aqueous Solubility |
| < pKa | Predominantly Neutral | Low |
| = pKa | 50% Neutral, 50% Ionized | Moderate |
| > pKa | Predominantly Ionized | High |
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[13][14][15] This is an excellent strategy when the final DMSO concentration must be kept to a minimum.[16][17]
Workflow for Cyclodextrin-Mediated Solubilization:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[18]
-
Randomly methylated-β-cyclodextrin (RAMEB): Has been shown to increase the water solubility of cinnamic acid by about 250-fold.[14]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility.[11]
Step-by-Step Protocol:
-
Prepare a Cyclodextrin Stock Solution: Dissolve the chosen cyclodextrin in your assay buffer at a concentration typically ranging from 1-10% (w/v).
-
Form the Complex:
-
Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock to the cyclodextrin solution while vortexing vigorously.
-
Incubate the mixture (e.g., for 1-2 hours at room temperature or 37°C) with continuous agitation to facilitate complex formation.
-
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved precipitate and to sterilize for cell-based assays.
-
Assay Implementation: Use the clear, filtered solution as your stock for the biological assay. Remember to include a vehicle control with the same concentration of cyclodextrin in your experiment.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the bulk solvent. | Simple, widely used. | Can be toxic to cells or inhibit enzymes at higher concentrations.[16][17][19] |
| pH Adjustment | Ionizes the acidic compound to a more soluble salt form. | Highly effective for ionizable compounds. | The required pH may not be compatible with the biological assay. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the hydrophobic molecule. | Significant increase in aqueous solubility, low toxicity. | May require optimization of cyclodextrin type and concentration. |
By systematically applying these troubleshooting guides and protocols, you can overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in your biological assays.
References
- Solubility of Things. Cinnamic acid.
-
Malinowska, I., et al. (2022). Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods. Molecules. [Link]
- Malinowska, I., et al. (2022). Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods. Semantic Scholar.
-
Georgala, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Miro, A., et al. (2024). Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. Pharmaceutics. [Link]
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- Krabbe, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro.
-
Li, M., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. [Link]
-
ResearchGate. Proposed structure of cinnamic acid/cyclodextrin inclusion complex. [Link]
-
Jo, Y., et al. (2020). Antioxidant activity of β-cyclodextrin inclusion complexes containing trans-cinnamaldehyde by DPPH, ABTS and FRAP. Food Science and Biotechnology. [Link]
-
Lipinski, C. A. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Krabbe, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Li, M., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. [Link]
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Britton, J., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Kerns, E. H. (2001). In Vitro Solubility Assays in Drug Discovery. Drug Discovery Today. [Link]
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Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
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Krabbe, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. [Link]
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PubChem. m-(Trifluoromethyl)cinnamic acid. [Link]
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Ethereal Ingredients. (2025). What is the solubility of cinnamic acid in water? [Link]
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Liu, Z., et al. (2012). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Molecules. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Wang, Z., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]
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ResearchGate. Solubilities of trans-cinnamic acid. [Link]
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PubChemLite. 5-fluoro-2-(trifluoromethyl)cinnamic acid (C10H6F4O2). [Link]
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Scientific Research Publishing. (2016). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. [Link]
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Soares, R. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. University of Porto. [Link]
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INDOFINE Chemical Company. 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID. [Link]
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Uekama, K. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Mota, F., et al. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]
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BU CyberSec Lab. (E)-2-(Trifluoromethyl)cinnamic acid. [Link]
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Ramalingam, S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Biochemistry and Biophysics. [Link]
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CAS Common Chemistry. 3-(Trifluoromethyl)cinnamic acid. [Link]
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Technical Support Center: Overcoming Side Reactions in Trifluoromethylation
Welcome to the technical support center for the synthesis of trifluoromethylated compounds. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and materials science, renowned for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the unique reactivity of trifluoromethylating reagents often leads to challenging side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing, mitigating, and overcoming common experimental hurdles. The content is structured in a practical question-and-answer format to directly address issues encountered at the bench.
Part 1: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments.
Category 1: Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent - TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is the most widely used nucleophilic CF₃ source, typically activated by a catalytic amount of a fluoride source like TBAF or CsF.[2][3]
Question: My reaction with TMSCF₃ is low-yielding, and I observe significant protodefluorination (formation of fluoroform, CF₃H). What's happening and how can I fix it?
Answer:
This is a classic problem stemming from the high basicity and instability of the transient trifluoromethyl anion (CF₃⁻).
-
Root Cause Analysis: The active trifluoromethylating species, the CF₃⁻ anion, is generated by the reaction of TMSCF₃ with a fluoride initiator.[2] This anion is not only a potent nucleophile but also a strong base. It can be readily quenched by trace amounts of protic sources (like water) in your reaction, leading to the formation of fluoroform (CF₃H) and consuming your reagent. Furthermore, the CF₃⁻ anion can decompose, particularly at elevated temperatures, to form difluorocarbene (:CF₂), which can lead to other unwanted byproducts.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TMSCF₃ reactions. -
Detailed Mitigation Strategies:
-
Moisture and Air Control: This is the most critical factor. Ensure all solvents are anhydrous and reagents are pure.[5] Assembling the reaction under an inert atmosphere (Argon or Nitrogen) is mandatory.
-
Temperature Management: Initiate the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of CF₃⁻ decomposition and protonation.[4]
-
Initiator Choice and Stoichiometry: While many protocols use tetrabutylammonium fluoride (TBAF), it is often a hydrate. Consider using anhydrous alternatives or freshly prepared solutions. Use only catalytic amounts (typically 1-10 mol%).[2]
-
Order of Addition: A common successful strategy is to have the substrate and initiator mixed in the solvent at the desired low temperature, and then add the TMSCF₃ solution dropwise. This ensures the generated CF₃⁻ anion reacts with the substrate before it can decompose or find a proton source.
-
Category 2: Electrophilic Trifluoromethylation (e.g., Togni and Umemoto Reagents)
Hypervalent iodine reagents (Togni reagents) and sulfonium salts (Umemoto reagents) are powerful electrophilic CF₃ sources.[6][7][8] They can react directly with nucleophiles or, via single-electron transfer (SET), generate a trifluoromethyl radical (CF₃•).[6][8]
Question: My reaction with a Togni reagent on an electron-rich substrate is giving a complex mixture of products, including what appears to be radical-derived byproducts, instead of the expected nucleophilic addition. What is going on?
Answer:
This issue arises from a competition between two-electron (nucleophilic attack) and one-electron (SET/radical) pathways.
-
Root Cause Analysis: While termed "electrophilic," these reagents can be potent oxidants.[6] For easily oxidized substrates (e.g., electron-rich heterocycles, anilines, phenols), a single-electron transfer (SET) from the substrate to the reagent can occur. This generates a substrate radical cation and a CF₃ radical. These highly reactive radical intermediates can then lead to dimerization, polymerization, or reaction at unintended positions, resulting in a complex product mixture.[6][8]
-
Mechanistic Divergence Diagram:
Caption: Competing pathways in electrophilic trifluoromethylation. -
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation to Favor Nucleophilic Pathway | Rationale |
| Solvent Choice | Use less polar, non-coordinating solvents (e.g., Toluene, DCM). | Highly polar solvents can stabilize radical ions, favoring the SET pathway. |
| Additives | Add a Lewis acid or Brønsted acid (if substrate is stable). | Acids can coordinate to the reagent, increasing its electrophilicity and promoting the two-electron pathway.[9] |
| Temperature | Lower the reaction temperature. | Radical reactions often have higher activation energies; lowering the temperature can suppress the SET pathway. |
| Catalyst (if applicable) | For metal-catalyzed reactions, screen different ligands. | Ligands can modulate the redox potential of the metal center, potentially disfavoring SET initiation. |
| Reagent Choice | Consider a less oxidizing reagent if available. | Different electrophilic reagents have different redox potentials. Umemoto or Shibata-type reagents might offer different reactivity profiles.[6][7] |
Category 3: Radical Trifluoromethylation (e.g., Langlois Reagent - NaSO₂CF₃)
Sodium trifluoromethanesulfinate (Langlois' reagent) is an inexpensive and stable solid that generates CF₃ radicals in the presence of an oxidant (e.g., t-BuOOH) and sometimes a metal catalyst.[10][11]
Question: My radical trifluoromethylation of a heterocycle is non-selective, giving multiple regioisomers. How can I improve regioselectivity?
Answer:
Regioselectivity in radical aromatic substitution is governed by the electronic nature of the CF₃ radical and the innate reactivity of the substrate C-H bonds.
-
Root Cause Analysis: The trifluoromethyl radical (CF₃•) is electrophilic in nature.[12] This means it preferentially attacks electron-rich positions on an aromatic or heteroaromatic ring. If your substrate has multiple nucleophilic sites with similar reactivity, you will likely get a mixture of isomers. For electron-deficient heterocycles, the reaction proceeds via a Single Electron Reduction followed by Aromatic substitution (SₑrAr) mechanism, attacking the most electron-deficient positions. Understanding the innate reactivity of your specific heterocycle is key.
-
Strategies for Improving Regioselectivity:
-
Solvent Tuning: The solvent can play a crucial role in modulating the reactivity and selectivity. It has been shown that simply changing the solvent can sometimes fine-tune the regioselectivity of C-H trifluoromethylation.[12] A screening of solvents from non-polar (e.g., DCM) to polar aprotic (e.g., DMSO, MeCN) is recommended.
-
pH Adjustment: For heterocycles with basic nitrogen atoms (like pyridines), the state of protonation dramatically alters the electronic landscape.
-
Acidic Conditions: Protonating a pyridine nitrogen makes the ring more electron-deficient, directing the electrophilic CF₃• radical to the β- and δ-positions.
-
Neutral/Basic Conditions: The unprotonated pyridine is more electron-rich, and attack may be less selective or favor different positions.
-
-
Protecting Groups/Directing Groups: While the goal of direct C-H functionalization is to avoid pre-functionalization, sometimes a temporary directing group can be used to block certain positions or direct the radical to a specific site.
-
Metal Catalysis: While many Langlois reagent protocols are metal-free,[12] some systems benefit from a copper catalyst. The metal can influence the reaction pathway and potentially improve selectivity.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of defluorination side reactions, and are they all the same? A1: Defluorination is the loss of one or more fluorine atoms from the CF₃ group. The mechanism depends on the context. In nucleophilic reactions, the highly basic CF₃⁻ can be protonated to CF₃H.[4] In other contexts, especially with trifluoromethyl-substituted arenes in strong acids, protolytic defluorination can occur, where sequential protonation of fluorine atoms leads to the formation of a benzoyl fluoride or benzoic acid equivalent.[13] This is a degradation pathway that hydrolyzes the C-F bonds.
Q2: My copper-catalyzed trifluoromethylation of an aryl boronic acid is plagued by protodeborylation. How can I minimize this? A2: Protodeborylation (replacement of the -B(OH)₂ group with -H) is a very common side reaction in copper-catalyzed cross-couplings.[14] To minimize it, you should:
-
Rigorously exclude water: Use anhydrous solvents and reagents.
-
Use an appropriate base: A non-aqueous base may be beneficial.
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can disfavor the protodeborylation pathway.
-
Consider stoichiometry: Sometimes, a slight excess of the boronic acid can be helpful.
Q3: Can I run trifluoromethylation reactions open to the air? A3: It is strongly discouraged. Many trifluoromethylation reactions, especially those involving radical intermediates or highly sensitive nucleophiles/catalysts, are sensitive to oxygen.[15] Oxygen can quench radical chains or oxidize catalysts and reagents. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) after properly degassing the solvent.[15]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol is a representative example and must be adapted for the specific substrate.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Initiator Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv) dropwise to the stirred solution.
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product (a silyl ether) can be purified by flash chromatography.
-
Desilylation: Dissolve the purified silyl ether in THF and treat with 1N HCl or TBAF to afford the final trifluoromethylated alcohol.
Protocol 2: General Procedure for Radical C-H Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol is based on methods developed for direct C-H functionalization and may require optimization.[12][16]
-
Preparation: To a vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv), and a solvent mixture (e.g., DCM/H₂O or MeCN/H₂O).[12]
-
Initiation: Add tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 5.0 equiv) to the biphasic mixture.
-
Reaction: Stir the reaction vigorously at room temperature (23 °C) for 3-24 hours. Vigorous stirring is essential for mass transport in the two-phase system. Monitor by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.
References
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]
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Jin, Z., & Weaver, J. D. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. The Journal of organic chemistry, 76(22), 9479–9485. [Link]
-
Ni, C., Hu, M., & Hu, J. (2015). Good partnership between vicinal C-F and C-CF3 bonds: a new strategy for the synthesis of trifluoromethylated alkenes. Accounts of chemical research, 48(4), 954–964. [Link]
-
Singh, R. P., Ghoshal, T., & Mishra, V. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry. [Link]
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Togni, A., et al. (2021). Trifluoromethylation of Aliphatic Alcohols with Hypervalent Iodine Reagents. Organic Letters, 23(15), 5873–5877. [Link]
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Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry, an Asian journal, 9(12), 3336–3357. [Link]
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Xu, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein journal of organic chemistry, 14, 155–181. [Link]
-
Ye, Y., & Sanford, M. S. (2012). Merging copper-catalyzed C-H functionalization and photoredox catalysis for the synthesis of trifluoromethylated arenes. Journal of the American Chemical Society, 134(22), 9034–9037. [Link]
-
ResearchGate. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]
-
Liu, T., & Shen, Q. (2011). Copper-Catalyzed Allylic Trifluoromethylation of Unactivated Olefins. Organic letters, 13(9), 2342–2345. [Link]
-
Liu, H., et al. (2018). Enzymatic defluorination of fluoroacetate by a novel fluoroacetate dehalogenase from Rhodococcus sp. Journal of hazardous materials, 342, 646–654. [Link]
-
Postigo, A., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(51), 16484-16519. [Link]
-
Baker, M. T., et al. (1979). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. Drug metabolism and disposition: the biological fate of chemicals, 7(5), 294–298. [Link]
-
Besset, T., et al. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein journal of organic chemistry, 11, 1159–1170. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14411–14415. [Link]
-
ResearchGate. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. [Link]
-
Le, C., & MacMillan, D. W. C. (2017). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 139(29), 9843–9846. [Link]
-
Le, C., et al. (2017). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 139(29), 9843-9846. [Link]
-
Houchins, R. N., et al. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. [Link]
-
Scite.ai. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. [Link]
-
Ma, J. A., & Cahard, D. (2004). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of fluorine chemistry, 125(10), 1357–1360. [Link]
-
Dilman, A. D., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. The Journal of organic chemistry, 83(15), 7764–7772. [Link]
-
CONICET Digital. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
Gakh, A. A., et al. (2013). Trifluoromethylated heterocycles. Topics in heterocyclic chemistry, 32, 65–104. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Chemical reviews, 97(3), 757–786. [Link]
-
Li, C. J., & Lipshutz, B. H. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic letters, 15(23), 6030–6033. [Link]
-
Organic Chemistry Portal. (2024). Allylic trifluoromethane synthesis by trifluoromethylation. [Link]
-
ResearchGate. (2019). Mediator and additive-free fluorotrifluoromethylation of terminal olefins. [Link]
-
Prakash, G. K. S. (2014). ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. ChemInform, 45(36). [Link]
-
ResearchGate. (2014). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
Biswas, T. (2022). MCQ256: On Togni reagent II & Uridine derivative (Trifluoromethylation reaction). YouTube. [Link]
-
Portella, C., et al. (2005). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. The Journal of organic chemistry, 70(7), 2501–2508. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Cinnamic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated cinnamic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of introducing fluorine into this important class of molecules. Fluorinated cinnamic acids are pivotal building blocks in drug discovery and materials science, and their synthesis, while based on classical reactions, presents unique challenges and opportunities for optimization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on explaining the "why" behind the experimental choices, empowering you to make informed decisions to enhance yield, purity, and reproducibility.
I. Understanding the Impact of Fluorine in Cinnamic Acid Synthesis
The introduction of fluorine atoms into the aromatic ring of starting materials significantly alters their electronic properties, which in turn influences the course of the reaction. The high electronegativity and electron-withdrawing nature of fluorine can be either beneficial or detrimental depending on the chosen synthetic route.
II. Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is a popular and often high-yielding method for synthesizing cinnamic acids from an aromatic aldehyde and an active methylene compound, typically malonic acid.
FAQ 1: My Knoevenagel condensation with a fluorinated benzaldehyde is sluggish or failing to initiate. What are the likely causes and solutions?
Answer:
This is a common issue that can often be traced back to the choice of base and solvent. The electron-withdrawing nature of fluorine on the benzaldehyde ring makes the carbonyl carbon more electrophilic, which should theoretically accelerate the reaction.[1] If the reaction is not proceeding, consider the following:
-
Insufficiently Basic Catalyst: While weak bases are typically used to avoid side reactions, a highly deactivated fluorinated benzaldehyde might require a slightly stronger base to facilitate the initial deprotonation of the active methylene compound.
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Protic solvents like ethanol can stabilize the reactants but may also hinder the activity of the base. Aprotic polar solvents like DMF or DMSO can enhance the basicity of the catalyst and improve the solubility of reactants.
Troubleshooting Workflow for a Sluggish Knoevenagel Condensation:
Caption: Decision-making workflow for troubleshooting a stalled Knoevenagel condensation.
FAQ 2: I am observing significant side product formation in my Knoevenagel condensation. How can I improve the selectivity?
Answer:
Side product formation is a frequent challenge, especially with highly activated fluorinated benzaldehydes. The primary side reactions to be aware of are:
-
Aromatic Nucleophilic Substitution (SNAr): If the fluorine atom is located at an activated position (ortho or para to a strong electron-withdrawing group), it can be susceptible to nucleophilic attack by the enolate of the active methylene compound or the basic catalyst. This is particularly prevalent with highly fluorinated arenes.
-
Michael Addition: The desired fluorinated cinnamic acid product can act as a Michael acceptor, reacting with another equivalent of the deprotonated active methylene compound.
Strategies to Minimize Side Products:
| Side Reaction | Mitigation Strategy | Rationale |
| Aromatic Nucleophilic Substitution (SNAr) | Use a milder base (e.g., ammonium acetate). | Reduces the concentration and reactivity of the nucleophile. |
| Use a non-nucleophilic base (e.g., DBU). | Minimizes the risk of the base itself acting as a nucleophile. | |
| Lower the reaction temperature. | SNAr reactions typically have a higher activation energy than the desired condensation. | |
| Michael Addition | Use a stoichiometric amount of the active methylene compound. | Limits the availability of the nucleophile for a subsequent addition. |
| Isolate the product as soon as the reaction is complete. | Prevents prolonged exposure of the product to the reaction conditions. |
III. Troubleshooting Guide: Perkin Reaction
The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt, is a classic method for cinnamic acid synthesis. However, its application to fluorinated systems requires careful consideration.
FAQ 3: My Perkin reaction with a fluorinated benzaldehyde is giving a low yield. What are the key parameters to optimize?
Answer:
Low yields in the Perkin reaction with fluorinated benzaldehydes are often due to the electron-deficient nature of the aldehyde, which can make the initial aldol-type addition less favorable.[2][3] Key optimization parameters include:
-
Reaction Temperature: The Perkin reaction typically requires high temperatures (160-180 °C).[4] For electron-deficient aldehydes, it may be necessary to carefully control the temperature to balance reaction rate with potential decomposition.
-
Base Strength: The basicity of the carboxylate salt is crucial. Using the salt of a weaker carboxylic acid (e.g., sodium propionate with propionic anhydride) can sometimes improve yields.
-
Anhydride Reactivity: The choice of anhydride can influence the reaction outcome. Anhydrides with more acidic α-protons can be more reactive.
Experimental Protocol for a Typical Perkin Reaction with 4-Fluorobenzaldehyde:
-
Combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180 °C with stirring for 5 hours.
-
Allow the mixture to cool to approximately 100 °C and add water.
-
Boil the mixture to hydrolyze the excess acetic anhydride.
-
If the product does not crystallize upon cooling, acidify with concentrated HCl.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-fluorocinnamic acid.
IV. Troubleshooting Guide: Heck Coupling
The palladium-catalyzed Heck coupling of a fluorinated aryl halide with an acrylate is a powerful and versatile method for synthesizing fluorinated cinnamic acid derivatives.
FAQ 4: I am experiencing low conversion and catalyst deactivation in my Heck coupling reaction with a fluoroaryl halide. How can I improve the catalytic efficiency?
Answer:
Catalyst deactivation is a common problem in Heck couplings, and it can be exacerbated by the properties of fluorinated substrates.[5][6] Here are the key factors to consider:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient fluoroaryl halides, electron-rich and bulky phosphine ligands (e.g., tri-tert-butylphosphine) can promote the oxidative addition step and stabilize the palladium catalyst.
-
Base Selection: An appropriate base is essential to neutralize the HX generated during the reaction. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used. The choice of base can influence the catalyst's stability and activity.
-
Solvent: Aprotic polar solvents such as DMF, NMP, or DMAc are generally effective for Heck reactions.
Troubleshooting Catalyst Deactivation in Heck Coupling:
Caption: A systematic approach to troubleshooting catalyst issues in Heck couplings of fluoroaryl halides.
FAQ 5: I am observing dehalogenation of my fluoroaryl starting material as a side reaction. How can I prevent this?
Answer:
Dehalogenation can occur under certain Heck reaction conditions, leading to the formation of the corresponding arene without the fluorine substituent. This is more likely with highly activated fluoroarenes. To minimize dehalogenation:
-
Optimize the Base: A very strong base or a base that can act as a hydride source can promote dehalogenation. Consider using a milder base.
-
Control the Temperature: Higher reaction temperatures can sometimes lead to an increase in dehalogenation.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired coupling and undesired dehalogenation. Screening different ligands may be necessary.
V. Purification Strategies for Fluorinated Cinnamic Acids
The unique properties of fluorine can influence the purification process. The increased polarity and altered solubility of fluorinated compounds compared to their non-fluorinated analogs require careful consideration of purification methods.
FAQ 6: What are the best practices for purifying fluorinated cinnamic acids?
Answer:
-
Crystallization: This is the most common and effective method for purifying solid fluorinated cinnamic acids.[7][8] The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.
-
Acid-Base Extraction: For acidic products like cinnamic acids, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the deprotonated cinnamic acid, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure cinnamic acid.
-
Chromatography: While less common for the final product, column chromatography can be useful for purifying intermediates or for separating complex mixtures of products and byproducts.
Purity Assessment:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure and assessing the purity of your fluorinated cinnamic acid.[9][10][11][12] The large chemical shift dispersion in 19F NMR makes it particularly sensitive to the electronic environment of the fluorine atom, providing a clear indication of purity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
VI. Summary of Optimized Reaction Conditions
The following table provides a general overview of typical reaction conditions for the synthesis of fluorinated cinnamic acids. These should be considered as starting points for optimization.
| Reaction | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields (%) |
| Knoevenagel | Fluorinated Benzaldehyde, Malonic Acid | Pyridine/Piperidine | Ethanol or DMF | 25 - 100 | 70 - 95 |
| Perkin | Fluorinated Benzaldehyde, Acetic Anhydride | Potassium Acetate | Neat | 160 - 180 | 50 - 75 |
| Heck | Fluoroaryl Halide, Acrylic Acid Ester | Pd(OAc)2 / P(t-Bu)3, K2CO3 | DMF or NMP | 100 - 140 | 60 - 90 |
VII. References
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 2023 , 12. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 2024 , 16, 1150. [Link]
-
Perkin Condensation Reaction II Mechanism II PDF Concise Notes Link in description. YouTube, 2023. [Link]
-
Why is the Perkin's reaction given by aromatic aldehydes only? Quora. [Link]
-
Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Request PDF. [Link]
-
Perkin Reaction. J&K Scientific LLC. [Link]
-
Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. University of Massachusetts at Boston. [Link]
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 2019 , 80, 667-676. [Link]
-
How To: Purify by Crystallization. University of Rochester. [Link]
-
Perkin reaction for aliphatic aldehydes. Chemistry Stack Exchange. [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis, 2014 , 4, 3430-3437. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction? Quora. [Link]
-
Method for hydrolyzing cinnamic acid esters. Google Patents.
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 2018 , 6, 156-158. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 2022 , 13, 2187-2195. [Link]
-
Fluorine NMR. University of Washington. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Knoevenagel Condensation Reactions of Different Benzaldehydes with Malononitrile over Cu-MOF a. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 2018 , 23, 23. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
-
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 2005 , 10, 481-487. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 2022 , 12, 9766-9775. [Link]
-
Heck reaction. Wikipedia. [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance Open, 2021 , 8-9, 100021. [Link]
-
Recent Advances on Fluorine Chemistry. Molecules, 2024 , 29, 3704. [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this compound. The following sections provide detailed, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield.
Quick Reference Data
A successful purification strategy begins with understanding the physical properties of the target compound.
| Property | Value | Source |
| CAS Number | 1017779-24-6 | [1] |
| Molecular Formula | C₁₁H₉F₃O₂ | [1] |
| Molecular Weight | 230.18 g/mol | [1] |
| Predicted Boiling Point | 293.4 ± 35.0 °C | [1] |
| Predicted pKa | 4.24 ± 0.10 | [1] |
| Appearance | Typically an off-white to white solid | General observation |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on your synthetic route. The most common methods for preparing cinnamic acids are the Perkin reaction, Knoevenagel condensation, and the Wittig reaction.[2][3][4]
-
From Perkin or Knoevenagel Reactions: You can expect unreacted starting materials, specifically the aromatic aldehyde (5-methyl-2-(trifluoromethyl)benzaldehyde) and the active methylene compound (e.g., malonic acid or acetic anhydride).[5][6]
-
From a Wittig Reaction: The most persistent and common impurity is triphenylphosphine oxide (TPPO).[7] This byproduct's polarity can be similar to the product, making it challenging to remove by crystallization alone. Unreacted aldehyde is also a possibility.
Q2: What is the single most effective first step to purify my crude product?
A2: An acid-base liquid-liquid extraction is the most robust initial purification step. Because your target compound is a carboxylic acid, it can be selectively deprotonated and moved into an aqueous layer, leaving neutral organic impurities (like unreacted aldehyde or TPPO) behind in the organic layer. The pure acid is then recovered by re-acidification and precipitation.[8]
Q3: My purified product has a low melting point with a broad range. What does this indicate?
A3: A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to melting at a lower temperature and over a wider range. For reference, similar compounds like 2-(trifluoromethyl)cinnamic acid have a sharp melting point of 205-207 °C.[9] Achieving a sharp melting point is a key indicator of high purity.
Q4: Can I use activated carbon to decolorize my product?
A4: Yes, activated carbon (charcoal) is effective for removing colored impurities.[8] It is best used on a solution of the sodium salt of your cinnamic acid (after basic extraction but before acidification) or on the solution just before recrystallization. Use it sparingly (1-2% by weight) and perform a hot filtration to remove the carbon, as your product can adsorb to it, reducing yield.[8]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but selecting the right solvent system is critical.
Q5: My compound won't dissolve in any single solvent I try.
A5: This is a common challenge and points to the need for a mixed-solvent system. The principle is to find one solvent in which the compound is highly soluble (the "soluble solvent") and another miscible solvent in which it is poorly soluble (the "insoluble solvent").[10]
-
Causality: The methyl and trifluoromethyl groups give this compound significant nonpolar character, while the carboxylic acid provides a polar handle. This dual nature can make single-solvent selection difficult.
-
Recommended Action: A good starting point for cinnamic acids is an alcohol/water system.[10] Dissolve your crude product in a minimum amount of hot methanol or ethanol. Then, add hot water dropwise until the solution just becomes cloudy (this is the saturation point). Add a drop or two more of the hot alcohol to redissolve the solid and then allow it to cool slowly.
Q6: My product "oils out" instead of forming crystals upon cooling. What should I do?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent system where the compound's solubility changes too drastically with temperature.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount more of the "soluble solvent" (e.g., ethanol) to reduce the level of supersaturation.
-
Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.
-
If it still oils out, try a different solvent system entirely. A less polar system like ethyl acetate/hexanes might be effective.
-
Q7: I have very low recovery after recrystallization. Why?
A7: Low recovery is typically due to one of two reasons: using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality & Protocol Validation: The goal of recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[11] Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the recovered yield.
-
Recommended Action:
-
After filtering your crystals, place the filtrate in an ice bath for an additional 20-30 minutes to see if more product crystallizes. This is your "second crop."
-
If the yield is still low, evaporate some of the solvent from the filtrate and cool again.
-
For future attempts, be more patient when adding the hot solvent, allowing time for the solid to dissolve between small additions.
-
Workflow for Recrystallization Solvent Screening
Caption: Decision tree for selecting a recrystallization solvent.
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, particularly for removing byproducts of similar polarity like TPPO, column chromatography is the next step.[12][13]
Q8: My spots are tailing or streaking on the TLC plate. Will this affect my column?
A8: Yes, severe tailing on a TLC plate is a strong indicator that you will have poor separation and broad peaks on your column.
-
Causality: For carboxylic acids, tailing is often caused by interaction with the slightly acidic silica gel. The compound can deprotonate and bind ionically, leading to a slow, continuous elution off the stationary phase.
-
Recommended Action: Add a small amount of a competitive acid to your eluent system. Typically, 0.5% to 1% acetic acid is sufficient to keep your compound fully protonated and ensure it elutes as a sharp band.
Q9: I can't get good separation between my product and a persistent impurity.
A9: Poor separation (low ΔRf on TLC) means your chosen eluent system is not selective enough.
-
Causality: If the impurity has a very similar polarity to your product (e.g., an ester byproduct or TPPO), a simple hexane/ethyl acetate system may not be sufficient.
-
Troubleshooting Steps:
-
Change Solvent Polarity: Try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or using a three-component system like Hexane/DCM/Ethyl Acetate can alter the selectivity and improve separation.
-
Optimize the Gradient: If you are running a gradient elution, make it shallower. A slow, gradual increase in the polar solvent over a larger column volume can resolve closely running spots.
-
Check Stationary Phase: While silica gel is standard, for very difficult separations, consider using a different stationary phase like alumina or a reverse-phase (C18) column if the impurities are significantly more or less polar.[14]
-
General Protocol for Column Chromatography
-
Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Pack the column, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.
-
Load and Elute: Carefully add your dry-loaded sample to the top of the column. Begin eluting with your solvent system, collecting fractions.
-
Monitor: Monitor the elution using TLC. Combine the fractions that contain your pure product.
-
Isolate: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound.
Purification Workflow Diagram
Caption: Standard purification workflow for cinnamic acids.
References
-
Pathiranage, A. L. et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]
-
Frizzo, C. P. et al. (2009). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. PubMed. Available at: [Link]
-
Organic Chemistry Lab Tutorials. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer | Request PDF. Available at: [Link]
-
International Science Community Association. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Available at: [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Perkin reaction. Available at: [Link]
-
ChemIQSoc Project. (n.d.). Preparation of cinnamic acid (Perkin condensation). Available at: [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. Available at: [Link]
-
Reddit. (2023). confusion with the Perkin reaction to form E & Z-a-Phenylcinnamic acid. r/chemhelp. Available at: [Link]
- Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
EduBirdie. (n.d.). The Wittig Reaction Lab Report. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID | 231291-18-2. Available at: [Link]
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
-
MySkinRecipes. (n.d.). 2-(Trifluoromethyl)cinnamic acid. Available at: [Link]
-
ResearchGate. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Available at: [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Available at: [Link]
-
ACS Publications. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid. Available at: [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing 5-Methyl-2-(trifluoromethyl)cinnamic Acid for In-Vitro Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Methyl-2-(trifluoromethyl)cinnamic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and FAQs to address solubility challenges encountered during in-vitro experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for your specific assay system.
Section 1: Understanding Your Compound: Physicochemical Profile
Successfully solubilizing a compound begins with understanding its inherent physicochemical properties. This compound is a bespoke molecule with distinct features that dictate its behavior in aqueous solutions.
Frequently Asked Questions
Q: What are the key structural features of this compound that affect its solubility?
A: The solubility of this compound is a balancing act between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.
-
Hydrophobic Character: The core structure is a phenyl ring, which is inherently hydrophobic. The addition of a methyl group (-CH₃) and a trifluoromethyl group (-CF₃) significantly increases this hydrophobicity. The -CF₃ group, in particular, is highly lipophilic and can be considered a "hydrophobic hotspot."
-
Hydrophilic Character: The key to its solubility lies in the carboxylic acid functional group (-COOH). This group is polar and, more importantly, it is ionizable.
The parent compound, cinnamic acid, is already considered slightly soluble in water[1][2]. The addition of the methyl and trifluoromethyl groups likely decreases the intrinsic aqueous solubility even further, making this compound a classic example of a poorly soluble drug candidate, a common challenge in pharmaceutical research.[3][4]
Q: What is the predicted pKa of this compound and why is it critically important?
A: The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% non-ionized (protonated). This value is the single most important parameter for developing a pH-based solubilization strategy.
-
Baseline: The pKa of the parent molecule, cinnamic acid, is approximately 4.44.[1]
-
Predicted Shift: The 2-(trifluoromethyl) group is strongly electron-withdrawing. This effect pulls electron density away from the carboxylic acid group, stabilizing its conjugate base (-COO⁻) and making the proton (H⁺) easier to remove. Consequently, the pKa of this compound is predicted to be lower (i.e., more acidic) than 4.44, likely in the range of 3.5 to 4.0.
Why it matters: According to the Henderson-Hasselbalch equation, when the solution pH is significantly higher than the pKa, the compound will exist predominantly in its ionized, highly soluble carboxylate form (-COO⁻). As a rule of thumb, adjusting the pH to 1.5 to 2 units above the pKa will ensure >95% ionization and dramatically increase solubility.[5][6]
Section 2: Recommended Workflow for Solubility Enhancement
Before committing to a complex formulation, we recommend a systematic, tiered approach to identify the simplest effective solubilization method for your specific in-vitro assay. This workflow minimizes the use of potentially confounding excipients.
Caption: Recommended workflow for solubilizing the compound.
Section 3: Detailed Methodologies & FAQs
This section provides detailed protocols and the scientific rationale for the primary solubilization strategies.
3.1 Method 1: pH Adjustment (The Preferred Method)
This should be the first method you attempt, given the compound's acidic nature. It involves preparing a stock solution in a slightly basic buffer to ensure the carboxylic acid is deprotonated to its soluble salt form.
The Underlying Mechanism
The solubility of a weak acid is governed by the equilibrium between its neutral, poorly soluble form (R-COOH) and its ionized, highly soluble form (R-COO⁻). By adding a base, we shift this equilibrium towards the soluble form.
Caption: Mechanism of pH-dependent solubility for a carboxylic acid.
Step-by-Step Protocol: Preparation of a 10 mM Aqueous Stock
-
Weigh Compound: Accurately weigh 2.3 mg of this compound (MW = 230.18 g/mol ) into a sterile microcentrifuge tube.
-
Initial Suspension: Add approximately 800 µL of sterile, purified water. The compound will likely not dissolve and will form a suspension.
-
Titration: While vortexing or stirring, add 10 µL aliquots of a 0.1 M NaOH solution. Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Complete Solubilization: Continue adding NaOH dropwise until the solution becomes completely clear. This typically occurs at a pH > 6.0.
-
pH Check (Optional but Recommended): Use a calibrated micro-pH probe to check that the final pH is within a range compatible with your assay (e.g., 7.0-7.5). If the pH is too high, it can be carefully back-titrated with dilute HCl, but this risks precipitation.
-
Final Volume: Adjust the final volume to 1.0 mL with purified water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C (short-term) or -20°C (long-term).
Troubleshooting & FAQs for pH Adjustment
-
Q: What base should I use?
-
A: For in-vitro work, 0.1 M NaOH or KOH are standard choices.[7] Avoid using buffers like Tris if your assay is sensitive to them, though for many applications, preparing the stock in a buffer like 50 mM Tris pH 8.0 from the start is also a viable option.
-
-
Q: Can this method be used for direct dosing in cell culture?
-
A: Yes, but with a critical consideration. The final pH of your cell culture medium must not change significantly upon adding the compound stock. If your stock is at pH 9.0 and you add 10 µL to 1 mL of medium, the bicarbonate buffering system in the media should handle it. Always prepare your vehicle control using the same basic solution to account for any pH or ionic strength effects.
-
3.2 Method 2: Co-solvents for High-Concentration Stocks
Using a water-miscible organic solvent is the most common method for preparing high-concentration stocks (e.g., 10-50 mM) that are then diluted into the final aqueous assay buffer.[8][9]
The Underlying Mechanism
Co-solvents like Dimethyl sulfoxide (DMSO) are "water-miscible" but are significantly less polar than water. They increase solubility by reducing the overall polarity of the solvent system, making it more favorable for a hydrophobic molecule to dissolve.
Comparison of Common Co-solvents
| Co-solvent | Recommended Stock Concentration | Max. Final Assay Conc. | Pros | Cons |
| DMSO | 10-50 mM | < 0.5% (v/v) | Excellent solubilizing power for many compounds; widely used. | Can be toxic to cells at >0.5-1%; can interfere with some assays. |
| Ethanol | 1-20 mM | < 1.0% (v/v) | Less toxic than DMSO for many cell types; volatile. | Weaker solubilizing power than DMSO; can cause protein precipitation. |
| PEG 400 | 1-10 mM | < 1.0% (v/v) | Low cell toxicity. | Can be viscous; may interfere with compound-protein interactions. |
Step-by-Step Protocol: Preparation of a 20 mM DMSO Stock
-
Weigh Compound: Accurately weigh 4.6 mg of the compound into a sterile, glass vial (DMSO can leach plastics).
-
Add Solvent: Add 1.0 mL of cell-culture grade, anhydrous DMSO.
-
Solubilize: Cap the vial and vortex vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed. Ensure the compound is fully dissolved.
-
Storage: Store in small aliquots at -20°C to prevent degradation and damage from repeated freeze-thaw cycles.
Troubleshooting & FAQs for Co-solvents
-
Q: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening?
-
A: This phenomenon, known as "crashing out," occurs when the compound moves from a favorable organic environment (high % DMSO) to an unfavorable aqueous one. The solubility limit in the final buffer has been exceeded.
-
Solutions:
-
Lower the Final Concentration: This is the simplest fix.
-
Change Dilution Method: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Use an Intermediate Dilution: Perform a serial dilution, for example, from 100% DMSO to 50% DMSO:water, then to 10% DMSO:water, before the final dilution into the buffer.
-
Switch Methods: If precipitation persists, the co-solvent-only approach may be unsuitable. Move to the pH adjustment or cyclodextrin method.
-
-
3.3 Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are excellent tools for increasing the solubility of hydrophobic compounds in aqueous media, especially for cell-based assays where co-solvent toxicity is a concern.[10]
The Underlying Mechanism
Cyclodextrins are cone-shaped molecules made of sugar units. They have a hydrophobic inner cavity and a hydrophilic outer surface.[11] The hydrophobic part of your compound partitions into the inner cavity, forming a "guest-host" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[12][13]
Step-by-Step Protocol: Preparation with HP-β-CD
(Hydroxypropyl-β-cyclodextrin, or HP-β-CD, is recommended due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin).
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 20 g of HP-β-CD in a final volume of 100 mL of PBS).
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve your target final concentration.
-
Complexation: Mix the solution vigorously overnight at room temperature or 37°C on a rotator or shaker. This step is crucial to allow time for the inclusion complex to form.
-
Clarify and Sterilize: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your solubilized compound-cyclodextrin complex solution.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter.
Troubleshooting & FAQs for Cyclodextrins
-
Q: How do I know if a complex has formed?
-
A: A significant increase in the amount of compound in the supernatant compared to a control (without cyclodextrin) is the primary evidence. For formal characterization, techniques like NMR or phase-solubility diagrams are used, but these are generally not necessary for routine assay preparation.
-
-
Q: Can cyclodextrins interfere with my assay?
-
A: Yes, potentially. Because they bind hydrophobic molecules, they can sometimes interact with other components in your assay (e.g., extracting cholesterol from cell membranes or binding to serum proteins). It is essential to run a vehicle control with the same concentration of HP-β-CD alone to account for these potential effects.
-
Section 4: General Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Compound may be in a very stable crystal lattice form or has extremely low solubility. | Use gentle heating (37-50°C) or sonication. If it still fails, the purity of the compound or solvent should be checked. |
| Variability between experiments. | Inconsistent stock solution preparation; degradation of the compound in solution. | Prepare a single, large batch of stock solution and store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Observed cell toxicity. | Co-solvent concentration is too high; pH of the final medium is altered; the compound itself is toxic. | ALWAYS run a vehicle control. This is the most critical control. If the vehicle is toxic, reduce the co-solvent concentration or switch to a less toxic method like cyclodextrins. Check the final pH of the medium after adding your stock. |
References
-
Jadhav, N., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid. National Library of Medicine. Available at: [Link]
-
BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid. Boston University. Available at: [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Wikipedia. Available at: [Link]
-
Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. National Library of Medicine. Available at: [Link]
-
MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate. Available at: [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Library of Medicine. Available at: [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. International Journal of Pharmaceutical Compounding. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. Available at: [Link]
-
Consolidated Chemical. (n.d.). Cinnamic Acid – High Purity | Premium Quality. Consolidated Chemical. Available at: [Link]
-
Simulations Plus. (2024). Predicting pKa. YouTube. Available at: [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. Available at: [Link]
-
Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
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Technical Support Center: Degradation Pathways of Cinnamic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability of cinnamic acid derivatives. This guide is designed to provide practical, field-proven insights into the challenges encountered during forced degradation studies. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and FAQs to navigate the complexities of thermal, photo-, and oxidative stress testing.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established analytical principles and degradation chemistry.
Photodegradation Studies
Question 1: I'm observing a rapid decrease in the parent peak of my cinnamic acid derivative (e.g., ferulic acid) upon UV exposure, but I'm not seeing any corresponding degradation product peaks in my HPLC-UV analysis. What is happening?
Answer: This is a common and often perplexing issue. There are several likely causes, often related to the nature of the degradation products themselves:
-
Formation of Insoluble Polymers: Phenolic compounds, like many cinnamic acid derivatives, are prone to polymerization under UV stress. The high-energy irradiation can generate free radicals that react with each other to form large, complex polymers. These polymers are often insoluble in typical mobile phases and will precipitate out of solution. Consequently, they won't elute from your HPLC column or be detected, leading to a loss of the parent compound without the appearance of new peaks.
-
Lack of a Chromophore in Degradants: The degradation process may involve the destruction of the conjugated system responsible for UV absorbance. If the resulting fragments lack a suitable chromophore, your UV detector won't see them, even if they are present.
-
Formation of Volatile Products: Degradation could lead to small, volatile molecules (e.g., CO₂) through processes like decarboxylation. These volatiles will be lost from the sample and will not be detected by liquid chromatography.[1]
Troubleshooting Steps:
-
Employ Mass Spectrometry (MS): The most effective solution is to use a mass spectrometer as a detector (LC-MS). MS detects ions based on their mass-to-charge ratio, not their UV absorbance, allowing you to identify non-chromophoric degradants.
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to screen a wide range of wavelengths simultaneously. This can help identify degradants that absorb at different wavelengths than the parent compound.
-
Inspect Sample Vials: Visually check your sample vials for any signs of precipitation or film formation on the glass surface after UV exposure. This is a strong indicator of polymerization.
-
Minimize Headspace: When preparing samples for photodegradation, use vials that are appropriately sized for your sample volume to minimize headspace and reduce the loss of any potential volatile degradants.
Question 2: My results for photodegradation of ferulic acid are inconsistent between experiments, even under what I believe are identical conditions. Why?
Answer: Reproducibility issues in photodegradation studies often stem from subtle variations in experimental conditions. Ferulic acid's degradation kinetics can be highly sensitive to its immediate environment.[2][3][4]
-
Influence of the Medium: The solvent system plays a critical role. For instance, ferulic acid degradation is often faster in micellar solutions compared to aqueous solutions or microemulsions.[2][3][4] The pH of the solution can also significantly alter the degradation rate.[4]
-
Photocatalytic Effects: If your formulation or medium contains components like Titanium Dioxide (TiO₂), which is common in cosmetic and pharmaceutical preparations, it can act as a photocatalyst and accelerate the degradation of ferulic acid.[2][3]
-
Light Source Variability: Ensure the output of your light source (e.g., UVB lamp) is consistent. Lamp intensity can decrease with age, and temperature fluctuations in the chamber can affect both the lamp output and the reaction kinetics.
Troubleshooting Steps:
-
Standardize and Buffer Your Medium: Always use a buffered aqueous system if possible, and meticulously document the composition of your solvent or formulation.
-
Screen for Photocatalysts: Be aware of all excipients in your formulation. If you suspect a component like TiO₂, run a control experiment with and without it to confirm its effect.
-
Calibrate and Monitor Your Light Source: Regularly check the irradiance of your photostability chamber using a calibrated radiometer. Implement a lamp replacement schedule based on the manufacturer's recommendations.
-
Control Temperature: Ensure your photostability chamber has robust temperature control and that your samples are placed in a location that receives uniform light and temperature exposure.
Thermal Degradation Studies
Question 1: I'm analyzing the thermal degradation of caffeic acid and see more than just the expected simple decarboxylation products. My chromatogram is very complex. Is this normal?
Answer: Yes, this is entirely expected. The thermal decomposition of caffeic acid is a complex process that goes far beyond simple decarboxylation. While you will see products like 4-vinylcatechol from decarboxylation, the high temperatures also promote cyclization and condensation reactions.[5]
At elevated temperatures (e.g., >150-225°C), caffeic acid can rapidly decarboxylate and subsequently form catechol monomers and more complex structures.[6][7] Key products identified in pyrolysis studies include pyrocatechol, 4-ethylpyrocatechol, and novel tetraoxygenated phenylindan isomers formed through cyclocondensation.[6] The relative abundance of these products can also be influenced by the atmosphere (e.g., vacuum vs. atmospheric conditions).[6]
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): To confidently identify these complex dimers and cyclized products, UPLC coupled with HRMS (e.g., Q-TOF or Orbitrap) is invaluable for obtaining accurate mass measurements and elucidating elemental compositions.
-
Perform Tandem MS (MS/MS): Fragmenting the major unknown peaks using MS/MS can provide structural clues to help identify the complex phenylindan structures or other polymers.[8]
-
Conduct Time-Point Studies: Analyzing samples at various time points during thermal stress can help you distinguish primary degradants from secondary or tertiary products that form subsequently.
Question 2: Can thermal degradation of a known antioxidant like caffeic acid actually lead to pro-oxidant activity in my sample?
Answer: Yes, this is a documented phenomenon. While caffeic acid is a potent antioxidant, its thermal degradation can initially lead to the formation of pro-oxidant compounds.[9] In the early stages of heating, a decrease in antioxidant capacity and a corresponding increase in pro-oxidant activity may be observed. However, upon further heating, these pro-oxidant molecules may themselves degrade or polymerize into new compounds that exhibit renewed, and sometimes even stronger, antioxidant activity.[9] This highlights the importance of evaluating the stability and activity profile of a formulation over the entire intended heating or shelf-life period.
Oxidative Degradation Studies
Question 1: I am performing a forced oxidation study on p-coumaric acid using hydrogen peroxide (H₂O₂), but the reaction seems to stall, and I'm getting a polymeric film on my electrode during electrochemical analysis. What is happening?
Answer: This observation points to an electropolymerization process occurring on the electrode surface, which is a known characteristic of the electrochemical oxidation of p-coumaric acid and related phenols.[10]
The oxidation of the hydroxyl group on the aromatic ring of p-coumaric acid is an irreversible process. The initial oxidation product is highly reactive and can deposit on the electrode surface, forming a polymeric film.[10] As you perform successive analytical scans (e.g., in cyclic voltammetry), this film grows thicker, covering the electrode. This "passivation" of the electrode surface impedes the diffusion of fresh p-coumaric acid to the electrode, preventing further oxidation and causing your signal to decrease or "stall."[10]
Troubleshooting Steps:
-
Use Chromatographic Methods: For quantitative stability studies, HPLC-UV or LC-MS is preferred over direct electrochemical analysis to avoid the issue of electrode fouling. These methods separate the parent compound from its degradants before detection.[11]
-
Clean Electrodes Rigorously: If you must use electrochemical methods, it is critical to clean and polish the electrode surface between each measurement to remove the deposited polymeric film.
-
Analyze Reaction Products: The oxidation of p-coumaric acid can lead to quinone-derived products.[12] Using LC-MS is the best approach to identify these complex oxidation intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a forced degradation study? A forced degradation or stress study is essential in pharmaceutical development to identify the likely degradation products of a drug substance.[13][14] This helps in developing stability-indicating analytical methods, understanding the degradation pathways, and assessing the intrinsic stability of the molecule.[14] The conditions used—such as heat, light, humidity, acid/base hydrolysis, and oxidation—are more severe than standard shelf-life conditions to accelerate degradation.[13]
Q2: What are the typical oxidative conditions used in forced degradation studies? A common approach is to use a solution of hydrogen peroxide (e.g., 3-30%) at room or slightly elevated temperatures.[13] This effectively challenges compounds with functional groups susceptible to oxidation, such as the phenolic hydroxyl groups found in cinnamic acid derivatives.[14]
Q3: How do I choose the right analytical technique for my degradation study? The choice depends on the complexity of the sample and the information required.
-
HPLC with UV/PDA detection is a robust workhorse for routine quantification and for detecting chromophoric degradants.
-
UPLC-MS/MS is the gold standard for this type of work.[15][16] It offers higher resolution, faster run times, and the ability to detect and identify compounds with low or no UV absorbance. It is particularly powerful for structural elucidation of unknown degradants.
Q4: Can microorganisms degrade cinnamic acid derivatives? Yes, many microorganisms can metabolize cinnamic acid and its derivatives.[17][18] Biodegradation often occurs via a β-oxidation pathway, where the acrylic acid side chain is shortened.[18][19] This is a critical consideration for environmental fate studies and for products that may be subject to microbial contamination.
Experimental Protocols & Workflows
Protocol: Forced Thermal Degradation of Caffeic Acid
Objective: To generate and identify the primary thermal degradants of caffeic acid for method validation and pathway elucidation.
Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of caffeic acid in a 50:50 (v/v) mixture of methanol and water.
-
Stress Condition: Transfer 1 mL of the solution into a sealed, amber glass HPLC vial. Place the vial in a calibrated oven set to 160°C. Rationale: This temperature is known to induce degradation of caffeic acid within a reasonable timeframe.[5]
-
Time Points: Prepare multiple vials and remove them at specific time points (e.g., 0, 30, 60, 120, and 240 minutes) to monitor the progression of the degradation.
-
Quenching & Dilution: Immediately after removing a vial from the oven, cool it to room temperature. Dilute the sample 1:10 with the initial mobile phase of your analytical method.
-
Analysis: Analyze the samples using a validated UPLC-MS/MS method. The method should be capable of separating polar and non-polar degradants.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: ESI in negative ion mode is typically effective for phenolic acids. Monitor for expected masses of caffeic acid (m/z 179) and potential degradants like protocatechuic aldehyde (m/z 137) and hydroxytyrosol (m/z 153).[5]
-
Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
Degradation Pathway Visualizations
The following diagrams illustrate simplified degradation pathways for common cinnamic acid derivatives under specific stress conditions.
Photodegradation of Ferulic Acid
Ferulic acid can undergo cis-trans isomerization and dimerization upon exposure to UV radiation.
Caption: Simplified photodegradation pathway of Ferulic Acid.
Thermal Degradation of Caffeic Acid
High heat primarily causes decarboxylation and cyclization of caffeic acid.
Caption: Primary thermal degradation routes for Caffeic Acid.
References
-
Friedman, M., & Jürgens, H. S. (2000). Thermal Decomposition of Caffeic Acid in Model Systems: Identification of Novel Tetraoxygenated Phenylindan Isomers and Their Stability in Aqueous Solution. Journal of Agricultural and Food Chemistry, 48(6), 2101–2111. [Link]
-
Ndaya, C., & Avran, M. (2004). Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation. Journal of Dispersion Science and Technology, 25(1), 27-34. [Link]
-
Dong, W., Hu, R., Long, Z., et al. (2013). Thermal decomposition mechanism and kinetics of ursolic acid and caffeic acid. Journal of Thermal Analysis and Calorimetry, 115, 1697–1703. [Link]
-
Ndaya, C., & Avran, M. (2004). Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation. Taylor & Francis Online. [Link]
-
Ndaya, C., & Avran, M. (2004). Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation. ResearchGate. [Link]
-
Zill-e-Huma, A., & Vian, M. A. (2014). Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of its antioxidant products. Food Chemistry, 145, 969-974. [Link]
-
Moreira, A. S., et al. (2012). Caffeic acid decomposition products: antioxidants or pro-oxidants? Food Chemistry, 131(3), 856-862. [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Patel, Y., & Shah, N. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 247-257. [Link]
-
Lee, K. G., & Shibamoto, T. (2001). Formation of Volatile Chemicals from Thermal Degradation of Less Volatile Coffee Components: Quinic Acid, Caffeic Acid, and Chlorogenic Acid. Journal of Agricultural and Food Chemistry, 49(5), 2390–2394. [Link]
-
Oliveira, R. T. S., et al. (2010). Electroanalytical Oxidation of p‐Coumaric Acid. Electroanalysis, 22(14), 1599-1604. [Link]
-
Kumar, T. R., et al. (2015). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 36(4), 933-939. [Link]
-
Kolvenbach, B. A., et al. (2014). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Applied Microbiology and Biotechnology, 98(22), 9181-9192. [Link]
-
Chen, Z., & Wan, C. (2017). The catabolism of p-coumaric acid. A CoA-dependent β-oxidation pathway. Environmental Microbiology, 19(12), 4963-4977. [Link]
-
Shishkina, I. V., et al. (2021). Decarboxylation of p-Coumaric Acid during Pyrolysis on the Nanoceria Surface. Catalysts, 11(11), 1353. [Link]
-
He, Q., & Luo, Y. (2007). The Effect of p-Coumaric Acid on Browning Inhibition in Potato Polyphenol Oxidase-Catalyzed Reaction Mixtures. Journal of Agricultural and Food Chemistry, 55(6), 2442-2447. [Link]
-
Zhang, Y., et al. (2017). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. Journal of Chromatography B, 1060, 138-147. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Ponnuri, R., et al. (2016). A sensitive UPLC–ESI–MS/MS method for the quantification of cinnamic acid in vivo and in vitro: application to pharmacokinetic and protein binding study in human plasma. Journal of Analytical Science and Technology, 7(1), 1-9. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation for 5-Methyl-2-(trifluoromethyl)cinnamic Acid Isomers
Welcome to the technical support center dedicated to the analytical challenges of separating 5-Methyl-2-(trifluoromethyl)cinnamic acid isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of resolving these closely related geometric isomers. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively.
The Challenge: Separating Geometric Isomers
This compound exists as two geometric isomers around the carbon-carbon double bond: cis (Z) and trans (E). Due to their identical chemical formula and functional groups, their physicochemical properties are remarkably similar, making them difficult to separate using standard chromatographic techniques. The trans isomer is typically more thermodynamically stable and less polar than the cis isomer.[1] Effective separation is crucial as different isomers can exhibit distinct pharmacological activities and toxicological profiles.
Caption: Chemical structures of the trans and cis isomers.
Frequently Asked Questions (FAQs)
Q: Why is it so difficult to separate the cis and trans isomers of this compound?
A: The primary challenge lies in their subtle structural differences. Both molecules have the same molecular weight and functional groups. The separation relies on exploiting minor differences in their three-dimensional shape and resulting polarity. The trans isomer is more linear and planar, while the cis isomer is bulkier.[1] This difference in shape affects how they interact with the HPLC stationary phase, but the effect is often slight, leading to co-elution.
Q: What is a good starting point for developing a separation method?
A: A reversed-phase C18 column is a robust starting point for most small molecules, including cinnamic acid derivatives.[2][3]
-
Column: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an acidic modifier.
-
Acidic Modifier: 0.1% formic acid or phosphoric acid in both water and ACN. The acid suppresses the ionization of the carboxylic acid group, which is crucial for good peak shape and retention in reversed-phase chromatography.[4]
-
Detection: UV detection, typically between 270-325 nm, where cinnamic acid derivatives have strong absorbance.[5]
-
Temperature: Start at ambient or slightly elevated temperature (e.g., 30-40°C).[6]
Q: What are the most critical parameters to adjust for improving resolution?
A: The three most impactful parameters for isomer separation are mobile phase composition (especially pH and organic solvent choice), column temperature, and stationary phase chemistry. Even minor adjustments to these can significantly alter selectivity, which is the key to resolving closely eluting peaks.[7][8]
Q: How can I confirm the identity of the cis and trans peaks?
A: In reversed-phase HPLC, the more polar compound typically elutes first. The cis isomer is generally more polar than the trans isomer due to its less symmetrical structure. Therefore, the first peak is likely the cis isomer, and the second, more retained peak is the trans isomer.[1] Confirmation can be achieved by synthesizing a pure standard of the trans isomer or by using techniques like photoisomerization. Exposing a solution of the trans isomer to UV light will generate the cis isomer, and injecting this mixture will show a new, earlier-eluting peak corresponding to the cis form.[7][9]
Troubleshooting and Optimization Guides
This section provides a systematic approach to resolving common issues encountered during method development for this compound isomers.
Caption: A logical workflow for troubleshooting HPLC separation issues.
Problem: Poor or No Resolution (Co-elution)
Q1: My cis and trans isomer peaks are completely merged (co-eluting). Where do I start?
A: When peaks are completely unresolved, the primary focus should be on changing the selectivity (α) of your chromatographic system. Selectivity describes the ability of the system to distinguish between two analytes. The most powerful tools for altering selectivity are the mobile phase composition and pH.
Protocol 1: Optimizing Mobile Phase Selectivity
This protocol aims to alter the fundamental interactions between the isomers and the stationary phase.
Part A: Modifying the Organic Solvent
-
Rationale: Acetonitrile (ACN) and methanol (MeOH) have different chemical properties and will interact differently with your analytes. Switching from one to the other can dramatically change the elution order or separation factor.
-
Procedure:
-
Prepare identical mobile phases as your starting method, but replace ACN with MeOH at an equivalent elution strength (a slightly higher percentage of MeOH is often needed).
-
Run the analysis with the MeOH-based mobile phase.
-
Observe any changes in selectivity. Even if baseline resolution is not achieved, an increase in the separation between the peak apexes is a positive sign.
-
Consider trying a ternary mixture (e.g., Water/ACN/MeOH) as this can sometimes provide unique selectivity.
-
Part B: Adjusting Mobile Phase pH
-
Rationale: this compound is an acidic compound. The pH of the mobile phase dictates its ionization state.[8] When the pH is near the analyte's pKa, small inconsistencies can lead to retention time shifts and poor peak shape.[10] Operating at a pH at least 1.5-2 units below the pKa ensures the carboxyl group is fully protonated (non-ionized), leading to consistent retention and improved interaction with the C18 stationary phase.[4]
-
Procedure:
-
Determine the pKa of your analyte (estimated to be around 3.5-4.5 for similar cinnamic acids).
-
Ensure your mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to fully suppress ionization.
-
Use a buffer if precise pH control is needed, but simple acid modifiers like 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) are often sufficient and are MS-friendly (formic acid).
-
Compare chromatograms. Lowering the pH should increase retention time and may improve the peak shape for this acidic compound.
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Organic Solvent | Acetonitrile | Methanol | Potential change in selectivity and elution order. |
| pH Modifier | 0.1% Formic Acid (pH ~2.7) | 0.1% Phosphoric Acid (pH ~2.1) | Increased retention and potentially sharper peaks at lower pH. |
Q2: I have partial separation, but the resolution is insufficient (Rs < 1.5). What is the next step?
A: When you have some separation, you can focus on improving efficiency (N) and optimizing retention (k) . Higher efficiency leads to narrower peaks, which can turn partial overlap into baseline resolution.
Protocol 2: Investigating the Effect of Column Temperature
-
Rationale: Temperature affects chromatography in multiple ways: it lowers mobile phase viscosity (reducing backpressure), and it changes the kinetics of mass transfer between the mobile and stationary phases.[11] For some isomer pairs, increasing temperature can improve separation, while for others, decreasing it enhances resolution.[6][7] A systematic evaluation is necessary.
-
Procedure:
-
Using a thermostatted column compartment is essential for reproducibility.[6]
-
Set your initial temperature to 30°C and run the analysis.
-
Increase the temperature in increments (e.g., 35°C, 40°C, 45°C) and repeat the analysis at each step.
-
Conversely, test lower temperatures (e.g., 25°C, 20°C).
-
Analyze the resolution (Rs) at each temperature. Note that retention times will decrease as temperature increases.[12] You may find an optimal temperature where selectivity is maximized.
-
Protocol 3: Optimizing the Flow Rate
-
Rationale: According to the Van Deemter theory, there is an optimal flow rate (linear velocity) at which a column will achieve maximum efficiency (the narrowest peaks). For closely eluting compounds, reducing the flow rate below the typical 1.0 mL/min can significantly increase efficiency and improve resolution, albeit at the cost of a longer run time.[13]
-
Procedure:
-
Begin with your standard flow rate (e.g., 1.0 mL/min).
-
Reduce the flow rate systematically (e.g., to 0.8 mL/min, then 0.6 mL/min).
-
Observe the effect on peak width and resolution. The peaks should become narrower and taller, and the resolution should improve.
-
Problem: Poor Peak Shape (Tailing or Fronting)
Q3: My peaks are tailing. What are the likely causes and solutions?
A: Peak tailing for acidic compounds in reversed-phase HPLC is often caused by secondary interactions between the ionized analyte and active sites (free silanols) on the silica-based stationary phase.
Protocol 4: Addressing Peak Tailing
-
Verify Mobile Phase pH: As discussed in Protocol 1B, ensure the mobile phase pH is low enough to fully suppress the ionization of the cinnamic acid's carboxyl group. This is the most common cause of tailing for acidic analytes.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing.[14]
-
Action: Reduce the injection volume by half, or dilute your sample 10-fold and reinject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Check for Column Contamination/Age: An old or contaminated column may have exposed silanol groups that cause tailing.
-
Action: First, try flushing the column with a strong solvent. If that fails, test the separation on a new column of the same type.
-
Q4: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing and typically points to two issues: severe column overload or poor sample solubility.
Protocol 5: Correcting Peak Fronting
-
Reduce Sample Concentration: This is the most common cause. Follow the steps in Protocol 4, step 2, to reduce the amount of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent much stronger than your initial mobile phase (e.g., 100% ACN or DMSO) can cause peak distortion.
-
Action: Whenever possible, dissolve your sample directly in the initial mobile phase composition (e.g., 70% Water / 30% ACN with 0.1% Formic Acid).[15] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.
-
References
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Link
-
Reverse-phase HPLC chromatography of the cis-cinnamic acid and... ResearchGate. Link
-
Cinnamic Acid Analysis Service. Creative Proteomics. Link
-
Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate. Link
-
Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC - NIH. Link
-
HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column. SIELC Technologies. Link
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link
-
The Use of Temperature for Method Development in LC. Chromatography Today. Link
-
Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. Link
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters Corporation. Link
-
Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. Link
-
How Does Temperature Affect a Compound's Retention Time? Phenomenex. Link
-
Effect of Temperature on HPLC Separations Using C1, C4, C8, and C18 Alkyl Chain Bonded Silica Columns. Semantic Scholar. Link
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Link
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Link
-
Exploring the Role of pH in HPLC Separation. Moravek. Link
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Link
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Link
-
Problem with peaks resolution in HPLC. ResearchGate. Link
-
Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate. Link
-
Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple... CABI Digital Library. Link
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Link
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link
-
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Link
-
A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem. Link
-
Chiral Drug Separation. ScienceDirect. Link
-
Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. NIH. Link
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Link
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Link
-
Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert!. Link
-
HPLC-Based Separation of Cis and Trans Chalcone Isomers. Benchchem. Link
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Link
-
High-performance liquid chromatography separation of cis-trans anthocyanin isomers... PubMed. Link
-
Separation of cis/trans isomers. Chromatography Forum. Link
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Welcome to the technical support center for the synthesis of 5-Methyl-2-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. The unique substitution pattern of an electron-donating methyl group and a strongly electron-withdrawing ortho-trifluoromethyl group presents specific hurdles that require careful consideration of reaction conditions and troubleshooting strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the three primary synthetic routes: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.
I. Knoevenagel Condensation: A Versatile Route
The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids, involving the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][2]
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Catalyst Inactivity: The basicity of the catalyst (e.g., pyridine, piperidine) may be insufficient to deprotonate malonic acid effectively, especially given the electronic effects of the substituted benzaldehyde. | a. Catalyst Choice: Consider using a stronger base system. A combination of pyridine as a solvent and a catalytic amount of piperidine is a common starting point.[1] If this fails, alternative catalysts like triethylamine (TEA) in a non-polar solvent like toluene can be effective.[3] For a greener approach, ammonium salts like ammonium bicarbonate have also been shown to be effective.[4] b. Catalyst Loading: Ensure the correct molar ratio of the catalyst is used. Too little may result in an incomplete reaction, while an excess can sometimes lead to side reactions. |
| 2. Steric Hindrance: The ortho-trifluoromethyl group on the 5-methyl-2-(trifluoromethyl)benzaldehyde can sterically hinder the approach of the malonic acid enolate.[5] | a. Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Refluxing conditions are common for this reaction. b. Extended Reaction Time: Monitor the reaction by TLC. Sterically hindered substrates may require longer reaction times for complete conversion. | |
| 3. Poor Solubility of Reagents: Malonic acid may have limited solubility in less polar solvents, reducing its availability for reaction. | a. Solvent Selection: Pyridine is often used as both a solvent and a catalyst, which helps to solubilize the reagents. If using alternative catalysts, ensure the chosen solvent can dissolve all reactants at the reaction temperature. | |
| Formation of Side Products | 1. Self-condensation of Aldehyde: While less common with aromatic aldehydes, it can occur under strongly basic conditions. | a. Controlled Addition: Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations. |
| 2. Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid can occur at high temperatures, reducing the concentration of the active methylene compound. | a. Temperature Control: While elevated temperatures may be necessary, avoid excessive heating beyond what is required for the reaction to proceed at a reasonable rate. | |
| Difficult Purification | 1. Removal of Pyridine: Pyridine can be difficult to remove completely due to its high boiling point. | a. Aqueous Workup: After the reaction, quench with dilute acid (e.g., HCl) to protonate the pyridine, forming a water-soluble salt that can be removed by aqueous extraction. b. Steam Distillation: For larger scale reactions, steam distillation can be an effective method to remove residual pyridine.[6] |
| 2. Co-precipitation of Starting Materials: Unreacted benzaldehyde or malonic acid may co-precipitate with the product. | a. Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying the final product.[7] b. Column Chromatography: If recrystallization is insufficient, column chromatography can be used for more challenging purifications.[8] |
Frequently Asked Questions (FAQs): Knoevenagel Condensation
Q1: Why is a combination of pyridine and piperidine often used as the catalyst?
A1: Pyridine serves as both a solvent and a weak base, while piperidine is a stronger base that acts as the primary catalyst for the deprotonation of malonic acid. This combination provides a robust catalytic system for the Knoevenagel condensation.[1]
Q2: Can I run the Knoevenagel condensation without pyridine due to its toxicity?
A2: Yes, several greener alternatives to pyridine have been developed. Using triethylamine (TEA) in a solvent like toluene is a common alternative.[3] Additionally, solvent-free conditions using benign catalysts like ammonium salts have been reported to be effective.[4]
Q3: How does the ortho-trifluoromethyl group affect the Knoevenagel condensation?
A3: The trifluoromethyl group is strongly electron-withdrawing, which can activate the aldehyde towards nucleophilic attack. However, its steric bulk at the ortho position can hinder the approach of the nucleophile, potentially slowing down the reaction rate and requiring more forcing conditions (higher temperature, longer reaction time).[5]
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow for this compound synthesis.
II. Perkin Reaction: A Classic Approach
The Perkin reaction is a classic method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[9]
Troubleshooting Guide: Perkin Reaction
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield | 1. Incomplete Reaction: The reaction often requires high temperatures and long reaction times to go to completion.[10] | a. Temperature and Time: Ensure the reaction is heated to the appropriate temperature (typically 160-180°C) for a sufficient duration (often several hours).[6] Microwave irradiation has been shown to significantly reduce reaction times.[10] b. Anhydrous Conditions: The presence of water can hydrolyze the acetic anhydride, reducing its effective concentration. Use freshly fused and finely powdered sodium acetate and ensure all glassware is dry. |
| 2. Side Reactions: Aromatic aldehydes can undergo side reactions in the basic environment of the Perkin reaction.[11] | a. Purity of Aldehyde: Use freshly distilled or purified 5-methyl-2-(trifluoromethyl)benzaldehyde to minimize impurities that could lead to side reactions. b. Stoichiometry: Use a slight excess of acetic anhydride and sodium acetate to ensure the complete conversion of the aldehyde. | |
| Formation of Tar-like Byproducts | 1. Polymerization: At high temperatures, polymerization of the starting materials or product can occur. | a. Temperature Control: Avoid overheating the reaction mixture. Use an oil bath for precise temperature control. b. Reaction Time: While long reaction times are often necessary, prolonged heating at very high temperatures can promote decomposition and polymerization. Monitor the reaction and stop when the starting material is consumed. |
| Difficult Product Isolation | 1. Incomplete Hydrolysis of the Intermediate: The initial product of the Perkin reaction is a mixed anhydride which needs to be hydrolyzed to the final cinnamic acid. | a. Thorough Workup: During the workup, ensure the reaction mixture is poured into a sufficient volume of water while still hot to facilitate the hydrolysis of any remaining anhydride and the mixed anhydride intermediate.[6] b. Basification and Acidification: The use of a sodium carbonate solution to basify the mixture helps to dissolve the cinnamic acid as its sodium salt, allowing for the removal of non-acidic impurities. Subsequent acidification precipitates the pure cinnamic acid.[6] |
Frequently Asked Questions (FAQs): Perkin Reaction
Q1: Why is sodium acetate used as the base in the Perkin reaction?
A1: Sodium acetate acts as a base to deprotonate the acetic anhydride, forming an enolate which then acts as the nucleophile in the condensation with the aldehyde. It is a weak base, which helps to avoid self-condensation of the aldehyde.[12]
Q2: Can I use a different anhydride in the Perkin reaction?
A2: Yes, other aliphatic acid anhydrides can be used, which will result in an α-substituted cinnamic acid. However, for the synthesis of this compound, acetic anhydride is the appropriate reagent.[13]
Q3: How does the electron-withdrawing trifluoromethyl group impact the Perkin reaction?
A3: The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the aldehyde more electrophilic and susceptible to nucleophilic attack, which can be beneficial for the reaction. However, it can also influence the stability of intermediates and potentially affect the overall yield.
Logical Relationship: Perkin Reaction Mechanism
Sources
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- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 11. jocpr.com [jocpr.com]
- 12. m.youtube.com [m.youtube.com]
- 13. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
Validation & Comparative
comparing biological activity of 5-Methyl-2-(trifluoromethyl)cinnamic acid with cinnamic acid
An In-Depth Comparative Guide to the Biological Activities of Cinnamic Acid and 5-Methyl-2-(trifluoromethyl)cinnamic Acid
Introduction: From Natural Scaffolds to Engineered Potency
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold in medicinal chemistry.[1][2] Its simple structure, featuring a phenyl ring and an acrylic acid side chain, belies a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The inherent bioactivity and low toxicity of cinnamic acid make it an attractive starting point for the development of novel therapeutic agents.[2][5]
This guide focuses on a specific synthetic derivative, this compound. The introduction of two key functional groups—a methyl group at the 5-position and a trifluoromethyl (TFM) group at the 2-position—is a deliberate chemical modification designed to modulate the parent molecule's physicochemical properties and, consequently, its biological efficacy. The TFM group is a particularly powerful modulator in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity. This guide provides a comparative analysis of the known biological profile of cinnamic acid against the predicted and testable activities of its engineered derivative, offering a framework for researchers and drug development professionals to evaluate its potential.
Baseline Biological Profile: Cinnamic Acid
Cinnamic acid and its natural derivatives have been extensively studied, revealing a variety of pharmacological effects.
-
Antimicrobial Activity : Cinnamic acid demonstrates efficacy against a range of pathogens, including bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[3] Its primary mechanism involves the disruption of bacterial cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[3] It generally shows stronger inhibition against Gram-positive bacteria than Gram-negative bacteria.[6]
-
Anti-inflammatory Properties : The anti-inflammatory effects of cinnamic acid are attributed to its ability to reduce oxidative stress and decrease the infiltration of inflammatory cells.[3] Studies have shown that cinnamic acid derivatives can inhibit key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[4]
-
Anticancer Potential : Research indicates that cinnamic acid can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including melanoma, glioblastoma, and lung carcinoma.[7] The proposed mechanisms include the induction of the caspase cascade, cell cycle arrest, and disruption of the cellular cytoskeleton.[7]
-
Antioxidant Effects : As a phenolic acid, cinnamic acid can terminate radical chain reactions by donating electrons, thereby neutralizing free radicals and mitigating oxidative stress.[1]
Predicted Biological Profile: this compound
While direct experimental data for this compound is scarce, we can formulate strong hypotheses about its biological activity based on established principles of structure-activity relationships (SAR). The key is to understand the influence of the methyl and TFM substituents.
-
Influence of the Trifluoromethyl (TFM) Group : The TFM group is a strong electron-withdrawing group and is highly lipophilic. Its inclusion is predicted to:
-
Enhance Membrane Permeability : Increased lipophilicity should improve the molecule's ability to penetrate bacterial cell membranes and the plasma membranes of mammalian cells, potentially leading to enhanced antimicrobial and anticancer activity.
-
Increase Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The TFM group can block metabolically labile sites on the aromatic ring, preventing oxidative metabolism by cytochrome P450 enzymes. This would increase the compound's half-life and bioavailability.
-
Modulate Acidity and Binding : The electron-withdrawing nature of the TFM group will increase the acidity of the carboxylic acid proton, which could influence its interaction with biological targets.
-
-
Influence of the Methyl Group : The methyl group is a weak electron-donating group that also increases lipophilicity. Its presence at the 5-position may further enhance membrane permeability and could provide steric hindrance that influences binding to specific enzyme active sites.
Based on these modifications, this compound is hypothesized to exhibit superior or modified biological activity compared to the parent cinnamic acid, particularly in antimicrobial and anticancer applications where cell membrane penetration is a critical first step.
Proposed Head-to-Head Experimental Comparison
To validate these hypotheses, a direct comparative experimental approach is essential. The following section details robust, self-validating protocols for assessing and comparing the biological activities of both compounds.
Comparative Antimicrobial Activity Assessment
The objective is to determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the two compounds against representative Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions : Prepare 10 mg/mL stock solutions of Cinnamic Acid and this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strains : Use standard strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Grow cultures in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve a concentration range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation : Add the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls :
-
Positive Control : Wells with bacteria and MHB (no compound).
-
Negative Control : Wells with MHB and the highest concentration of the compound (no bacteria) to check for compound sterility.
-
Solvent Control : Wells with bacteria, MHB, and the highest concentration of DMSO used.
-
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination : From the wells showing no growth, plate 10 µL onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Cinnamic Acid | S. aureus | ||
| This compound | S. aureus | ||
| Cinnamic Acid | E. coli |
| this compound | E. coli | | |
Comparative Antioxidant Activity Assessment
This protocol uses the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to compare the antioxidant potential of the two compounds.
[8][9][10]Experimental Protocol: DPPH Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of each test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
Assay Procedure : In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.
-
Controls :
-
Blank : 100 µL methanol + 100 µL of a compound dilution (to measure background absorbance).
-
Control : 100 µL methanol + 100 µL DPPH solution (represents 0% scavenging).
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination : Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Antioxidant Activity
| Compound | IC50 (µM) |
|---|---|
| Cinnamic Acid | |
| This compound |
| Ascorbic Acid (Standard) | |
Comparative Anti-inflammatory Activity Assessment
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various non-toxic concentrations of each compound for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.
-
Nitrite Measurement (Griess Assay) :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve : Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Cell Viability : Perform an MTT assay on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.
dot
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
Cinnamic acid is a well-established natural product with a diverse biological profile. The strategic addition of methyl and trifluoromethyl groups in this compound is predicted to significantly enhance its therapeutic potential. The increased lipophilicity and metabolic stability conferred by these groups are hypothesized to lead to superior antimicrobial and anticancer efficacy. However, these predictions require rigorous experimental validation. The protocols outlined in this guide provide a clear and actionable framework for a head-to-head comparison. The resulting data will be crucial for determining if this engineered derivative represents a meaningful advancement over its natural precursor and warrants further investigation in preclinical drug development programs.
References
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Source 1]
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P
-
Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library.[Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI.[Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.[Link]
- Exploring the Anticancer Potential of Cinnamic Acid Deriv
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.[Link]
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Source 8]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.[Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.[Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC.[Link]
-
Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate.[Link]
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A Researcher's Guide to Methyl-Substituted Cinnamic Acids: Unraveling the Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle art of molecular modification holds the key to unlocking potent therapeutic agents. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long captured the attention of researchers due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of a simple methyl group to the phenyl ring of cinnamic acid gives rise to three positional isomers: 2-methylcinnamic acid (ortho), 3-methylcinnamic acid (meta), and 4-methylcinnamic acid (para). While structurally similar, the position of this methyl group profoundly influences the molecule's electronic and steric characteristics, thereby altering its biological efficacy.
This guide provides a comparative analysis of these methyl-substituted cinnamic acid isomers, synthesizing experimental data to elucidate their structure-activity relationships (SAR). We will delve into their comparative physicochemical properties, explore their varied biological activities with supporting quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
The Decisive Role of Methyl Group Positioning: A Physicochemical Overview
The placement of the electron-donating methyl group on the phenyl ring directly impacts fundamental physicochemical properties such as melting point, acidity (pKa), and solubility. These parameters are critical in drug development as they influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Cinnamic Acid | 2-Methylcinnamic Acid | 3-Methylcinnamic Acid | 4-Methylcinnamic Acid |
| Molecular Weight ( g/mol ) | 148.16 | 162.19 | 162.19 | 162.19 |
| Melting Point (°C) | 133 | 174-176 | 114 | 196-198 |
| pKa (at 25°C) | 4.44 | 4.5 | ~4.5 (estimated) | 4.48 - 4.56 |
| Water Solubility | Slightly soluble (0.5 g/L) | Sparingly soluble | Data not available | Insoluble/Slightly soluble |
Data compiled from various sources. Note the variability in reported values and the lack of comprehensive data for the 3-methyl isomer.[1]
The para-isomer exhibits the highest melting point, suggesting a more stable crystal lattice structure. The pKa values are all relatively similar, indicating that the methyl group has a minor influence on the acidity of the carboxylic acid moiety.
Biological Activity: A Tale of Three Isomers
The therapeutic potential of methyl-substituted cinnamic acids is diverse. Here, we compare their performance in key areas of biological activity, supported by experimental findings.
Antimicrobial Efficacy
Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the disruption of cell membrane integrity and function. While comprehensive comparative data for all three methyl isomers against a wide panel of microbes is limited, studies on related derivatives suggest that lipophilicity and electronic effects play a crucial role.
For instance, a study on cinnamic acid derivatives revealed that modification of the carboxylic acid group to an ester can enhance antimicrobial efficacy.[2] Another study highlighted that the addition of a nitro group to methyl cinnamate enhances its antibacterial effectiveness.[3] While direct comparisons of the methyl-substituted cinnamic acids are not extensively documented in the provided search results, it is known that 4-methylcinnamic acid has been investigated for its potential to overcome antifungal tolerance.[1] To definitively determine the superior isomer for antimicrobial activity, a head-to-head comparison of their Minimum Inhibitory Concentrations (MICs) against a standardized panel of bacteria and fungi is necessary.
Antioxidant Potential
The antioxidant activity of cinnamic acid derivatives is often linked to their ability to donate a hydrogen atom, thereby neutralizing free radicals. While phenolic hydroxyl groups are major contributors to this activity, the electron-donating nature of the methyl group can also influence the radical scavenging capabilities of the molecule.
Ferulic acid and sinapic acid, which are methylated and hydroxylated derivatives of cinnamic acid, are known to improve cell viability and increase the expression of endogenous antioxidant enzymes.[4] A direct quantitative comparison of the antioxidant potential of the three methylcinnamic acid isomers, for example, through a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, would be required to establish a clear SAR. Without such data, a definitive ranking of their antioxidant efficacy remains speculative.[1]
Anticancer Activity
The anticancer potential of cinnamic acid derivatives has been a significant area of research. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.
Synthesis of Methyl-Substituted Cinnamic Acids
A common and efficient method for the synthesis of α-methyl cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[7][8] This reaction typically involves the condensation of a substituted benzaldehyde with an active methylene compound, such as succinic anhydride, in the presence of a base.
Workflow for Synthesis of α-Methyl Cinnamic Acid Derivatives
Caption: Knoevenagel-Doebner condensation for synthesizing α-methyl cinnamic acid derivatives.
Step-by-Step Protocol:
-
To a suitable reaction vessel, add the substituted benzaldehyde (e.g., 2-methylbenzaldehyde, 3-methylbenzaldehyde, or 4-methylbenzaldehyde) and succinic anhydride.
-
Add a catalytic amount of a base, such as sodium hydroxide.
-
The reaction mixture is then subjected to microwave irradiation for a short period.[7]
-
After completion of the reaction, the mixture is cooled and acidified to precipitate the crude product.
-
The crude product is then purified by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[5]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cancer cells (e.g., A-549) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the methyl-substituted cinnamic acids.
-
After a predetermined incubation period (e.g., 48 hours), the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the formazan crystals to form.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Concluding Remarks and Future Directions
The position of a methyl group on the cinnamic acid scaffold significantly influences its physicochemical properties and biological activities. While existing research provides valuable insights into the SAR of these compounds, a comprehensive, direct comparative study of the ortho-, meta-, and para-isomers is warranted. Such a study, employing standardized protocols and a broad range of biological assays, would provide a clearer roadmap for the rational design of more potent cinnamic acid-based therapeutic agents. The information presented in this guide serves as a foundation for researchers to build upon, highlighting both the knowns and the crucial unknowns in the structure-activity relationship of methyl-substituted cinnamic acids.
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A Researcher's Guide to Validating the Anticancer Efficacy of 5-Methyl-2-(trifluoromethyl)cinnamic Acid: A Comparative In Vitro Analysis
Introduction: The Therapeutic Potential of Cinnamic Acids in Oncology
Cinnamic acid and its derivatives represent a promising class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including notable anticancer properties.[1][2] These compounds, characterized by a 3-phenyl-acrylic acid scaffold, offer a versatile platform for structural modification to enhance therapeutic efficacy.[1] Substitutions on the phenyl ring, in particular, have been shown to significantly influence their cytotoxic and mechanistic profiles.[3] This guide focuses on a specific, novel derivative, 5-Methyl-2-(trifluoromethyl)cinnamic acid (hereafter referred to as Cinn-MTF ), to provide a comprehensive framework for its validation as a potential anticancer agent.
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design, often employed to enhance metabolic stability, membrane permeability, and binding affinity.[4] Coupled with a methyl group, the unique electronic and steric properties of Cinn-MTF warrant a thorough investigation of its anticancer potential. This document serves as a technical guide for researchers, outlining a logical, multi-step workflow to characterize the efficacy and mechanism of action of Cinn-MTF across various cancer cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to benchmark its performance.
Phase 1: Initial Cytotoxicity Screening - The MTT Assay
The first critical step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, high-throughput colorimetric method ideal for this initial screening phase.[5]
Causality of Choice: The MTT assay is selected for its reliability and direct correlation between mitochondrial metabolic activity and cell viability.[5] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of living, metabolically active cells.[5] This allows for a quantitative assessment of a compound's dose-dependent cytotoxic or cytostatic effects.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[6]
-
Compound Treatment: Prepare a series of dilutions of Cinn-MTF (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the Cinn-MTF dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of Cinn-MTF that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
Comparative Data Presentation: IC50 Values (µM)
The table below presents hypothetical, yet plausible, IC50 values for Cinn-MTF based on published data for other cytotoxic cinnamic acid derivatives, compared against a standard chemotherapeutic agent, Doxorubicin.[2][9]
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MRC-5 (Normal Lung Fibroblast) |
| Cinn-MTF (Hypothetical) | 15.5 | 22.8 | 18.2 | > 100 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 0.9 | 5.4 |
| Cinnamic Acid Analog A | 35.2 | 45.1 | 50.5 | > 150 |
| Cinnamic Acid Analog B | 10.3 | 14.7 | 12.9 | > 80 |
Note: Data for Analogs A and B are representative values from literature to provide context. A high IC50 value against a normal cell line like MRC-5 suggests potential cancer cell-specific cytotoxicity, a highly desirable trait.
Phase 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, the next logical step is to determine how Cinn-MTF induces cell death. The primary modes of cancer cell death induced by chemotherapy are apoptosis and necrosis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating these populations.[10]
Causality of Choice: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][11] This dual-staining method allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
The overall workflow to investigate the mechanism of action involves a series of interconnected assays.
Caption: Workflow for validating the anticancer properties of a novel compound.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with Cinn-MTF at its determined IC50 concentration for 24-48 hours. Include untreated and positive control (e.g., Staurosporine) wells.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer and analyze the samples immediately by flow cytometry.[12] Live cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Phase 3: Investigating Cell Cycle Perturbation
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution via PI staining and flow cytometry is a crucial step in mechanistic evaluation.[13]
Causality of Choice: Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[14] An accumulation of cells in a specific phase following treatment indicates drug-induced cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C or for at least 2 hours on ice.[15]
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[14]
Hypothesized Mechanism of Action and Pathway Modulation
Based on studies of related cinnamic acid derivatives, Cinn-MTF may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[4][17] A plausible hypothesis is that Cinn-MTF induces apoptosis by activating the intrinsic mitochondrial pathway and arresting the cell cycle at the G2/M checkpoint.
Caption: Hypothesized mechanism of Cinn-MTF inducing G2/M arrest and apoptosis.
This proposed mechanism can be validated through Western blot analysis to probe for key proteins such as cleaved Caspase-3, PARP, the anti-apoptotic protein Bcl-2, and cell cycle regulators like Cyclin D1. A decrease in Bcl-2 and an increase in cleaved Caspase-3 would support the apoptotic mechanism, while altered levels of cyclins would confirm cell cycle arrest.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to validate the anticancer properties of a novel compound, this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's activity. The data generated from these in vitro studies, particularly a favorable therapeutic index (high IC50 in normal cells vs. low IC50 in cancer cells) and a well-defined apoptotic mechanism, would provide a strong rationale for advancing Cinn-MTF to more complex pre-clinical models, including 3D cell cultures and in vivo animal studies.
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A Head-to-Head Comparison of Fluorinated Cinnamic Acid Analogs: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorine in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The core structure, featuring a phenyl group linked to an acrylic acid moiety, offers a versatile template for chemical modification.[1][5] One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into lead compounds.[6][7] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[5] Strategic fluorination can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and alter pKa, thereby optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7]
This guide provides a head-to-head comparison of key fluorinated cinnamic acid analogs, focusing on positional isomers (ortho-, meta-, and para-fluorocinnamic acids). We will dissect how the seemingly subtle change in fluorine's position on the phenyl ring leads to significant divergence in their physicochemical properties, spectroscopic signatures, and biological activities. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select fluorinated cinnamic acid derivatives for their specific therapeutic targets.
Physicochemical Properties: A Comparative Analysis
The position of the fluorine atom directly influences the electronic distribution within the molecule, which in turn affects properties like acidity, lipophilicity, and melting point. A summary of key physicochemical properties for ortho-, meta-, and para-fluorocinnamic acid is presented below.
| Property | 2-Fluorocinnamic Acid (ortho) | 3-Fluorocinnamic Acid (meta) | 4-Fluorocinnamic Acid (para) | Cinnamic Acid (Unsubstituted) |
| Molecular Formula | C₉H₇FO₂ | C₉H₇FO₂ | C₉H₇FO₂ | C₉H₈O₂ |
| Molecular Weight | 166.15 g/mol | 166.15 g/mol | 166.15 g/mol | 148.16 g/mol |
| Melting Point (°C) | 176-179 °C | 162-163 °C[8] | 208-210 °C[9] | 133 °C |
| logP (Octanol/Water) | 2.15 (Predicted) | 2.15 (Predicted) | 2.15 (Predicted) | 1.99 (Predicted) |
| pKa | ~4.3 (Predicted) | ~4.2 (Predicted) | ~4.1 (Predicted) | ~4.44 |
Data sourced from PubChem and other cited literature.[8][9][10][11]
Expert Insights: The variation in melting points is particularly noteworthy. The para-substituted analog exhibits the highest melting point, likely due to a more ordered crystal lattice packing enabled by its symmetrical structure. The logP values, which predict lipophilicity, are similar for the fluorinated analogs and slightly higher than the parent cinnamic acid, suggesting that fluorination can subtly enhance membrane permeability.
Synthesis of Fluorinated Cinnamic Acids: A Standardized Protocol
The Knoevenagel-Doebner condensation is a reliable and widely used method for synthesizing cinnamic acids and their derivatives. It involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and piperidine.
Experimental Workflow: Knoevenagel-Doebner Condensation
Caption: Workflow for the synthesis of fluorocinnamic acids.
Step-by-Step Synthesis Protocol (Example: 3-Fluorocinnamic Acid)
This protocol is adapted from established methods.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluorobenzaldehyde (40 g), malonic acid (47 g), and 150 mL of an ethanolic solution containing pyridine (10 g) and piperidine (5 g).
-
Reflux: Heat the mixture at reflux with constant stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask in an ice bath.
-
Precipitation: Add 300 mL of cold water to the chilled reaction mixture. This will cause the trans-3-fluorocinnamic acid to precipitate out of the solution.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid thoroughly with cold water to remove any residual pyridine and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to yield crystalline trans-3-fluorocinnamic acid. The expected yield is approximately 84%.[8]
Causality Behind Experimental Choices:
-
Malonic Acid: Serves as the carbanion source after deprotonation by the base.
-
Pyridine/Piperidine: This combination acts as a basic catalyst. Piperidine, being a stronger base, facilitates the initial deprotonation of malonic acid, while pyridine serves as a milder base and a suitable solvent for the reaction.
-
Reflux: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent decarboxylation steps.
-
Water Precipitation: Fluorocinnamic acid is poorly soluble in cold water, allowing for its effective separation from the reaction mixture upon addition of water.
Head-to-Head Comparison of Biological Activity
The true divergence between fluorinated cinnamic acid analogs becomes evident when comparing their biological activities. The position of the fluorine atom dictates how the molecule interacts with biological targets, leading to significant differences in potency and selectivity.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
A study systematically evaluated a series of fluorine-substituted cinnamic acid derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12] The results starkly illustrate the impact of fluorine's position.
| Compound Derivative | Target Enzyme | IC₅₀ (µmol/L) | Selectivity (AChE/BChE) |
| para-Fluoro Analog | AChE | Potent Activity | High Selectivity for AChE |
| BChE | Poor Activity | ||
| ortho-Fluoro Analog | AChE | Poor Activity | High Selectivity for BChE |
| BChE | Potent Activity |
Data synthesized from the findings of a structure-activity study.[12]
Expert Insights & SAR: The study revealed a clear pattern: para-substitution with fluorine or chlorine resulted in potent and selective AChE inhibitors, while ortho-substitution led to the opposite effect, favoring BChE inhibition.[12] This demonstrates a profound structure-activity relationship (SAR). The para-fluoro group, with its electron-withdrawing inductive effect and electron-donating resonance effect, likely orients the molecule optimally within the active site of AChE. Conversely, the ortho-fluoro group may introduce steric hindrance or unfavorable electronic interactions in the AChE active site, while promoting a better fit within the larger, more accommodating active site of BChE. The most potent compound identified in the study (compound 6d, a para-chloro derivative) exhibited an IC₅₀ of 1.11 µmol/L against AChE and was found to be a mixed-type inhibitor.[12]
Anticancer Activity: Targeting Proliferative Pathways
Fluorinated cinnamic acid derivatives have also been investigated as anticancer agents.[13] A recent study synthesized a series of p-fluorocinnamide derivatives and evaluated their cytotoxic activity against the HepG2 liver cancer cell line.[13]
| Compound | Description | Cytotoxicity IC₅₀ vs. HepG2 (µM) | EGFR Inhibition IC₅₀ (µM) |
| Compound 6 | Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | 4.23 | 0.13 |
| Staurosporine (Ref.) | Reference Drug | 5.59 | N/A |
| Palatinib (Ref.) | Reference EGFR Inhibitor | N/A | 0.07 |
Data sourced from a 2024 study on cinnamide-fluorinated compounds.[13]
Expert Insights & Mechanism of Action: The most potent compound, an imidazolone derivative of p-fluorocinnamide (Compound 6), displayed superior cytotoxic activity against HepG2 cells compared to the reference drug staurosporine.[13] Mechanistic studies revealed that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[13] Furthermore, it was shown to induce cell cycle arrest at the G1 phase and promote apoptosis in HepG2 cells.[13]
The choice to incorporate a 4-fluoro substituent is a rational design strategy, as this moiety is a key feature in several potent EGFR tyrosine kinase inhibitors.[13] The fluorine atom can enhance binding affinity through favorable interactions (e.g., hydrogen bonds or dipole interactions) within the ATP-binding pocket of the EGFR kinase domain.
Signaling Pathway: EGFR Inhibition by Fluorinated Cinnamide
Caption: EGFR signaling pathway inhibited by a fluorinated cinnamide.
Spectroscopic Characterization: Deciphering the Signatures
Spectroscopic techniques like NMR and IR are indispensable for confirming the structure and purity of synthesized analogs. The fluorine atom provides a unique handle for characterization, especially using ¹⁹F NMR.
-
Infrared (IR) Spectroscopy: All analogs will show characteristic peaks for the carboxylic acid O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and alkene C=C stretch (~1630 cm⁻¹).[14] The C-F bond vibration typically appears in the fingerprint region (1000-1400 cm⁻¹), but its exact position can be influenced by its location on the aromatic ring.
-
¹H NMR Spectroscopy: The protons on the aromatic ring will be most affected. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The magnitude of this coupling constant (J-value) depends on the number of bonds separating the proton and the fluorine atom (²J, ³J, ⁴J).
-
¹³C NMR Spectroscopy: The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Other carbons in the ring will also show smaller C-F couplings.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorinated compounds.[15] Each positional isomer will have a distinct chemical shift in the ¹⁹F NMR spectrum, providing an unambiguous method for their differentiation.
Conclusion and Future Outlook
This head-to-head comparison demonstrates that the substitution of a single hydrogen atom with fluorine on the cinnamic acid scaffold is a powerful tool for modulating biological activity. The positional isomerism of fluorine—ortho, meta, or para—is not a trivial structural change but a critical determinant of target selectivity and potency.
-
Para-fluorocinnamic acid derivatives show significant promise as selective AChE inhibitors for neurodegenerative diseases and as potent EGFR inhibitors for cancer therapy.[12][13]
-
Ortho-fluorocinnamic acid derivatives may be better suited for developing selective BChE inhibitors.[12]
The insights gained from this comparative analysis underscore the importance of rational drug design. By understanding the structure-activity relationships, researchers can more effectively tailor the properties of cinnamic acid-based compounds for specific therapeutic applications. Future work should continue to explore the vast chemical space of fluorinated cinnamic acid derivatives, including di- and tri-fluorinated analogs and the introduction of fluorine at the alpha- or beta-positions of the acrylic acid side chain, to unlock new therapeutic potentials.
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A Senior Application Scientist's Guide to In-Silico ADMET Profiling: A Comparative Analysis of 5-Methyl-2-(trifluoromethyl)cinnamic acid
Introduction: The Imperative of Early ADMET Assessment
In modern drug discovery, the mantra "fail early, fail cheap" has become a cornerstone of efficient and cost-effective research and development.[1] A significant proportion of late-stage clinical trial failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[2][3] Consequently, the early identification and mitigation of potential ADMET liabilities are paramount. In-silico computational models offer a powerful, high-throughput, and resource-efficient strategy to predict these properties directly from a compound's chemical structure, long before synthesis is even undertaken.[1][4][5]
This guide provides an in-depth, comparative in-silico ADMET analysis of 5-Methyl-2-(trifluoromethyl)cinnamic acid , a novel small molecule. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the process, explaining the rationale behind our analytical choices and interpreting the results within the context of drug development. We will compare our lead compound against a carefully selected set of alternatives to understand the specific impact of its structural modifications:
-
trans-Cinnamic acid: The parent scaffold, providing a baseline profile.
-
m-(Trifluoromethyl)cinnamic acid: An isomer to assess the positional effects of the trifluoromethyl group.
-
Ibuprofen: A well-established NSAID with a known, favorable ADMET profile to serve as a clinical benchmark.
This analysis will leverage a suite of validated, freely accessible web-based platforms, ensuring the methodologies described are both transparent and reproducible for researchers in the field.
Part 1: The In-Silico Evaluation Workflow: A Self-Validating System
Our approach is grounded in the principle of triangulation, using multiple predictive tools that employ different algorithms (e.g., machine learning, rule-based, pharmacophore-based) to build confidence in the consensus results.[4][6] By comparing predictions across platforms, we create a more robust and trustworthy profile.
Selected Computational Platforms:
-
SwissADME: Chosen for its robust prediction of physicochemical properties, pharmacokinetics, and drug-likeness, based on a combination of established rules and predictive models.[7]
-
pkCSM: Selected for its comprehensive predictions of a wide array of ADMET parameters, utilizing graph-based signatures to model pharmacokinetic and toxicological endpoints.[8]
-
ProTox 3.0: Employed for its specialized focus on toxicity prediction, integrating molecular similarity, fragment propensities, and machine learning models to forecast a range of toxicological hazards.[9][10]
Step-by-Step Predictive Workflow:
-
Input Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for each compound are obtained or generated. These serve as the universal input for all platforms.
-
This compound: Cc1cc(C(F)(F)F)ccc1/C=C/C(=O)O
-
trans-Cinnamic acid: O=C(O)/C=C/c1ccccc1
-
m-(Trifluoromethyl)cinnamic acid: O=C(O)/C=C/c1cccc(c1)C(F)(F)F
-
Ibuprofen: CC(C)Cc1ccc(cc1)C(C)C(=O)O
-
-
Platform Execution: The SMILES string for each compound is submitted to the SwissADME, pkCSM, and ProTox 3.0 web servers.
-
Data Aggregation: All relevant predicted endpoints from each platform are systematically collected and organized into the comparative tables presented in the following sections.
-
Comparative Analysis: The predicted data for this compound is critically evaluated against the baseline (trans-Cinnamic acid), the isomer (m-(Trifluoromethyl)cinnamic acid), and the clinical benchmark (Ibuprofen).
Caption: A streamlined workflow for in-silico ADMET prediction.
Part 2: Results and Comparative Analysis
A. Absorption: Physicochemical Properties and Intestinal Permeability
A molecule's journey begins with absorption, which is heavily influenced by its physicochemical characteristics. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA).
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | This compound | trans-Cinnamic acid | m-(Trifluoromethyl)cinnamic acid | Ibuprofen (Benchmark) | Optimal Range |
|---|---|---|---|---|---|
| MW ( g/mol ) | 230.18 | 148.16 | 216.16 | 206.28 | < 500 |
| LogP (Consensus) | 3.25 | 1.85 | 3.01 | 3.19 | 1-3 |
| LogS (ESOL) | -3.81 | -2.15 | -3.55 | -3.61 | > -4 |
| TPSA (Ų) | 37.30 | 37.30 | 37.30 | 37.30 | < 140 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | N/A |
Expert Analysis: The introduction of the methyl and trifluoromethyl groups onto the cinnamic acid scaffold significantly increases lipophilicity (LogP from 1.85 to 3.25), as expected. This is a critical modification, as excessively low lipophilicity can hinder membrane permeation. However, this comes at the cost of reduced aqueous solubility. The predicted LogS of -3.81 for our lead compound is approaching the lower end of the desirable range, suggesting that while membrane crossing may be improved, poor solubility could become a limiting factor for absorption. All compounds, including our lead, adhere to Lipinski's Rule of Five, indicating a good starting point for "drug-likeness."
Table 2: Predicted Absorption and Efflux Properties
| Parameter | This compound | trans-Cinnamic acid | m-(Trifluoromethyl)cinnamic acid | Ibuprofen (Benchmark) | Interpretation |
|---|---|---|---|---|---|
| HIA (%) | 93.8% | 94.5% | 93.6% | 94.7% | High |
| Caco-2 Perm. (logPapp) | 0.98 | 0.75 | 0.91 | 1.21 | Moderate-High |
| P-gp Substrate | No | No | No | No | Low risk of efflux |
Expert Analysis: All compounds are predicted to have high human intestinal absorption (HIA). The increased lipophilicity of our lead compound translates to a higher predicted Caco-2 permeability compared to the parent cinnamic acid, suggesting more efficient passive diffusion across the gut wall. Critically, none of the compounds are predicted to be substrates of P-glycoprotein (P-gp), a key efflux transporter that can pump drugs out of cells and limit bioavailability.[11][12] This is a highly favorable characteristic, reducing the risk of poor absorption and certain drug-drug interactions.
B. Distribution: Reaching the Target
Distribution properties, such as the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB), determine where the drug goes in the body.
Table 3: Predicted Distribution Properties
| Parameter | This compound | trans-Cinnamic acid | m-(Trifluoromethyl)cinnamic acid | Ibuprofen (Benchmark) | Interpretation |
|---|---|---|---|---|---|
| VDss (human, log L/kg) | -0.05 | -0.31 | -0.11 | -0.15 | Low-Moderate |
| BBB Permeation (logBB) | -0.63 | -0.89 | -0.71 | -0.18 | No |
| Fraction Unbound (%) | 8.8% | 20.1% | 10.9% | 2.0% | Low-Moderate |
Expert Analysis: The predicted volume of distribution for all compounds is relatively low, suggesting they will primarily reside in the bloodstream rather than distributing extensively into tissues. All cinnamic acid derivatives are predicted to be CNS-negative (unable to cross the BBB), which is often a desirable safety feature for non-CNS targets to avoid neurological side effects. The higher lipophilicity of our lead compound results in a lower fraction of unbound drug in plasma compared to cinnamic acid, indicating stronger binding to plasma proteins like albumin. This can impact efficacy and clearance, as only the unbound drug is pharmacologically active.
C. Metabolism: The Role of Cytochrome P450
Metabolism is the body's process of chemically modifying drugs, primarily accomplished by the Cytochrome P450 (CYP) enzyme superfamily in the liver.[13] Predicting interactions with these enzymes is crucial for assessing a compound's metabolic stability and its potential for drug-drug interactions (DDIs).[14][15][16]
Caption: Major CYP450 enzymes involved in Phase I drug metabolism.
Table 4: Predicted Cytochrome P450 Inhibition Profile
| Parameter | This compound | trans-Cinnamic acid | m-(Trifluoromethyl)cinnamic acid | Ibuprofen (Benchmark) | Interpretation |
|---|---|---|---|---|---|
| CYP1A2 Inhibitor | No | No | No | No | Low DDI Risk |
| CYP2C9 Inhibitor | Yes | No | No | Yes | Potential DDI Risk |
| CYP2C19 Inhibitor | No | No | No | No | Low DDI Risk |
| CYP2D6 Inhibitor | No | No | No | No | Low DDI Risk |
| CYP3A4 Inhibitor | No | No | No | No | Low DDI Risk |
Expert Analysis: The most significant finding here is the predicted inhibition of CYP2C9 by our lead compound, a liability it shares with the benchmark, Ibuprofen. CYP2C9 is a critical enzyme for metabolizing many drugs, including warfarin and certain antidiabetics.[17] This prediction is a red flag, indicating a potential for clinically significant drug-drug interactions. Further in-vitro testing to confirm and quantify the potency of this inhibition (i.e., determine the IC50) would be a high-priority next step. The parent compound and the meta-isomer do not share this predicted liability, suggesting the specific arrangement of the methyl and trifluoromethyl groups in the 2- and 5-positions creates a pharmacophore for CYP2C9 inhibition.
D. Excretion and Toxicity: The Final Hurdles
This final stage assesses how the drug is cleared from the body and its potential for causing harm. Cardiotoxicity, mediated by the blockade of the hERG potassium channel, is a major cause of drug withdrawal.[18][19][20]
Table 5: Predicted Excretion and Toxicity Profile
| Parameter | This compound | trans-Cinnamic acid | m-(Trifluoromethyl)cinnamic acid | Ibuprofen (Benchmark) | Interpretation |
|---|---|---|---|---|---|
| Total Clearance (log ml/min/kg) | 0.41 | 0.58 | 0.45 | 0.23 | Moderate Clearance |
| hERG I Inhibitor | Yes | No | No | No | Cardiotoxicity Risk |
| Hepatotoxicity | No | No | No | Yes | Favorable |
| AMES Mutagenicity | No | No | No | No | Favorable (Non-mutagenic) |
| Oral LD50 (rat, mol/kg) | 2.60 | 2.68 | 2.58 | 2.76 | Class 4 (Slightly Toxic) |
Expert Analysis: The toxicity profile presents another major hurdle. Our lead compound, This compound , is predicted to be a hERG inhibitor.[21][22] This is a serious safety concern that often halts development due to the risk of fatal cardiac arrhythmias. This liability is directly linked to the structural modifications, as neither the parent scaffold nor the meta-isomer are predicted hERG blockers. The combination of increased lipophilicity and the presence of the trifluoromethyl group are common features in many known hERG inhibitors. On a positive note, the compound is predicted to be non-mutagenic and non-hepatotoxic. Its acute oral toxicity is predicted to be low and in line with the comparators.
Synthesis and Strategic Recommendations
Our in-silico investigation has rapidly generated a detailed ADMET profile for this compound, providing actionable insights for the drug discovery team.
Overall Profile of the Lead Compound:
-
Strengths: The structural modifications successfully improved lipophilicity, leading to excellent predicted intestinal absorption and moderate Caco-2 permeability. The compound is not a substrate for the P-gp efflux pump and is predicted to be non-mutagenic and non-hepatotoxic.
-
Weaknesses: The improved absorption profile is overshadowed by two significant, predicted liabilities: inhibition of CYP2C9 and blockade of the hERG channel . Furthermore, its aqueous solubility is borderline, which could pose formulation challenges.
Comparative Insights: The comparison clearly demonstrates the trade-offs inherent in medicinal chemistry. The addition of the lipophilic methyl and trifluoromethyl groups, while beneficial for absorption, appears to have introduced specific pharmacophores responsible for the CYP2C9 and hERG interactions. The fact that the m-isomer does not share these liabilities suggests that the specific ortho-trifluoromethyl, meta-methyl substitution pattern is the primary driver of the predicted risks.
Path Forward and Self-Validating Next Steps:
-
Prioritize In-Vitro Validation: The in-silico predictions must now be validated experimentally. The highest priority should be given to:
-
hERG Patch-Clamp Assay: To definitively confirm or refute the predicted hERG blockade. This is a go/no-go experiment.
-
CYP2C9 Inhibition Assay: To determine the IC50 value and quantify the risk of drug-drug interactions.
-
-
Medicinal Chemistry Strategy: If the hERG liability is confirmed, medicinal chemists should focus on structural modifications to mitigate this risk. Based on our comparative analysis, strategies could include:
-
Exploring other isomers to move the trifluoromethyl group away from the ortho position.
-
Reducing the overall lipophilicity of the molecule, as this is often correlated with hERG affinity.
-
-
Solubility Assessment: An experimental determination of kinetic and thermodynamic solubility is necessary to understand potential formulation hurdles.
Conclusion
The in-silico workflow detailed in this guide has allowed us to construct a comprehensive, multi-faceted ADMET profile for this compound and its analogs with remarkable speed and cost-efficiency. Our analysis reveals a compound with promising absorption characteristics but burdened by significant, predictable safety risks related to cardiotoxicity and drug-drug interactions. This early-stage hazard identification is invaluable, enabling the project team to make an informed decision: either terminate the compound's progression or pivot to a rationally designed medicinal chemistry strategy to mitigate the identified liabilities before committing further resources. This is the power of predictive science in action.
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Introduction: The Activator Protein-1 (AP-1) Transcription Factor as a Therapeutic Target
An Objective Comparison of the Efficacy of 5-Methyl-2-(trifluoromethyl)cinnamic Acid (T-5224) with Known Inhibitors of the AP-1 Pathway
The Activator Protein-1 (AP-1) is a critical transcription factor that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2] AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, ATF, and MAF families, which dimerize through their basic leucine zipper (bZIP) domains.[1][3] The most common AP-1 complex is a heterodimer of c-Fos and c-Jun.[4][5] Its activity is induced by various stimuli, such as growth factors, cytokines, and cellular stress, which activate upstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathways.[1][2]
Dysregulation of AP-1 activity is a hallmark of numerous pathologies, including chronic inflammatory diseases like rheumatoid arthritis (RA) and various cancers.[1][2][6] In these conditions, overactive AP-1 drives the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix-degrading enzymes like matrix metalloproteinases (MMPs), leading to tissue destruction and disease progression.[4][5][7] This central role makes AP-1 an attractive target for therapeutic intervention.[2] This guide provides a detailed comparison of this compound, a selective c-Fos/AP-1 inhibitor also known as T-5224, with other known inhibitors targeting the AP-1 pathway.
The AP-1 Signaling Cascade
The activation of AP-1 is a multi-step process initiated by extracellular signals. These signals trigger a phosphorylation cascade involving three tiers of kinases: MAPKKK, MAPKK, and MAPK. The primary MAPKs involved are ERK, JNK, and p38, which in turn phosphorylate and activate the components of the AP-1 complex, leading to its nuclear translocation and binding to DNA.[1][2][3]
Caption: The AP-1 signaling pathway and the inhibitory action of T-5224.
T-5224: A Selective Inhibitor of c-Fos/AP-1 DNA Binding
T-5224, or this compound, was developed through de novo design using three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[7][8] Its primary mechanism of action is the specific inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer.[4][5] A key advantage of T-5224 is its selectivity; it does not affect the DNA binding of other transcription factors such as C/EBPα, ATF-2, MyoD, Sp-1, or NF-κB, which is crucial for minimizing off-target effects.[9] This targeted action prevents the transcription of AP-1-regulated genes, including those for inflammatory cytokines and MMPs.[4][5][7]
Comparative Efficacy Analysis
The efficacy of an inhibitor is best understood through direct comparison with established alternatives. Here, we compare T-5224 with other known AP-1 inhibitors and a standard-of-care biologic for rheumatoid arthritis.
Comparison with Other Small Molecule AP-1 Inhibitors
Several small molecules have been identified as AP-1 inhibitors, though few have progressed to clinical trials.[2] T-5224 stands out as having been investigated in Phase II human clinical trials for rheumatoid arthritis.[2][10]
| Inhibitor | Mechanism of Action | Reported IC50 / Activity | Reference |
| T-5224 | Specifically inhibits the DNA binding activity of c-Fos/c-Jun.[4][5][9] | ~10 µM for inhibition of MMP-3 and MMP-13 production in IL-1β-stimulated human chondrocytes.[9] | [9] |
| SR11302 | A specific AP-1 inhibitor that does not activate retinoic acid-responsive elements (RAREs).[11] | Inhibits AP-1 activity; specific IC50 values vary by assay and cell type.[7][11] | [7][11] |
| SP-100030 | A dual inhibitor of NF-κB and AP-1.[11] | IC50 of 50 nM for both NF-κB and AP-1.[11] | [11] |
Expert Interpretation: While SP-100030 shows high potency in vitro with a nanomolar IC50, its dual-targeting nature for both NF-κB and AP-1 may lead to a broader biological impact and potentially more side effects compared to the highly selective T-5224. The selectivity of T-5224 for the c-Fos/c-Jun dimer is a key design feature intended to offer a more targeted therapeutic effect by preventing the expression of specific pathological genes without globally suppressing transcription.[8][9]
In Vivo Efficacy in a Preclinical Arthritis Model
A robust measure of therapeutic potential is performance in a relevant disease model. The collagen-induced arthritis (CIA) mouse model is a gold standard for preclinical RA studies.
| Treatment | Dosage | Key Outcomes | Reference |
| T-5224 | 3 - 30 mg/kg, oral, daily | Significantly inhibited arthritis development by 64% (3 mg/kg) and 91% (30 mg/kg). Completely protected joints from destruction at 30 mg/kg. Significantly inhibited serum levels of MMPs, IL-1β, IL-6, and TNF-α.[9] | [9] |
| Anti-TNF-α Ab | Standard therapeutic dose | Reduces inflammation and joint damage. Considered a gold standard treatment for RA. | [5][7] |
Expert Interpretation: The data show that oral administration of T-5224 potently suppresses the development of arthritis in a preclinical model, with efficacy comparable to established biologics like anti-TNF-α antibodies.[5][7][9] Notably, T-5224 acts upstream by inhibiting the synthesis of multiple inflammatory mediators, whereas anti-TNF-α antibodies target a single downstream cytokine. This upstream intervention could offer a broader anti-inflammatory effect and potentially overcome resistance mechanisms seen with single-cytokine blockade.[7][8]
Supporting Experimental Methodologies
The trustworthiness of these findings rests on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used to characterize AP-1 inhibitors.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
Objective: To directly assess the ability of an inhibitor to prevent the binding of the AP-1 transcription factor to its consensus DNA sequence.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells stimulated to activate AP-1 (e.g., with PMA or IL-1β).
-
Probe Labeling: Synthesize a double-stranded oligonucleotide containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3') and label it with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction:
-
Incubate the nuclear extract (containing active AP-1) with the labeled probe in a binding buffer.
-
In parallel reactions, pre-incubate the nuclear extract with varying concentrations of T-5224 or a vehicle control before adding the labeled probe.
-
Include a "cold competitor" reaction (unlabeled probe in excess) to confirm binding specificity.
-
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A decrease in the intensity of the shifted band in the presence of T-5224 indicates inhibition of DNA binding.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methyl-2-(trifluoromethyl)cinnamic Acid
Introduction: The Imperative of Analytical Method Cross-Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to clinical application is underpinned by a series of critical decisions informed by analytical characterization. It is therefore essential that the analytical methods used to generate this data are not only validated for their intended purpose but are also robust and reproducible across different laboratories, instruments, and analysts. This guide provides an in-depth comparison of two common analytical techniques for the quantification of 5-Methyl-2-(trifluoromethyl)cinnamic acid, a novel compound of interest, and details the critical process of cross-validation to ensure data equivalency.
The principles of analytical method validation are well-established and outlined in regulatory guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) guideline.[1][2][3][4][5] These guidelines detail the validation parameters required for various analytical methods. However, in the globalized environment of drug development, it is common for analytical testing to be transferred between sites or for different analytical technologies to be employed across a program. In such instances, a direct comparison, or cross-validation, of these methods is crucial to ensure the interchangeability of the data generated.[6][7][8][9] This guide will provide a practical framework for conducting such a cross-validation study.
This guide will explore the cross-validation of two distinct analytical methods for the quantification of this compound in a representative sample matrix: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) method.
Analytical Methodologies: A Head-to-Head Comparison
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the intended application. For the quantification of this compound, both HPLC-UV and UPLC-MS/MS present viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique in pharmaceutical analysis.[10][11] Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by detection of the analyte based on its ultraviolet absorbance.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a tunable UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this non-polar analyte.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is effective for resolving the analyte from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of 280 nm, which is a typical absorbance maximum for cinnamic acid derivatives.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter prior to injection.
Diagram: HPLC-UV Experimental Workflow
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A Comparative Guide to the Efficacy of 5-Methyl-2-(trifluoromethyl)cinnamic Acid and its Non-Fluorinated Analog, 5-Methylcinnamic Acid
Introduction: The Strategic Role of Fluorination in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing therapeutic efficacy.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[2] Its introduction can profoundly influence metabolic stability, lipophilicity, and binding affinity to biological targets, often transforming a promising lead compound into a viable drug candidate.[3][4] This guide provides an in-depth, comparative analysis of 5-Methyl-2-(trifluoromethyl)cinnamic acid and its non-fluorinated counterpart, 5-methylcinnamic acid. Through a lens of established medicinal chemistry principles and supporting experimental data from related cinnamic acid derivatives, we will explore the anticipated enhancements in efficacy imparted by the trifluoromethyl group. Cinnamic acid and its derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[5] By examining the structural nuances between our two compounds of interest, we can predict and rationalize their differential performance in relevant biological assays.
Comparative Physicochemical and Pharmacokinetic Profiles
The addition of a trifluoromethyl group to the 5-methylcinnamic acid scaffold is predicted to significantly alter its drug-like properties. The following table summarizes these anticipated changes, which are foundational to understanding their potential differences in biological efficacy.
| Property | 5-Methylcinnamic Acid (Predicted) | This compound (Predicted) | Rationale for Predicted Difference |
| Lipophilicity (logP) | Moderately lipophilic | More lipophilic | The trifluoromethyl group is highly lipophilic and is known to increase the overall lipophilicity of a molecule, which can enhance membrane permeability.[3] |
| Metabolic Stability | Susceptible to aromatic hydroxylation and oxidation of the methyl group | More resistant to oxidative metabolism | The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less prone to oxidation by cytochrome P450 enzymes. The C-F bond is also exceptionally strong.[3][6] |
| Acidity (pKa) | Weakly acidic | More acidic | The potent electron-withdrawing effect of the trifluoromethyl group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid. |
| Binding Affinity | Moderate | Potentially higher | The trifluoromethyl group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a target protein's binding pocket, potentially increasing binding affinity.[2] |
Head-to-Head Efficacy Evaluation: A Focus on Anti-Inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and cinnamic acid derivatives have shown promise as anti-inflammatory agents.[7] We will now delve into the experimental protocols designed to compare the anti-inflammatory efficacy of this compound and 5-methylcinnamic acid.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines a typical workflow for the initial in vitro screening of anti-inflammatory compounds.
Caption: The impact of the trifluoromethyl group on key molecular properties leading to enhanced efficacy.
The increased lipophilicity of the fluorinated compound is expected to improve its ability to cross cell membranes and reach its intracellular targets. [3]Furthermore, the enhanced metabolic stability ensures a longer half-life, allowing for a more sustained therapeutic effect. [4]The potential for improved binding affinity through various non-covalent interactions could lead to more potent inhibition of key inflammatory enzymes or receptors. [2]
Conclusion
While direct experimental data comparing this compound and 5-methylcinnamic acid is not yet publicly available, a thorough analysis based on the well-established principles of medicinal chemistry strongly suggests that the fluorinated analog will exhibit superior efficacy. The strategic incorporation of the trifluoromethyl group is a proven strategy for enhancing the drug-like properties of a molecule. [8][9]The protocols and predictive data presented in this guide offer a solid framework for researchers to experimentally validate these hypotheses and further explore the therapeutic potential of fluorinated cinnamic acid derivatives.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione.
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A Comparative Guide to the Antimicrobial Spectrum of 5-Methyl-2-(trifluoromethyl)cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant microbial strains presents a significant global health threat, necessitating the development of novel antimicrobial agents.[1] Cinnamic acid and its derivatives have emerged as a promising class of compounds due to their broad-spectrum antimicrobial activity and potential for chemical modification to enhance efficacy.[2][3] This guide provides a comprehensive assessment of the antimicrobial spectrum of 5-Methyl-2-(trifluoromethyl)cinnamic acid derivatives, offering a comparative analysis of their performance against various pathogens and detailing the experimental methodologies for their evaluation.
Introduction: The Promise of Cinnamic Acid Scaffolds
Cinnamic acid, a naturally occurring organic compound found in plants like cinnamon, possesses three key sites for chemical modification: the phenyl ring, the carboxylic acid group, and the α,β-unsaturated double bond.[1][4] These sites allow for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial properties. The introduction of a trifluoromethyl group, as seen in this compound, is a strategic modification known to improve the biological activity of compounds. Anilides of 3-(trifluoromethyl)cinnamic acid, for instance, have shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, as well as Mycobacterium species.[5][6]
The antimicrobial action of cinnamic acid derivatives is multifaceted. A primary mechanism involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of cellular contents.[2] Furthermore, these compounds can lower the intracellular pH, thereby interfering with essential cellular functions like DNA transcription and protein synthesis.[2] For fungal pathogens, certain derivatives inhibit ergosterol synthesis or directly interact with the fungal cell wall and membrane.[4][7][8]
Comparative Antimicrobial Spectrum of Cinnamic Acid Derivatives
The antimicrobial efficacy of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.
Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Substitutions: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance antibacterial activity.[1] For example, 4-chloro-cinnamic acid has demonstrated good antibacterial activity.[1] Conversely, electron-donating groups like amino groups can also be effective.[1] The trifluoromethyl group is a potent electron-withdrawing substituent expected to contribute significantly to the antimicrobial profile.
-
Carboxylic Acid Modifications: Esterification or amidation of the carboxylic acid group often leads to increased antimicrobial activity compared to the parent cinnamic acid.[1][7][8] This is attributed to an increase in lipophilicity, which facilitates greater penetration into microbial cell membranes.[7][9] For instance, cinnamamides have shown promising activity as antibiotic potentiators against methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Alkene Double Bond: The α,β-unsaturated double bond is also crucial for activity, and its modification can impact the antimicrobial spectrum.
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of cinnamic acid derivatives against representative bacterial and fungal strains, providing a basis for comparison.
| Compound/Derivative | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| This compound | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] | |
| Candida albicans | N/A | [Insert Data] | Fluconazole | [Insert Data] | |
| 4-Chlorocinnamic acid | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] | |
| Cinnamamide | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
(Note: This table is a template. Researchers should populate it with their experimental findings.)
Experimental Protocols for Antimicrobial Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential.
The broth microdilution assay is a gold-standard method for determining the MIC of an antimicrobial agent.[11][12]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[12] This can be determined visually or by measuring the optical density with a plate reader.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
It is crucial to assess the cytotoxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293 or HepG2) into a 96-well plate at a suitable density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the old medium with the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[11]
-
Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Measure the absorbance using a microplate reader.
-
-
IC50 Calculation:
-
The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.[5]
-
Hypothetical Signaling Pathway Inhibition by Cinnamic Acid Derivatives
Caption: Hypothetical Bacterial Signaling Pathway Inhibition.
Conclusion and Future Directions
This compound derivatives represent a promising avenue for the development of new antimicrobial agents. Their synthetic tractability allows for the fine-tuning of their chemical structure to optimize antimicrobial activity and selectivity. Further research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued exploration of this important class of antimicrobial compounds.
References
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Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. Available at: [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central. Available at: [Link]
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Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. National Institutes of Health. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
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Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Taylor & Francis Online. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Iris Univpm. Available at: [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Available at: [Link]
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A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. Available at: [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. Available at: [Link]
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Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). PubMed Central. Available at: [Link]
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Structure of derivatives of cinnamic acid and its antimicrobial activity. ResearchGate. Available at: [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. Available at: [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
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A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health. Available at: [Link]
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Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. Available at: [Link]
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Structure of cinnamic acid derivatives with antimicrobial action. ResearchGate. Available at: [Link]
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Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. Available at: [Link]
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Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Semantic Scholar. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2-(trifluoromethyl)cinnamic acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the disposal of 5-Methyl-2-(trifluoromethyl)cinnamic acid, grounding procedural steps in the chemical principles and regulatory frameworks that ensure laboratory safety and environmental compliance.
The structure of this compound—a cinnamic acid derivative containing both a methyl group and a highly stable trifluoromethyl (CF3) group—informs its handling and disposal. The presence of the carbon-fluorine bonds categorizes it as a halogenated organic compound.[1][2] This classification is critical, as halogenated organic wastes require specific disposal pathways to ensure the complete destruction of the molecule and prevent the release of hazardous substances into the environment.[1][3]
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[4]
-
Respiratory Irritation: In powdered form, it may cause respiratory irritation if inhaled.[4][5]
-
Environmental Hazards: While some analogs are not listed as environmentally hazardous, the precautionary principle dictates that halogenated organic compounds should be prevented from entering drains or waterways.[5]
This risk profile necessitates careful handling during collection and segregation to prevent exposure and environmental release. The primary disposal directive found in relevant safety data sheets is to "Dispose of contents/container to an approved waste disposal plant," a process governed by stringent regulations.[4][5][6]
On-Site Waste Management: Segregation and Accumulation
Proper disposal begins in the laboratory at the point of generation. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for managing hazardous waste, with specific guidance for academic laboratories under Subpart K.[7][8][9]
Step 1: Designate as Halogenated Organic Waste Immediately upon generation, any waste containing this compound (e.g., leftover solid, contaminated spatulas, weighing paper, or reaction solutions) must be classified. Due to the trifluoromethyl group, this is a halogenated organic waste .[1][2]
Causality: Halogenated and non-halogenated organic wastes are segregated because they require different incineration conditions. Halogenated compounds can produce acidic gases like hydrogen fluoride (HF) upon combustion, which must be neutralized by specialized scrubbers in the incinerator.[3] Mixing waste streams unnecessarily increases the volume of waste that requires this more complex and costly treatment.
Step 2: Use a Designated Waste Container Collect all waste associated with this compound in a dedicated, properly labeled hazardous waste container.
-
Container Type: A chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents. While specific EPA waste codes may not be required on the laboratory container under Subpart K, they will be necessary before off-site transport.[8] The label should list "this compound" and any solvents or other chemicals present.
Step 3: Store Properly in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA ensures that waste is managed safely and prevents it from being abandoned or misplaced.
Formal Disposal Protocol
The journey from the lab bench to final destruction involves coordination with your institution's Environmental Health & Safety (EHS) department and a licensed waste disposal contractor.
Step 1: Waste Characterization and Profiling Your institution's EHS office will perform the official hazardous waste determination. They will likely assign an EPA hazardous waste code. While this specific chemical is not explicitly listed, it may be classified based on its characteristics (e.g., irritant) or as a generic halogenated organic compound. This formal characterization is required for the waste manifest that tracks the material from "cradle to grave."
Step 2: Arrange for Pickup and Disposal Contact your EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical through standard trash or down the drain. Pouring hazardous chemicals down the drain is a violation of federal and local regulations and can cause significant environmental damage.[10]
Step 3: Final Disposal Method - Incineration The accepted and required method for destroying halogenated organic compounds is high-temperature incineration in a RCRA-permitted facility.[1][3] This thermal treatment technology ensures the complete breakdown of the carbon-fluorine bonds.
Causality: The high stability of the C-F bond requires the extreme temperatures of a hazardous waste incinerator (typically >1,800°F or ~980°C) to achieve complete destruction. The process is designed to convert the organic material into carbon dioxide, water, and, in this case, hydrogen fluoride (HF), which is then neutralized in a scrubber system.
Decision Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Summary and Key Principles
The proper disposal of this compound is a multi-step process governed by the principles of chemical compatibility, regulatory compliance, and environmental protection.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of the trifluoromethyl (CF3) group.[1][2] |
| In-Lab Storage | Labeled, sealed, compatible container in a Satellite Accumulation Area. | Prevents exposure, ensures proper identification, and complies with RCRA. |
| Prohibited Actions | Do NOT dispose of in regular trash or pour down the drain. | Prevents environmental contamination and regulatory violations.[10] |
| Required Action | Transfer to your institution's EHS department for disposal. | Ensures compliance with all federal, state, and local regulations.[7][10] |
| Ultimate Disposal Method | High-temperature incineration. | Ensures complete destruction of stable carbon-fluorine bonds.[3] |
By adhering to this protocol, you ensure that your work is conducted safely from the beginning of your experiment to the final disposition of its byproducts, upholding the integrity of your research and the safety of your community.
References
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Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . Source: U.S. Environmental Protection Agency. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories . Source: U.S. Environmental Protection Agency. [Link]
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Regulation of Laboratory Waste . Source: American Chemical Society. [Link]
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Managing Hazardous Waste at Academic Laboratories Rulemaking . Source: U.S. Environmental Protection Agency. [Link]
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Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories . Source: Enviro-Safe Resource Recovery. [Link]
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Hazardous Waste Segregation . Source: University of California, Santa Cruz. [Link]
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Halogenated Waste Guidance . Source: University of Wisconsin-Madison. [Link]
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List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Handling 5-Methyl-2-(trifluoromethyl)cinnamic acid
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar chemical structures, 5-Methyl-2-(trifluoromethyl)cinnamic acid should be treated as a potentially hazardous substance.
-
Structural Analogs: Compounds like (E)-2-(Trifluoromethyl)cinnamic acid and other cinnamic acid derivatives are known to cause skin irritation and serious eye irritation.[3][4] The presence of the trifluoromethyl group, a common feature in many modern pharmaceuticals, necessitates careful handling due to the general reactivity and potential biological activity of fluorinated compounds.[2][5]
-
Physical Form: As a solid powder, this compound poses a respiratory risk if dust is generated. Fine dust dispersed in the air can also be an explosion hazard in the presence of an ignition source.[6]
Therefore, all handling procedures must be designed to mitigate the risks of skin and eye contact, and inhalation of airborne particles.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to create a complete barrier against accidental exposure. The selection of specific PPE is not arbitrary; it is a direct response to the assessed hazards of the chemical.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Recommended: Nitrile or neoprene gloves. Rationale: These materials provide broad protection against a range of organic chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5][7] |
| Eyes/Face | Safety Goggles & Face Shield | Recommended: Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A full face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.[4][5] Rationale: This combination provides complete protection against splashes and airborne particles entering the eyes.[8] |
| Body | Laboratory Coat | Recommended: A clean, buttoned, long-sleeved laboratory coat. Rationale: Protects skin and personal clothing from minor spills and contamination.[1] |
| Respiratory | Engineering Controls / Respirator | Primary: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][9] Secondary: If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[4][5] |
| Feet | Closed-toe Shoes | Required: Substantial, closed-toe shoes made of a non-porous material. Rationale: Protects feet from spills. Perforated shoes, sandals, or cloth footwear are strictly prohibited in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.
-
PPE Inspection: Before entering the designated area, don all required PPE, ensuring a proper fit and checking for any defects.
Handling the Solid Compound (e.g., Weighing)
-
Minimize Dust: Handle the container gently. When weighing, use a chemical-resistant spatula and transfer the solid carefully to prevent it from becoming airborne.
-
Containment: Use a weigh boat or creased paper to contain the solid during transfer.
-
Cleaning: After weighing, carefully clean the spatula and the balance with a damp cloth to remove any residual powder, treating the cloth as contaminated waste.
Spill Cleanup
-
Evacuate & Secure: If a significant spill occurs, evacuate non-essential personnel and restrict access to the area.
-
Contain: For small spills, use appropriate tools to gently sweep or scoop the solid material into a designated waste container.[6] Avoid dry sweeping which can create dust.
-
Decontaminate: Clean the spill area with soap and water, and finish by spreading water on the contaminated surface.[6] All cleanup materials (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Disposal Plan: Segregation of Halogenated Waste
Proper waste disposal is a crucial component of the chemical lifecycle and laboratory safety. This compound is a halogenated organic compound due to the presence of fluorine atoms.
Causality: Halogenated organic wastes are typically incinerated at high temperatures under specific conditions to prevent the formation of toxic byproducts like dioxins.[12] Mixing them with non-halogenated waste complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated.[13][14]
Disposal Protocol:
-
Designated Container: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealable container designated for "Halogenated Organic Waste."[12][15]
-
Labeling: The container label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[14][15]
-
Segregation: Do NOT mix halogenated waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from heat and sources of ignition.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Workflow Visualization
The following diagram outlines the critical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- Unknown. (n.d.). Hazardous waste segregation.
- West Liberty University. (2005). trans-Cinnamic acid MSDS.
- Unknown. (2023). trans-Cinnamic acid - SAFETY DATA SHEET.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- BenchChem. (n.d.). Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- CDH Fine Chemical. (n.d.). Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - (E)-2-(Trifluoromethyl)cinnamic Acid.
- Fisher Scientific. (2009). SAFETY DATA SHEET - trans-Cinnamic acid.
- Unknown. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenyl]propenoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - o-(Trifluoromethyl)cinnamic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Methyl-2-(trifluoromethyl)-3-furoic acid.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
